molecular formula C11H13BO5 B1316329 3,5-Diformyl-2-isopropoxyphenylboronic acid CAS No. 1072951-68-8

3,5-Diformyl-2-isopropoxyphenylboronic acid

Cat. No.: B1316329
CAS No.: 1072951-68-8
M. Wt: 236.03 g/mol
InChI Key: MZTOPIAFLPHQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diformyl-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOPIAFLPHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584902
Record name {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-68-8
Record name B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Synthetic Platform

In the landscape of modern chemistry, molecules that possess orthogonal functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. 3,5-Diformyl-2-isopropoxyphenylboronic acid is one such molecule, embodying significant potential for researchers in materials science, drug discovery, and supramolecular chemistry. Its structure, featuring two reactive aldehyde moieties and a boronic acid group on a sterically-influenced aromatic core, offers a unique combination of reactivity. The aldehyde groups are prime candidates for forming imine or hydrazone linkages, fundamental reactions in the synthesis of Covalent Organic Frameworks (COFs) and dynamic covalent materials.[1][2] Simultaneously, the boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions and is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in chemical sensing and self-healing materials.[3][4]

This guide provides a comprehensive technical overview of this compound, presenting its core properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications. The insights herein are tailored for researchers and professionals seeking to leverage the unique chemical attributes of this promising, yet not extensively characterized, building block.

Core Physicochemical and Structural Properties

While extensive experimental data for this compound is not yet widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.

PropertyPredicted Value / InformationSource / Rationale
CAS Number 1072951-68-8Chemical Supplier Databases
Molecular Formula C₁₁H₁₃BO₅Derived from structure
Molecular Weight 236.03 g/mol Derived from structure
Appearance Expected to be a white to off-white solid.Analogy with similar substituted phenylboronic acids.[5]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents.General solubility of functionalized arylboronic acids.
Stability Susceptible to dehydration to form a boroxine trimer. Prone to protodeboronation under certain conditions. Best stored as a stable ester derivative (e.g., pinacol ester).[3][6]General stability of arylboronic acids.
Storage Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.Standard practice for handling boronic acids.

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway and Experimental Protocol

Conceptual Workflow

The proposed synthesis initiates from a commercially available starting material, 3,5-dibromo-2-isopropoxybenzaldehyde, and proceeds through a halogen-metal exchange followed by borylation and a final formylation step.

G A 3,5-Dibromo-2-isopropoxybenzaldehyde B Protection of Aldehyde A->B e.g., Ethylene glycol, cat. acid C Halogen-Metal Exchange B->C n-BuLi or t-BuLi, THF, -78 °C D Borylation C->D Triisopropyl borate E Hydrolysis & Deprotection D->E Aqueous acid workup G Formylation E->G Vilsmeier-Haack or Duff Reaction F This compound G->F

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a prospective methodology and requires optimization by the end-user. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Protection of the Aldehyde Group

  • Rationale: The aldehyde is sensitive to the strongly basic and nucleophilic conditions of the subsequent lithiation step. Protection as an acetal is a standard and effective strategy.

  • Procedure:

    • To a solution of 3,5-dibromo-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Halogen-Metal Exchange and Borylation

  • Rationale: A halogen-metal exchange at one of the bromine positions using an organolithium reagent will generate an aryllithium species, which can then be trapped with a boron electrophile. The choice of which bromine exchanges can be complex, but often the less sterically hindered position reacts preferentially. For this synthesis, we will assume a subsequent formylation step will be necessary.

  • Procedure:

    • Dissolve the protected dibromo-intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

    • Transfer the aryllithium solution to the triisopropyl borate solution via cannula.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Rationale: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.

  • Procedure:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

    • Stir vigorously for 2-4 hours at room temperature to ensure complete deprotection.

    • Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude 3-bromo-5-formyl-2-isopropoxyphenylboronic acid by column chromatography or recrystallization.

Step 4: Final Formylation

  • Rationale: Introduction of the second formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[9]

  • Procedure:

    • To a solution of the purified bromo-formyl intermediate (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with aqueous sodium hydroxide and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic extracts. The resulting crude product will likely require purification by column chromatography to yield the final this compound.

Reactivity and Applications in Research and Development

The unique trifunctional nature of this molecule opens doors to several high-impact research areas.

Covalent Organic Frameworks (COFs)

The two aldehyde groups provide ideal reactive sites for condensation reactions with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly ordered, porous crystalline materials known as COFs.[1] The boronic acid group can be either a passive spectator or an active participant, potentially forming boroxine or boronate ester linkages if appropriate co-monomers are used.[7]

Caption: Conceptual formation of a COF from the target molecule.

Dynamic Covalent Chemistry and Self-Healing Materials

The boronic acid moiety can form reversible boronate esters with diols.[4][10] This dynamic covalent chemistry is the foundation for creating stimuli-responsive materials. For instance, polymerization of the aldehyde groups with a diol-containing amine could yield a polymer network where the boronic acid can act as a cross-linking site that can break and reform, imparting self-healing properties.

Supramolecular Assemblies and Sensing

The ability of boronic acids to bind with saccharides and other diols makes them excellent candidates for chemosensors.[11] The aldehyde groups could be used to anchor the molecule to a surface or a larger scaffold, while the boronic acid acts as the recognition site. A binding event could trigger a change in fluorescence or another spectroscopic signal.

Conclusion: A Building Block of Significant Potential

This compound represents a powerful and versatile building block for the creation of advanced functional materials. While its synthesis and characterization are still emerging fields of study, the fundamental chemistry of its constituent groups points to a wide range of applications, from the ordered porosity of COFs to the dynamic responsiveness of self-healing polymers and sensors. The proposed synthetic route provides a logical starting point for researchers to access this molecule, and it is anticipated that its utility in various fields of chemical science will continue to grow.

References

An In-depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Versatile Linker for Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Multifunctional Linker

In the landscape of reticular chemistry, the design and synthesis of crystalline, porous materials like Covalent Organic Frameworks (COFs) represent a frontier of materials science. The ability to dictate the precise atomic arrangement of these frameworks allows for the tailoring of properties for specific, high-value applications in gas storage, catalysis, sensing, and drug delivery. The choice of molecular building blocks, or "linkers," is paramount to this endeavor, as they define the geometry, porosity, and chemical functionality of the resulting framework.

This guide focuses on a particularly strategic linker: 3,5-Diformyl-2-isopropoxyphenylboronic acid (CAS No. 1072951-68-8). This molecule is distinguished by its trifunctional nature, incorporating two aldehyde groups and one boronic acid moiety on a phenyl ring. The presence of a sterically influential isopropoxy group ortho to the boronic acid introduces a critical design element, influencing the planarity and reactivity of the linker. This unique combination of reactive sites allows for the construction of COFs with dual-linkage motifs, offering enhanced stability and functionality.

This document serves as a technical resource for researchers and professionals in drug development and materials science. It provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this linker in the construction of advanced COF architectures. We will delve into the causality behind experimental choices, offering field-proven insights to guide your research and development efforts.

Physicochemical Properties and Handling

A thorough understanding of the linker's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1072951-68-8[1]
Molecular Formula C₁₁H₁₃BO₅[2]
Molecular Weight 236.03 g/mol [2]
Appearance Solid or liquid[1]
Melting Point 109-113 °C[3]
Storage Conditions 2-8°C, in a sealed, air-resistant place[1][3]
Purity Typically >95%[1]

Expert Insight: The specified storage conditions are critical. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This self-condensation is often reversible but can complicate stoichiometry in subsequent reactions. Storing the compound in a cool, dry, and inert atmosphere is essential for maintaining its integrity and ensuring reproducible results in COF synthesis.

Synthesis of the Linker: A Strategic Approach

While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. A plausible and efficient synthetic route involves a two-step process starting from the corresponding bromo-precursor. The critical step is the introduction of the two formyl groups onto the 2-isopropoxyphenylboronic acid core.

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Isopropoxy-1,3-dibromobenzene step1 Lithiation & Borylation start->step1 1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺ intermediate 2-Isopropoxyphenylboronic acid step1->intermediate step2 Diformylation (e.g., Rieche or Duff Reaction) intermediate->step2 Formylating Agent (e.g., Cl₂CHOCH₃/Lewis Acid or Hexamethylenetetramine) product This compound step2->product

Caption: Proposed synthetic route for the target linker.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established formylation methodologies for activated aromatic rings, such as the Rieche or Duff reactions.[2] The choice of method depends on the desired regioselectivity and tolerance to reaction conditions.

Step 1: Synthesis of 2-Isopropoxyphenylboronic acid

This step follows standard procedures for the conversion of an aryl halide to a boronic acid.

  • Dissolve 2-isopropoxy-1,3-dibromobenzene in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C.

  • Add n-butyllithium dropwise, maintaining the temperature below -70°C.

  • After stirring for 1 hour, add trimethyl borate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl and extract the product with an organic solvent.

  • Purify by column chromatography or recrystallization.

Step 2: Diformylation of 2-Isopropoxyphenylboronic acid

The Rieche formylation is a powerful method for introducing aldehyde groups onto electron-rich aromatic rings.[2]

  • Suspend 2-isopropoxyphenylboronic acid in anhydrous dichloromethane under an inert atmosphere.

  • Add a Lewis acid catalyst, such as TiCl₄ or SnCl₄.

  • Add dichloromethyl methyl ether dropwise at 0°C.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction with ice-water.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Choices:

  • Anhydrous Conditions: The use of organolithium reagents and Lewis acids necessitates the strict exclusion of water to prevent quenching and catalyst deactivation.

  • Low Temperature: The initial lithiation is performed at -78°C to control the exothermic reaction and prevent side reactions.

  • Lewis Acid Catalyst: The Rieche formylation requires a Lewis acid to activate the dichloromethyl methyl ether, generating the electrophilic species that attacks the aromatic ring. The isopropoxy group is a strong activating group, directing the formylation to the ortho and para positions.

Application in Covalent Organic Framework Synthesis

The true value of this compound lies in its role as a versatile linker for constructing highly stable and functional COFs. Its two aldehyde groups can react with multiamino linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust imine linkages, which are known for their chemical stability compared to boroxine or boronate ester linkages.[4][5]

Workflow for Imine-Linked COF Synthesis

COF_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Workup & Activation linker_A This compound reaction_vessel Sealed Pyrex Tube Solvent System (e.g., dioxane/mesitylene) Aqueous Acetic Acid (catalyst) linker_A->reaction_vessel linker_B Triamine Linker (e.g., TAPB) linker_B->reaction_vessel heating Heat (e.g., 120°C, 72h) reaction_vessel->heating filtration Isolate Precipitate (Filtration) heating->filtration washing Wash with Anhydrous Solvents (e.g., Acetone, THF) filtration->washing activation Solvent Exchange & Drying (e.g., Supercritical CO₂ or vacuum) washing->activation final_product Porous, Crystalline COF Powder activation->final_product

Caption: General workflow for solvothermal COF synthesis.

Detailed Solvothermal Synthesis Protocol

This protocol describes a typical procedure for synthesizing an imine-linked 2D COF.

  • Preparation: In a Pyrex tube, place this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB) in a 3:2 molar ratio.

  • Solvent Addition: Add a solvent mixture, typically composed of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio).

  • Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine condensation. The acid protonates the aldehyde carbonyl, making it more electrophilic.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120°C for 3-5 days. The solvothermal conditions (elevated temperature and pressure) promote the reversible imine formation, allowing for "error-correction" and the formation of a crystalline, thermodynamically stable framework rather than an amorphous polymer.[3][6]

  • Isolation: After cooling to room temperature, a solid precipitate will have formed. Isolate the solid by filtration.

  • Washing: Wash the collected solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomeric species trapped within the pores.

  • Activation: To obtain a permanently porous material, the solvent molecules occupying the pores must be removed without causing the framework to collapse. This is achieved by solvent exchange with a low-boiling-point solvent, followed by drying under high vacuum at an elevated temperature (e.g., 150°C) for several hours.

Characterization of the Resulting COF

A multi-technique approach is essential to confirm the successful synthesis of a crystalline and porous COF.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the crystal structure.A series of sharp diffraction peaks, indicating long-range crystalline order. The peak positions can be compared to a simulated pattern based on the proposed crystal structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imine bonds.Disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde linker, with the appearance of a new C=N stretching band characteristic of the imine linkage.
Solid-State ¹³C NMR Spectroscopy To provide information about the local chemical environment of the carbon atoms in the framework.Signals corresponding to the carbon atoms of the linkers, with a characteristic peak for the imine carbon.
Gas Sorption Analysis (N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework.High thermal stability, often with a decomposition temperature above 300-400°C in an inert atmosphere.

Potential Applications and Future Outlook

The unique structure of COFs derived from this compound opens up several avenues for advanced applications:

  • Asymmetric Catalysis: The isopropoxy group, along with the unreacted boronic acid moieties (if a substoichiometric amount of amine linker is used or through post-synthetic modification), can create a chiral-like pocket within the pores, making these materials candidates for heterogeneous asymmetric catalysis.

  • Selective Sensing: The boronic acid group is well-known for its ability to reversibly bind with cis-diols, such as those found in saccharides and glycoproteins.[7] This functionality can be exploited to develop highly selective sensors for biologically relevant molecules.

  • Drug Delivery: The tunable pore size and functionalizable interior make these COFs promising nanocarriers for the controlled release of therapeutic agents. The boronic acid can act as a gatekeeper, releasing a drug cargo in response to specific stimuli like changes in pH or the presence of glucose.

The strategic placement of the isopropoxy group provides a lever to fine-tune the electronic properties and steric environment of the COF pores. Future research will likely focus on exploring how varying the alkoxy substituent can modulate the catalytic activity, adsorption selectivity, and host-guest interactions of these advanced materials.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated architectural component for the construction of next-generation crystalline porous materials. Its trifunctional nature allows for the synthesis of robust, imine-linked COFs with built-in functionality from the boronic acid and isopropoxy groups. By understanding the nuances of its synthesis and application in solvothermal polymerization, researchers can unlock its potential to create highly ordered frameworks tailored for specific and challenging applications. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to leverage this versatile linker in their pursuit of innovative materials and technologies.

References

Synthesis of 3,5-Diformyl-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3,5-Diformyl-2-isopropoxyphenylboronic acid, a highly functionalized aromatic building block. This molecule is of significant interest to researchers in materials science and drug discovery, primarily for its role as a versatile monomer in the synthesis of Covalent Organic Frameworks (COFs) and as a scaffold for developing novel therapeutic agents. This document details a scientifically grounded, multi-step synthesis beginning from the commercially available precursor, 2-isopropoxyphenol. We will elucidate the strategic rationale behind each synthetic transformation, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key reactions.

Introduction: Significance and Applications

This compound is a bespoke chemical entity designed for advanced applications in chemistry and medicine. Its unique trifunctional nature—possessing two reactive aldehyde groups and a versatile boronic acid moiety—makes it a powerful building block for constructing complex molecular architectures.

  • Materials Science: The aldehyde functionalities serve as ideal reactive sites for forming imine or enamine linkages, which are fundamental to the construction of two- and three-dimensional Covalent Organic Frameworks (COFs).[1][2][3] COFs are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing.[2] The boronic acid group can also participate in forming boronate ester linkages, another common strategy for COF synthesis.[4]

  • Drug Discovery and Development: Boronic acids are a privileged structural motif in medicinal chemistry.[5] The boron atom can form reversible covalent bonds with diols present in biological targets, such as sugars or specific amino acid residues in enzyme active sites.[6] This property has been exploited in FDA-approved drugs like Bortezomib (Velcade).[7] The aldehyde groups on the ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[8]

This guide aims to provide researchers with a practical and rational approach to accessing this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be conceptually deconstructed as follows. The target molecule requires the installation of three specific functional groups around a benzene ring: an isopropoxy group, two formyl groups, and a boronic acid.

A logical forward synthesis begins with a precursor already containing the isopropoxy group and a handle for directing the other substitutions. 2-Isopropoxyphenol is an ideal starting material as the phenol group strongly activates the ring towards electrophilic aromatic substitution and can later be converted into the boronic acid.[9][10]

The proposed synthetic sequence is:

  • Diformylation: Introduction of two formyl groups onto the 2-isopropoxyphenol ring at the positions ortho and para to the hydroxyl directing group. A modified Duff reaction is well-suited for this transformation.[11][12]

  • Triflation: Conversion of the resulting phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate is an excellent leaving group for subsequent cross-coupling reactions.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the aryl triflate and a boron-containing reagent (e.g., bis(pinacolato)diboron) to install the boronic acid (as a pinacol ester).

  • Deprotection: Hydrolysis of the pinacol boronate ester to yield the final this compound.

Synthetic Pathway Overview

The overall workflow is depicted below, proceeding from a commercially available starting material to the final product through a four-step sequence.

G cluster_0 Step 1: Diformylation cluster_1 Step 2: Triflation cluster_2 Step 3: Miyaura Borylation cluster_3 Step 4: Deprotection A 2-Isopropoxyphenol B 3,5-Diformyl-2-isopropoxyphenol A->B Hexamethylenetetramine, Trifluoroacetic Acid (TFA) C 3,5-Diformyl-2-isopropoxyphenyl trifluoromethanesulfonate B->C Triflic Anhydride (Tf2O), Pyridine D 2-(3,5-Diformyl-2-isopropoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane C->D Bis(pinacolato)diboron, Pd catalyst, Base E This compound D->E Acidic Hydrolysis (e.g., HCl) G cluster_mech Mechanism of Duff Diformylation Start Phenol + HMTA + H⁺ Iminium Electrophilic Iminium Ion [CH₂=NR₂]⁺ Start->Iminium Activation Attack1 1. ortho-Attack (Electrophilic Aromatic Substitution) Iminium->Attack1 Generation Intermediate1 Mono-formylated Intermediate Attack1->Intermediate1 Forms Attack2 2. para-Attack (Second EAS) Intermediate1->Attack2 Reacts with [CH₂=NR₂]⁺ again Intermediate2 Di-substituted Imine Intermediate Attack2->Intermediate2 Forms Hydrolysis Acidic Hydrolysis Intermediate2->Hydrolysis Undergoes Product 3,5-Diformyl-2- isopropoxyphenol Hydrolysis->Product Yields

References

Spectroscopic Characterization of 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 3,5-Diformyl-2-isopropoxyphenylboronic acid is a multifunctional aromatic building block with significant potential in synthetic chemistry, materials science, and drug discovery. Its unique assembly of reactive aldehyde groups, a sterically influential isopropoxy moiety, and a versatile boronic acid function makes it a prime candidate for constructing complex molecular architectures. Despite its commercial availability (CAS 1072951-68-8), a detailed public record of its spectroscopic data is conspicuously absent.

This guide serves as a comprehensive technical resource for researchers seeking to characterize this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide a robust, predictive framework grounded in fundamental spectroscopic principles and field-proven methodologies. We will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the chemical reasoning behind these predictions, and provide self-validating, step-by-step protocols for acquiring and confirming this data experimentally.

Molecular Structure and Overview

This compound possesses a calculated molecular weight of 250.06 g/mol and a molecular formula of C₁₂H₁₅BO₅. The strategic placement of its functional groups dictates its chemical behavior and, consequently, its spectroscopic signature. The two electron-withdrawing formyl (aldehyde) groups significantly influence the electronic environment of the aromatic ring, while the boronic acid group offers a site for reversible covalent bonding and potential self-condensation.

Caption: 2D Structure of this compound.

Predictive Spectroscopic Analysis

This section outlines the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of chemical spectroscopy and analysis of structurally analogous compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons from the boronic acid group, which are often invisible in non-polar solvents like CDCl₃.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1HCHOAldehyde proton deshielded by the carbonyl group and adjacent to the electron-donating isopropoxy group.
~10.0s1HCHOAldehyde proton deshielded by the carbonyl group.
~8.5s (broad)2HB(OH)₂Exchangeable protons of the boronic acid, typically broad. Position is concentration and water-dependent.
~8.2d, J ≈ 2.5 Hz1HAr-HAromatic proton ortho to a formyl group and meta to the boronic acid.
~8.0d, J ≈ 2.5 Hz1HAr-HAromatic proton ortho to a formyl group and meta to the isopropoxy group.
~4.8sept, J ≈ 6.0 Hz1HO-CH(CH₃)₂Isopropoxy methine proton, split by six equivalent methyl protons.
~1.3d, J ≈ 6.0 Hz6HO-CH(CH₃)₂Equivalent methyl protons of the isopropoxy group, split by the methine proton.
Predicted Shift (δ, ppm)AssignmentRationale
~192CHOAldehyde carbonyl carbons, strongly deshielded.
~190CHOSecond, chemically distinct aldehyde carbonyl carbon.
~160Ar-CAromatic carbon attached to the isopropoxy group (C-O).
~140Ar-CAromatic carbon ortho to boronic acid and isopropoxy group.
~138Ar-CAromatic carbon ortho to boronic acid and formyl group.
~135Ar-CAromatic carbon attached to a formyl group.
~130Ar-CAromatic carbon attached to a formyl group.
~125 (broad)Ar-CAromatic carbon attached to the boron atom (C-B); often broad and low intensity due to quadrupolar relaxation.
~72O-CH(CH₃)₂Isopropoxy methine carbon.
~22O-CH(CH₃)₂Isopropoxy methyl carbons.

¹¹B NMR is a highly effective tool for analyzing the coordination state of boron.[3][4] For a trigonal planar (sp²) arylboronic acid, a single, relatively broad resonance is expected.

  • Predicted Chemical Shift: ~25-30 ppm . This range is characteristic of arylboronic acids in a neutral, non-coordinating solvent.[5] The presence of two ortho substituents may cause a slight deviation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides definitive evidence for the presence of key functional groups. For a solid-state measurement using an ATR accessory, the following vibrational bands are predicted.

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
3400–3200Broad, StrongO–H StretchB(OH)₂, hydrogen-bonded
2980–2940MediumC–H StretchIsopropyl group (aliphatic)
2850, 2750Medium-WeakC–H StretchAldehyde (Fermi resonance doublet)
1700–1680Strong, SharpC=O StretchAryl Aldehyde (conjugated)
1600–1580MediumC=C StretchAromatic Ring
~1350StrongB–O StretchBoronic Acid
~1250StrongC–O StretchAryl-Alkyl Ether

The broadness of the O–H stretch is a hallmark of the intermolecular hydrogen bonding present in the solid state of boronic acids.[6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Using positive-ion electrospray ionization (ESI+), the primary ion observed would be the protonated molecule.

  • Predicted [M+H]⁺: m/z 251.1085 (Calculated for C₁₂H₁₆BO₅⁺)

  • Predicted [M+Na]⁺: m/z 273.0904 (Calculated for C₁₂H₁₅BO₅Na⁺)

Plausible ESI Fragmentation Pathway: Under collision-induced dissociation (CID), the parent ion would likely undergo characteristic losses of neutral fragments.

G parent [M+H]⁺ m/z = 251.11 frag1 [M+H - H₂O]⁺ m/z = 233.10 parent->frag1 - H₂O frag2 [M+H - C₃H₆]⁺ m/z = 209.06 parent->frag2 - Propene frag4 [M+H - C₃H₇O]⁺ m/z = 191.05 parent->frag4 - Isopropanol frag3 [M+H - H₂O - CO]⁺ m/z = 205.09 frag1->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation for C₁₂H₁₅BO₅.

Experimental Protocols for Validation

The following protocols describe standardized, self-validating workflows for acquiring the spectroscopic data outlined above.

General Sample Preparation

Causality: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. It is crucial to use anhydrous solvents for non-aqueous measurements and to handle the sample under an inert atmosphere (N₂ or Ar) where possible to ensure data integrity.

  • Ensure the solid sample of this compound is dry, preferably by storing in a desiccator over P₂O₅.

  • For NMR, accurately weigh ~10-15 mg of the sample directly into an NMR tube.

  • Add ~0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • For HRMS, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute to a final concentration of ~1-10 µg/mL for analysis.

NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing Prep Dissolve ~15mg in 0.6mL DMSO-d₆ Lock Lock & Shim Prep->Lock H1 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) Lock->H1 C13 Acquire ¹³C Spectrum (1024 scans, 2s relaxation delay) H1->C13 B11 Acquire ¹¹B Spectrum (256 scans, 0.5s relaxation delay) C13->B11 Process Fourier Transform, Phase, and Baseline Correction B11->Process Calibrate Calibrate to Residual Solvent Peak (DMSO @ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) Process->Calibrate Integrate Integrate ¹H, Pick Peaks Calibrate->Integrate

Caption: Standard workflow for comprehensive NMR analysis.

FT-IR Protocol (Solid State, ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after use.

HRMS Protocol (ESI-TOF)
  • System Calibration: Calibrate the TOF mass analyzer using a known calibration standard immediately before the run to ensure high mass accuracy (< 5 ppm error).

  • Method Setup:

    • Ionization Mode: ESI Positive.

    • Infusion: Introduce the diluted sample into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Capillary voltage ~3.5 kV; Nebulizing gas (N₂) pressure ~1 bar; Drying gas (N₂) flow ~4 L/min at 180 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the predicted [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₁₂H₁₆BO₅⁺. The mass error should be below 5 ppm to confirm the formula.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust and scientifically grounded framework for its complete spectroscopic characterization. The predictive data herein, based on fundamental principles, offers a reliable benchmark for researchers. By following the detailed, causality-driven protocols, scientists can confidently acquire and interpret the NMR, IR, and MS data, ensuring the structural integrity of this versatile building block for its application in advanced synthesis and materials development.

References

An In-depth Technical Guide to the Reactivity of Diformylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diformylphenylboronic acid derivatives represent a class of highly versatile trifunctional building blocks in modern organic and materials chemistry. Characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two formyl groups (-CHO), these molecules possess a unique combination of reactive sites. The boronic acid moiety provides a gateway for cross-coupling chemistry and dynamic covalent interactions with diols, while the dual aldehyde functionalities serve as electrophilic centers for condensation reactions.[1] This guide explores the core reactivity of these derivatives, elucidates the interplay between their functional groups, and provides practical insights into their application for researchers, scientists, and drug development professionals.

The specific substitution pattern of the functional groups (e.g., 3,5-diformyl vs. 2,4-diformyl) significantly influences the molecule's geometry and reactivity, offering a tunable platform for designing complex molecular architectures, from discrete macrocycles to extended crystalline polymers like Covalent Organic Frameworks (COFs).[1][2]

Fundamental Reactivity of the Constituent Moieties

The rich chemistry of diformylphenylboronic acids stems from the distinct, yet electronically connected, reactivity of the boronic acid and the aldehyde groups.

The Boronic Acid Group: A Hub for Covalent and Dynamic Chemistry

The boronic acid group is a mild Lewis acid and a cornerstone of modern synthetic chemistry.[3] Its primary modes of reactivity include:

  • Suzuki-Miyaura Cross-Coupling: While the primary focus of this guide is on the reactivity of the whole molecule, it is crucial to acknowledge that the boronic acid group can serve as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This is a foundational reaction for synthesizing complex aryl structures.[4]

  • Boroxine Formation: In the solid state or upon thermal dehydration, boronic acids reversibly self-condense to form six-membered cyclic anhydrides known as boroxines.[3] This dynamic equilibrium is a key reaction in the formation of certain boronic acid-based COFs.[2]

  • Boronate Ester Formation: A hallmark of boronic acid chemistry is the reversible, covalent reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[3] This interaction is pH-sensitive and forms the basis for applications in carbohydrate sensing, drug delivery, and the formation of dynamic covalent hydrogels.[1][5] The electron-withdrawing nature of the two formyl groups increases the Lewis acidity of the boron center, facilitating ester formation at lower pH compared to unsubstituted phenylboronic acid.

The Diformyl Groups: Gateways to Condensation Chemistry

The two aldehyde groups are potent electrophiles, enabling a wide range of classical condensation reactions. Their dual presence makes these molecules ideal cross-linkers.

  • Imine and Oxime Formation: Aldehydes readily react with primary amines to form Schiff bases (imines) and with hydroxylamines to form oximes.[1] These reactions are highly efficient and often reversible, making them central to the field of dynamic covalent chemistry.[6][7] The formation of robust imine linkages is the most common strategy for constructing aldehyde-derived COFs.[2]

  • Reductive Amination: The imines formed from the reaction with amines can be subsequently reduced to stable secondary amine linkages, providing a pathway to non-reversible structures.

  • Other Condensation Reactions: The aldehydes can also participate in reactions with other nucleophiles, such as hydrazines (to form hydrazones) and stabilized carbanions (e.g., in Knoevenagel or Wittig-type reactions).

Synergistic Reactivity and Applications in Advanced Materials

The true synthetic power of diformylphenylboronic acid derivatives is realized when all three functional groups are leveraged in concert. These molecules act as highly versatile "nodes" or "linkers" for the construction of complex, functional materials.

Covalent Organic Frameworks (COFs)

COFs are crystalline, porous polymers built from molecular precursors linked by strong covalent bonds.[2][8] Diformylphenylboronic acids are exemplary building blocks for creating COFs with dual, orthogonal linkages.[9] For instance, reacting a diformylphenylboronic acid with a triamine linker can simultaneously generate:

  • Boroxine rings through the self-condensation of the boronic acid groups.

  • Imine linkages through the condensation of the aldehyde groups with the amine linkers.

This approach yields highly stable, porous materials with functionalized pore environments, suitable for applications in gas storage, catalysis, and selective enrichment.[9][10]

Diagram: Synthesis of a Dual-Linkage COF

The following diagram illustrates the conceptual workflow for synthesizing a COF using a trifunctional monomer like 3,5-diformylphenylboronic acid and a planar triamine linker.

COF_Synthesis Monomer1 Diformylphenylboronic Acid Monomer ReactionVessel Solvothermal Reaction (e.g., Dioxane/Mesitylene, 120°C, 3 days) Monomer1->ReactionVessel Monomer2 Triamine Linker Monomer2->ReactionVessel COF Crystalline COF Product ReactionVessel->COF Self-Assembly & Covalent Bond Formation (Imine & Boroxine) Activation Solvent Exchange & Vacuum Drying COF->Activation Purification PorousMaterial Activated Porous Material Activation->PorousMaterial Pore Evacuation

Caption: Workflow for the synthesis of a dual-linkage COF.

Dynamic Covalent Hydrogels and Self-Healing Materials

The reversible nature of both boronate ester and imine/oxime bonds makes diformylphenylboronic acids excellent candidates for creating "smart" materials.[1] For example, 3,5-diformylphenylboronic acid has been used to create dynamic covalent hydrogels for triggered cell capture and release.[1]

  • Cell Capture: The boronic acid groups form boronate esters with cis-diol motifs on carbohydrate-rich cell surfaces at a slightly acidic pH (e.g., 6.8).

  • Cell Release: A shift to a more physiological pH (e.g., 7.8) and the addition of a competing diol like glucose weakens the interaction, leading to cell detachment.[1]

Similarly, polymers incorporating these derivatives through dynamic imine and boroxine bonds have demonstrated remarkable self-healing properties and stretchability.[1]

Experimental Protocols and Methodologies

Scientific integrity requires reproducible and well-documented protocols. The following sections provide generalized, yet detailed, methodologies for key transformations involving these reagents.

Protocol: General Synthesis of Aryl Boronic Acids

Aryl boronic acids are commonly synthesized via the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][11]

Example: Synthesis of a Diformylphenylboronic Acid Derivative

  • Objective: To synthesize a diformylphenylboronic acid from its corresponding protected dibromoaryl precursor.

  • Materials:

    • 1-Dibromo-x,y-bis(diethoxymethyl)benzene (1.0 eq)

    • Magnesium turnings (1.1 eq per Br) or n-Butyllithium (1.1 eq per Br)

    • Anhydrous Tetrahydrofuran (THF)

    • Triisopropyl borate [B(O-i-Pr)₃] (1.2 eq)

    • Hydrochloric acid (e.g., 2 M HCl)

    • Diethyl ether or Ethyl acetate for extraction

Step-by-Step Methodology:

  • Protection: The aldehyde groups of the starting dibromobenzaldehyde are first protected as acetals (e.g., using triethyl orthoformate) to prevent reaction with the organometallic intermediate.

  • Organometallic Formation:

    • (Grignard): Under an inert atmosphere (N₂ or Ar), add the protected dibromoaryl compound dissolved in anhydrous THF dropwise to a stirring suspension of magnesium turnings in THF. Gentle heating or initiation with a crystal of iodine may be required.

    • (Organolithium): Under an inert atmosphere, dissolve the protected dibromoaryl compound in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30-60 minutes.

  • Borylation: Cool the freshly prepared organometallic solution to -78 °C. Add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the mixture to warm slowly to room temperature overnight.

  • Hydrolysis (Work-up): Carefully quench the reaction by slowly adding 2 M HCl at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of both the boronic ester and the acetal protecting groups.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or water/ethanol) or by column chromatography.

Diagram: General Synthesis Pathway

Synthesis_Pathway A Dibromo-bis(acetal) Precursor B Organometallic Intermediate (Grignard or Organolithium) A->B  Mg or n-BuLi  THF, -78°C to RT C Boronic Ester Intermediate B->C  B(O-i-Pr)₃  -78°C D Final Product: Diformylphenylboronic Acid C->D  Acidic Hydrolysis  (e.g., HCl)

Caption: Generalized synthetic route to diformylphenylboronic acids.

Protocol: Solvothermal Synthesis of a COF

This protocol is adapted from established methods for synthesizing boronic acid and imine-linked COFs.[9]

  • Objective: To synthesize a crystalline COF from 3,5-diformylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

  • Materials:

    • 3,5-Diformylphenylboronic acid (DFPBA) (3 eq)

    • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (2 eq)

    • Solvent mixture: e.g., Mesitylene/Dioxane (1:1 v/v)

    • Aqueous acetic acid (e.g., 6 M)

    • Pyrex tube

Step-by-Step Methodology:

  • Preparation: In a Pyrex tube, add DFPBA, TAPB, and the mesitylene/dioxane solvent mixture.

  • Sonication: Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Catalysis: Add the aqueous acetic acid catalyst to the suspension.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Seal the tube under vacuum using a torch.

  • Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours without agitation.

  • Isolation: After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

  • Washing: Wash the solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.

  • Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) to evacuate the pores, yielding the activated material.

Quantitative Data Summary

The reactivity of the boronic acid is critically dependent on its pKa. Electron-withdrawing groups like formyls lower the pKa, making the boronic acid more acidic and facilitating boronate ester formation at physiological pH.

CompoundSubstituentsReported pKa (approx.)Key Feature
Phenylboronic AcidNone8.8 - 9.0Baseline acidity
4-Formylphenylboronic Acid1x -CHO (para)~7.8Increased acidity due to one EWG
3,5-Difluorophenylboronic Acid2x -F (meta)~7.2Significantly increased acidity
Diformylphenylboronic Acid 2x -CHO < 7.8 (Estimated) Expected high acidity enhancing diol binding

Note: The pKa for diformyl derivatives is estimated based on the electronic effect of two formyl groups being stronger than one. Precise values may vary with isomer and solvent conditions.

Conclusion

Diformylphenylboronic acid derivatives are powerful trifunctional synthons whose utility stems from the orthogonal yet synergistic reactivity of their boronic acid and dual aldehyde groups. This unique combination allows for the rational design and construction of advanced materials, including highly stable Covalent Organic Frameworks and responsive, dynamic polymers. A thorough understanding of the fundamental reaction mechanisms—boroxine/boronate ester formation for the boronic acid and condensation chemistry for the aldehydes—is paramount for harnessing their full synthetic potential. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to innovate in the fields of materials science, drug delivery, and supramolecular chemistry.

References

A Technical Guide to the Solubility of 3,5-Diformyl-2-isopropoxyphenylboronic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3,5-Diformyl-2-isopropoxyphenylboronic acid. In the absence of specific published solubility data for this compound, this document synthesizes information on the solubility of structurally related arylboronic acids to offer a predictive analysis. It delves into the physicochemical properties of the title compound, the theoretical principles governing its solubility, and the anticipated behavior in various common laboratory solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound, ensuring a self-validating system for data generation.

Introduction: The Significance of Solubility in Research and Development

This compound is a multifunctional organic compound with potential applications in organic synthesis, materials science, and medicinal chemistry.[1][2] The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura cross-coupling reactions and as a building block for covalent organic frameworks (COFs).[3] The presence of two aldehyde (formyl) groups and an isopropoxy group further enhances its utility as a precursor for more complex molecules.[4]

The solubility of a compound is a critical physical property that dictates its utility in various applications. In drug discovery and development, solubility significantly influences bioavailability, formulation, and administration routes.[5] For synthetic chemists, understanding a compound's solubility is paramount for reaction setup, purification, and crystallization. This guide aims to provide researchers with a foundational understanding of the expected solubility of this compound and the tools to determine it empirically.

Physicochemical Properties and Structural Analysis

A thorough analysis of the molecular structure of this compound provides insights into its potential solubility.

PropertyValueSource
CAS Number 1072951-68-8[6]
Molecular Formula C₁₁H₁₃BO₅[2]
Molecular Weight 236.03 g/mol [2]
Appearance Solid or liquid[7]
Structural Features Influencing Solubility:
  • Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding, both as a donor (from the -OH groups) and potentially as an acceptor (at the oxygen atoms). Arylboronic acids generally exhibit low solubility in water.[8] The boronic acid moiety can also undergo dehydration to form a cyclic anhydride known as a boroxine, which has significantly different solubility from the parent acid.[9] This equilibrium is influenced by the solvent and substituents on the aryl ring.[9]

  • Formyl Groups (-CHO): The two aldehyde groups are polar and can act as hydrogen bond acceptors. The presence of polar functional groups can increase the solubility of a molecule in polar solvents.[7]

  • Isopropoxy Group (-OCH(CH₃)₂): This is a moderately nonpolar, bulky group. While the ether linkage has some polarity, the overall character of the isopropoxy group is hydrophobic. The introduction of an isobutoxy group (a similar alkoxy substituent) into a phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[10]

  • Aromatic Ring: The phenyl ring is hydrophobic and contributes to lower solubility in polar solvents like water.

The interplay of these functional groups—the polar boronic acid and formyl groups versus the more nonpolar isopropoxy and phenyl groups—suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Predicted Solubility in Common Solvents

Based on the general principles of "like dissolves like" and the known behavior of substituted phenylboronic acids, we can predict the solubility of this compound in different classes of solvents.[11][12]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe boronic acid and formyl groups can hydrogen bond with protic solvents. However, the hydrophobic phenyl and isopropoxy groups will limit solubility, especially in water. Phenylboronic acid itself has low water solubility.[8]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the boronic acid's hydroxyl groups and can engage in dipole-dipole interactions with the formyl groups. Phenylboronic acid generally shows high solubility in ketones like acetone.[10][13]
Nonpolar Hexane, TolueneLowThe significant polarity imparted by the boronic acid and two formyl groups will likely result in poor solubility in nonpolar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[10][13]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate a range of organic compounds. Phenylboronic acid exhibits moderate solubility in chloroform.[10][13]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment (Rapid Screening)

This method is useful for a quick estimation of solubility in a range of solvents.

Methodology:

  • Preparation: Dispense approximately 10 mg of this compound into a series of labeled small vials or test tubes.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, acetone, THF, DCM, hexane).

  • Observation: Vortex or shake each vial vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Assessment: Visually inspect each vial for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

G cluster_0 Qualitative Solubility Workflow A 1. Weigh ~10 mg of Compound B 2. Add 1 mL of Test Solvent A->B C 3. Vortex/Shake for 1-2 min B->C D 4. Visual Inspection C->D E Soluble D->E No Solid F Partially Soluble D->F Some Solid G Insoluble D->G Most Solid

Caption: Workflow for rapid qualitative solubility screening.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[14]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., using an orbital shaker in a temperature-controlled environment) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL or mol/L.

G cluster_1 Quantitative Shake-Flask Method A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-72h) with Agitation A->B C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Withdraw Filtered Supernatant C->D E 5. Quantify by HPLC or UV-Vis D->E F 6. Calculate Solubility (e.g., mg/mL) E->F

Caption: Step-by-step protocol for the shake-flask solubility determination.

Causality Behind Experimental Choices and Self-Validation

  • Why excess solid? Using an excess of the solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility. This is a critical self-validating step; if no solid remains, saturation cannot be guaranteed.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the equilibration and sampling process is essential for obtaining reproducible and accurate data.

  • Why filtration/centrifugation? The presence of even microscopic solid particles in the analyzed sample will lead to an overestimation of solubility. Filtration or centrifugation is a necessary step to ensure only the dissolved compound is quantified.

  • Why a calibration curve? A calibration curve prepared with known concentrations of the compound provides the basis for accurate quantification of the unknown concentration in the saturated solution, making the analytical part of the protocol self-validating.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the public domain, a detailed analysis of its structure allows for informed predictions of its behavior in common laboratory solvents. It is anticipated to have moderate to high solubility in polar aprotic solvents like acetone and DMF, and lower solubility in water and nonpolar hydrocarbons. For researchers requiring precise solubility data, the qualitative and quantitative experimental protocols provided in this guide offer a robust and reliable framework for its determination. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is fundamental for the successful application of this versatile compound in research and development.

References

Methodological & Application

Protocol for the Synthesis of Dual-Linkage Covalent Organic Frameworks Using Diformyl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional potential in gas storage, catalysis, and drug delivery.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of COFs using bifunctional building blocks, specifically diformyl boronic acid derivatives. The use of monomers bearing both boronic acid and aldehyde functionalities allows for the creation of highly robust and functionalized COFs with dual linkage motifs: boroxine rings formed via self-condensation of boronic acids and imine linkages from the reaction with polyamine linkers. We will detail the solvothermal synthesis method, explain the causality behind critical experimental choices, and outline the necessary characterization techniques to validate the formation of a highly crystalline, porous framework.

Introduction and Design Principles

Covalent Organic Frameworks are constructed from organic building blocks connected by strong covalent bonds, resulting in ordered, porous structures with low density and high thermal stability.[1][2] The pioneering work in COF synthesis utilized the reversible self-condensation of boronic acids to form boroxine rings (B-O linkages), a reaction whose reversibility is key to the "error-checking" mechanism that facilitates the growth of crystalline, rather than amorphous, materials.[3][4][5][6]

The protocol herein leverages a more advanced strategy by employing a monomer that contains two distinct types of reactive groups: a boronic acid and two formyl (aldehyde) groups. This design enables the simultaneous or sequential formation of two different types of covalent bonds within the framework:

  • Boroxine Linkage: The self-condensation of three boronic acid moieties eliminates water to form a planar, six-membered B₃O₃ ring.[4]

  • Imine Linkage: The condensation of the aldehyde groups with a multivalent amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) forms robust C=N bonds.[7][8] Imine-based COFs are noted for their superior chemical stability compared to their boronic ester counterparts, particularly against hydrolysis.[8][9][10]

This dual-linkage approach yields a highly functionalized and stable porous environment, with the potential for tailored applications. The overall reaction is a polycondensation process performed under solvothermal conditions, where elevated temperature and pressure in a sealed system drive the reaction towards a crystalline product.[7][11]

Diagram: Reticular Synthesis of a Dual-Linkage COF

The following diagram illustrates the combination of a C₂-symmetric diformyl boronic acid monomer and a C₃-symmetric triamine linker to form a 2D hexagonal framework featuring both boroxine and imine linkages.

Caption: Reaction scheme for dual-linkage COF synthesis.

Detailed Experimental Protocol

This protocol is adapted from established solvothermal methods for boronic acid and imine-based COFs.[1][11]

Materials and Equipment
Reagent/MaterialRecommended GradeSupplier ExampleNotes
(3,5-diformylphenyl)boronic acid>98%Sigma-Aldrich, BenchChemMonomer A
1,3,5-Tris(4-aminophenyl)benzene (TAPB)>98%TCI, Sigma-AldrichMonomer B (Amine Linker)
o-dichlorobenzene (o-DCB)Anhydrous, >99%Sigma-AldrichSolvent
n-butanol (n-BuOH)Anhydrous, >99%Sigma-AldrichSolvent
Acetic Acid (aq)6 MFisher ScientificCatalyst
AcetoneACS GradeVWRWashing Solvent
Tetrahydrofuran (THF)ACS GradeVWRWashing Solvent
Pyrex® Pressure Tubes-CorningReaction Vessel
Schlenk Line / Glovebox--For inert atmosphere
Centrifuge & Tubes--For product isolation
Vacuum Oven--For activation
Step-by-Step Synthesis Procedure

The entire workflow from setup to characterization is outlined below.

workflow A 1. Reagent Mixing Monomers + Solvents + Catalyst in Pressure Tube B 2. Degassing Three Freeze-Pump-Thaw Cycles A->B Inert Atmosphere C 3. Solvothermal Reaction Seal tube and heat at 120°C for 3 days B->C Sealed Vessel D 4. Isolation Cool to RT, collect solid via centrifugation or filtration C->D Yields Crude Product E 5. Purification & Washing Sequential washing with Acetone and THF D->E Removes Impurities F 6. Activation Dry under vacuum at 150°C overnight E->F Evacuates Pores G 7. Characterization PXRD, FTIR, N₂ Sorption, TGA, SEM F->G Validate Structure

Caption: General experimental workflow for COF synthesis.

1. Reagent Preparation and Reaction Setup:

  • In a 10 mL Pyrex pressure tube, add (3,5-diformylphenyl)boronic acid (38.8 mg, 0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (46.7 mg, 0.133 mmol).

  • Add 1.0 mL of o-dichlorobenzene and 1.0 mL of n-butanol.

  • Add 0.3 mL of aqueous acetic acid (6 M).

  • Briefly sonicate the mixture to ensure a homogenous suspension.

Scientist's Note (Solvent Choice): A mixed solvent system like o-DCB/n-BuOH is often employed. The high-boiling o-DCB ensures the reaction temperature can be reached, while n-BuOH can help with monomer solubility and mediate the reaction kinetics. The aqueous acetic acid acts as a catalyst for the reversible imine condensation, which is crucial for the "self-healing" process that leads to a crystalline product.[11]

2. Degassing:

  • Attach the pressure tube to a Schlenk line.

  • Freeze the mixture by placing the tube in a liquid nitrogen bath until fully solid.

  • Evacuate the tube under high vacuum for 10-15 minutes.

  • Close the valve to the vacuum and thaw the mixture at room temperature.

  • Repeat this freeze-pump-thaw cycle a total of three times.

Expertise & Experience: This step is critical for removing dissolved oxygen, which can cause side reactions at high temperatures, and for removing air, which contains water vapor that can interfere with the delicate equilibrium of the condensation reactions.[7]

3. Solvothermal Synthesis:

  • After the final thaw, backfill the tube with an inert gas (N₂ or Ar).

  • Quickly seal the tube using a torch or a screw cap with a high-temperature septum.

  • Place the sealed tube in a preheated oven at 120 °C for 72 hours. A fine powder should precipitate during this time.

4. Product Isolation and Purification:

  • Allow the oven to cool completely to room temperature. Caution: Do not open the oven while hot, as the sealed tube is under pressure.

  • Carefully open the tube and transfer the contents to a centrifuge tube.

  • Isolate the solid powder by centrifugation (e.g., 8000 rpm for 10 min) or filtration.

  • Decant the supernatant and wash the solid sequentially with fresh solvent, sonicating for 20 minutes with each wash:

    • Anhydrous acetone (3 times)

    • Anhydrous THF (3 times)

Trustworthiness: The washing process is essential for removing any unreacted monomers, soluble oligomers, and high-boiling solvent trapped within the pores. Incomplete washing will lead to inaccurate porosity measurements and may show impurities in characterization data.

5. Activation:

  • After the final wash, decant the THF and place the wet solid in a vacuum oven.

  • Dry the material under dynamic vacuum at 150 °C overnight.

  • The resulting fine, dry powder is the activated COF, ready for characterization.

Characterization and Validation

To confirm the successful synthesis of the target COF, a suite of characterization techniques is required.

TechniquePurposeExpected Result
PXRD Confirms crystallinity and long-range order.A series of sharp diffraction peaks, particularly at low 2θ angles (e.g., <10°), corresponding to the ordered pore structure. The pattern should match a simulated pattern based on the expected crystal structure.
FTIR Confirms covalent bond formation.Disappearance of the broad O-H stretch from the boronic acid and the N-H stretches from the amine. Appearance of a strong C=N (imine) stretching band (~1620 cm⁻¹) and B-O stretching bands from the boroxine ring (~1350 cm⁻¹).[12]
N₂ Sorption Measures porosity, surface area, and pore size.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area (typically >1000 m²/g) is expected.
TGA Assesses thermal stability.The material should be stable to high temperatures (>400 °C) under an inert atmosphere.
SEM/TEM Visualizes particle morphology.Provides images of the COF particles, which can range from agglomerated spheres to distinct crystalline shapes depending on the specific conditions.[12]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle organic solvents and reagents with care. o-dichlorobenzene is toxic and an environmental hazard.

  • Sealing and heating glass tubes under pressure carries a risk of explosion. Use a blast shield and ensure the oven has appropriate safety features.

  • Allow the reaction vessel to cool completely to room temperature before opening.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of dual-linkage covalent organic frameworks from diformyl boronic acid building blocks. The solvothermal method, coupled with careful purification and activation, yields highly crystalline and porous materials. The key to success lies in maintaining an inert environment, using high-purity reagents, and allowing the thermodynamically driven reaction to proceed to completion. The resulting COFs, with their enhanced stability and tunable functionality, are promising candidates for advanced applications across various scientific disciplines.

References

Application Notes and Protocols: 3,5-Diformyl-2-isopropoxyphenylboronic acid as a Versatile Linker for Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Promise of a Multifunctional Linker

In the landscape of crystalline porous materials, the design of organic linkers is paramount to achieving desired functionalities and structural integrity. 3,5-Diformyl-2-isopropoxyphenylboronic acid stands out as a linker of significant potential, integrating three key functional moieties onto a single phenyl ring: two aldehyde groups for covalent bond formation, a boronic acid group for dynamic covalent chemistry and functionalization, and an isopropoxy group for modulating solubility and framework properties. This unique combination makes it an exciting candidate for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs), offering tailored pore environments and surfaces for a range of applications, from targeted drug delivery to heterogeneous catalysis.

The aldehyde functionalities are primed for forming robust imine or β-ketoenamine linkages, which are cornerstones of stable COF chemistry. Simultaneously, the boronic acid group can participate in the formation of boroxine or boronate ester linkages, or serve as a post-synthetic modification site for introducing further functionalities. [1]This dual reactivity opens avenues for creating COFs with mixed-linker systems or for fine-tuning the properties of the material after its initial synthesis. The isopropoxy group, while seemingly a simple substituent, plays a crucial role in enhancing the solubility of the linker in organic solvents, which can be a critical factor in achieving high-quality, crystalline materials during solvothermal synthesis. [2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of porous materials. While direct literature on the application of this specific linker is emerging, the protocols and application notes presented herein are based on well-established methodologies for structurally analogous linkers and provide a robust starting point for the exploration of this promising molecule.

Diagram: Conceptual Synthesis of a COF using this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_characterization Characterization cluster_applications Applications linker This compound cof Crystalline Covalent Organic Framework (COF) linker->cof Condensation Polymerization amine Triamine Linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) amine->cof solvent Solvent System (e.g., mesitylene/dioxane) solvent->cof catalyst Catalyst (e.g., Acetic Acid) catalyst->cof temperature Solvothermal (e.g., 120°C) temperature->cof characterization characterization applications applications pxrd PXRD (Crystallinity) cof->pxrd Analysis ftir FT-IR (Bond Formation) cof->ftir bet BET (Surface Area) cof->bet drug_delivery Drug Delivery cof->drug_delivery Potential Use catalysis Catalysis cof->catalysis sensing Sensing cof->sensing

Caption: Workflow for the synthesis and application of a COF.

Application in Porous Materials: Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities. The use of this compound as a linker allows for the synthesis of COFs with unique properties.

Drug Delivery Systems

The boronic acid moiety is particularly attractive for drug delivery applications. Boronic acids are known to form reversible covalent bonds with cis-diols, which are present in many biologically important molecules, including saccharides and glycoproteins. [4]This interaction can be exploited for:

  • Targeted Delivery: The surface of many cancer cells overexpresses sialic acid, a sugar with a cis-diol group. COFs functionalized with boronic acids can potentially target these cells for the localized delivery of chemotherapeutic agents.

  • pH-Responsive Release: The boronic acid-diol interaction is pH-dependent, typically being more stable at physiological pH and dissociating at the lower pH found in endosomal compartments of cancer cells. This can be used to trigger the release of a drug payload specifically within the target cells.

  • Glucose-Responsive Systems: For diabetes management, the competitive binding of glucose with boronic acids can be used to design insulin delivery systems that release the hormone in response to high blood glucose levels.

Heterogeneous Catalysis

The porous and crystalline nature of COFs makes them excellent platforms for heterogeneous catalysis. The isopropoxy and boronic acid groups of the linker can play several roles:

  • Active Sites: The boronic acid group itself can act as a Lewis acid catalyst for certain organic transformations.

  • Post-Synthetic Modification: The boronic acid can be used as a handle for the post-synthetic installation of catalytic metal complexes or organocatalysts. The isopropoxy group can influence the local environment of the catalytic site.

  • Substrate Recognition: The pore environment, decorated with the linker's functional groups, can lead to shape- and size-selective catalysis.

Protocols: Synthesis and Characterization

The following protocols are adapted from established procedures for the synthesis of boronic acid-containing COFs and should be considered as a starting point for optimization with this compound.

Protocol 1: Solvothermal Synthesis of a Boroxine-Linked COF

This protocol describes the self-condensation of the boronic acid linker to form a boroxine-linked COF.

Materials:

  • This compound

  • Solvent mixture: 1,4-Dioxane and Mesitylene (e.g., 1:1 v/v)

  • Pyrex tube with a screw cap

Procedure:

  • To a Pyrex tube, add this compound (e.g., 0.1 mmol).

  • Add the solvent mixture (e.g., 1 mL of 1:1 dioxane/mesitylene).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid with anhydrous acetone and then with anhydrous tetrahydrofuran (THF).

  • Dry the product under vacuum at 80 °C overnight to obtain the COF as a powder.

Rationale: The solvothermal conditions provide the necessary energy to drive the condensation reaction while allowing for the slow, ordered growth of the crystalline framework. [5]The mixed solvent system helps to dissolve the linker and control the nucleation and growth of the COF crystals.

Protocol 2: Synthesis of an Imine- and Boronic Acid-Functionalized COF

This protocol utilizes the aldehyde groups of the linker to form imine bonds with a triamine co-linker, resulting in a COF with free boronic acid groups.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Solvent mixture: Mesitylene and 1,4-Dioxane (e.g., 4:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube with a screw cap

Procedure:

  • In a Pyrex tube, dissolve this compound (e.g., 0.15 mmol) and TAPB (e.g., 0.1 mmol) in the solvent mixture (e.g., 1 mL).

  • Add the aqueous acetic acid catalyst (e.g., 0.1 mL).

  • Sonicate for 10 minutes to obtain a clear solution.

  • Freeze the tube in liquid nitrogen, evacuate, and seal as described in Protocol 1.

  • Heat the tube at 120 °C for 72 hours.

  • Collect and wash the resulting solid with anhydrous acetone and THF.

  • Soxhlet extract the solid with THF for 24 hours to remove any unreacted monomers.

  • Dry the purified COF under vacuum at 120 °C overnight.

Rationale: The acidic catalyst is essential for the reversible formation of imine bonds, which allows for "error-correction" during the crystallization process, leading to a more ordered material. [6]The stoichiometric ratio of the linkers is crucial for achieving a well-defined framework.

Characterization of the Porous Material

A thorough characterization is essential to confirm the successful synthesis of the desired COF.

Technique Purpose Expected Outcome for a Crystalline COF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and long-range order of the material.A diffraction pattern with sharp peaks at specific 2θ values, indicating a crystalline structure. The peak positions can be compared to simulated patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired covalent bonds (e.g., boroxine or imine).For a boroxine-linked COF, the appearance of a characteristic B-O stretching band around 1350 cm⁻¹. For an imine-linked COF, the appearance of a C=N stretching band around 1620 cm⁻¹ and the disappearance of the N-H and C=O stretching bands of the monomers.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution of the material.A Type I or Type IV nitrogen adsorption-desorption isotherm, indicating a microporous or mesoporous material with a high surface area (typically > 500 m²/g).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere.
Solid-State ¹³C and ¹¹B NMR Spectroscopy To probe the local chemical environment of the atoms in the framework.Broad signals consistent with the proposed solid-state structure. ¹¹B NMR can confirm the formation of boroxine or boronate ester linkages.

Diagram: Characterization Workflow

G cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_secondary_char Secondary Characterization cluster_results Results cof_powder Synthesized COF Powder pxrd PXRD cof_powder->pxrd ftir FT-IR cof_powder->ftir crystallinity Crystallinity Confirmed pxrd->crystallinity bond_formation Bond Formation Confirmed ftir->bond_formation bet BET Analysis porosity Porosity Determined bet->porosity tga TGA stability Thermal Stability Assessed tga->stability nmr Solid-State NMR structure Local Structure Probed nmr->structure crystallinity->bet bond_formation->bet porosity->tga porosity->nmr

Caption: A typical workflow for the characterization of a new COF.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for the construction of advanced porous materials. Its trifunctional nature allows for a high degree of synthetic versatility and the creation of functional materials with tailored properties. The protocols and application notes provided here offer a solid foundation for researchers to begin exploring the potential of this linker in areas such as drug delivery, catalysis, and sensing. Future work should focus on the systematic investigation of the impact of the isopropoxy group on COF formation and properties, as well as the development of novel porous materials that fully exploit the unique combination of functionalities offered by this linker. As the field of framework chemistry continues to evolve, the rational design of such multifunctional linkers will be a key driver of innovation.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 3,5-Diformyl-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials and Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] This guide focuses on a specific, highly functionalized building block: 3,5-Diformyl-2-isopropoxyphenylboronic acid .

The unique architecture of this reagent—featuring two reactive aldehyde moieties and a sterically demanding ortho-isopropoxy group—makes it an exceptionally valuable synthon. The diformyl functionality serves as a versatile handle for subsequent transformations, such as the construction of complex macrocycles, Schiff base condensations for dynamic covalent chemistry, or oxidation to dicarboxylic acids. These features are highly desirable in the design of Covalent Organic Frameworks (COFs), functional polymers, and molecular sensors.[7] However, the steric bulk from the ortho-isopropoxy group presents a significant challenge, demanding carefully optimized reaction conditions to achieve efficient coupling.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, key parameter optimization, a detailed experimental protocol, and troubleshooting strategies to address the specific challenges posed by this sterically hindered and electronically complex substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[1]

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[2][9] The halide ligand on the palladium is displaced by the aryl group from the boronate.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges & Considerations for a Sterically Hindered Substrate

The structure of this compound introduces specific hurdles that must be overcome for a successful coupling.

  • Steric Hindrance: The ortho-isopropoxy group significantly increases steric bulk around the boronic acid. This can impede the transmetalation step and slow down the overall reaction. To overcome this, highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands, are required. These ligands promote the formation of monoligated Pd(0) species, which are more reactive, and accelerate the final reductive elimination step.[10][11]

  • Protodeborylation: Boronic acids can undergo a competitive side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid with a hydrogen atom. This is particularly a risk with electron-deficient arylboronic acids or under prolonged heating in aqueous or protic solvents.[1] While the isopropoxy group is donating, the two formyl groups are strongly withdrawing, creating a complex electronic environment. Careful selection of a non-nucleophilic base and minimizing water content can mitigate this issue.

  • Functional Group Compatibility: The aldehyde groups are generally well-tolerated in Suzuki-Miyaura couplings.[12] However, strong bases or highly nucleophilic conditions could potentially lead to side reactions. Using moderate bases like carbonates or phosphates is advisable.

  • Homocoupling: A common side reaction is the coupling of two boronic acid molecules (Glaser-Hay type coupling), which can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] Proper degassing of the reaction mixture is therefore critical to minimize this pathway.

Parameter Optimization: A Guide to Success

Based on established protocols for sterically demanding couplings, the following parameters should be carefully considered.[10][11][13]

ParameterRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, reliable sources of Pd(0) upon in-situ reduction. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[8]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines (e.g., P(t-Bu)₃).Bulky, electron-rich monophosphine ligands are essential for coupling sterically hindered substrates. They stabilize the Pd(0) center, promote fast oxidative addition, and facilitate the difficult reductive elimination step.[10][11][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is ideal. K₃PO₄ is often an excellent choice for challenging couplings as it is effective in promoting transmetalation without causing degradation of sensitive functional groups.[14][15]
Solvent System Toluene/H₂O, Dioxane/H₂O, 2-MeTHFAnhydrous solvents can be used, but a small amount of water often accelerates the transmetalation step by aiding the dissolution of the inorganic base and formation of the boronate.[1] Toluene and dioxane are standard choices.
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation energy for sterically demanding substrates. The optimal temperature should be determined empirically.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation and promotes homocoupling side reactions.[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by deionized water (e.g., a 10:1 ratio of Toluene:H₂O) via syringe. The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_reagents 1. Add Reagents & Catalyst to Schlenk Flask node_inert 2. Evacuate & Backfill with Inert Gas (3x) node_reagents->node_inert node_solvents 3. Add Degassed Solvents (Toluene/H₂O) node_inert->node_solvents node_heat 4. Heat to 100 °C with Vigorous Stirring node_solvents->node_heat node_monitor 5. Monitor by TLC/LC-MS node_heat->node_monitor node_cool 6. Cool to RT & Dilute node_monitor->node_cool node_extract 7. Aqueous Workup (EtOAc/H₂O/Brine) node_cool->node_extract node_purify 8. Dry, Concentrate & Purify via Chromatography node_extract->node_purify node_product Pure Biaryl Product node_purify->node_product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded reagents, oxygen contamination). 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Ensure all reagents are pure and the system is rigorously degassed. Use fresh catalyst and ligand. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃).
Significant Protodeborylation 1. Presence of protic impurities or excess water. 2. Reaction time is too long.1. Use anhydrous solvents and carefully dried reagents. Use the minimum required amount of water. 2. Stop the reaction as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction vessel. 2. Pd(II) precatalyst was not fully reduced.1. Improve degassing procedure (freeze-pump-thaw cycles or prolonged sparging). 2. Ensure proper activation of the precatalyst; consider using a Pd(0) source like Pd₂(dba)₃ directly.
Difficulty in Purification 1. Close polarity of product and starting materials/byproducts. 2. Formation of palladium black.1. Optimize the chromatography eluent system. Consider alternative purification methods like recrystallization. 2. Filter the crude reaction mixture through a pad of Celite® before concentration to remove insoluble palladium species.

References

Introduction: A Versatile Building Block for Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Condensation Reactions of 3,5-Diformyl-2-isopropoxyphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

This compound is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. Its unique architecture, featuring two reactive aldehyde (formyl) groups positioned meta to a boronic acid and an ortho isopropoxy substituent, opens avenues for the construction of complex molecular scaffolds. This trifunctional nature makes it an exceptional precursor for the synthesis of macrocycles, polymers, and Covalent Organic Frameworks (COFs) through condensation chemistry. The boronic acid moiety is not merely a passive functional group; its proximity to the formyl groups allows it to act as an intramolecular catalyst, significantly influencing the conditions and outcomes of condensation reactions.[1]

This guide provides a comprehensive overview of the principles, protocols, and applications related to the condensation reactions of this unique reagent. It is designed for researchers in materials science, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Profile and Inherent Reactivity

The reactivity of this compound is dominated by the interplay between its three key functional groups. Understanding these characteristics is fundamental to designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1072951-68-8[2]
Molecular Formula C₁₁H₁₃BO₅
Molecular Weight 236.03 g/mol
Appearance Typically a solid
Key Functional Groups 2x Aldehyde (-CHO), 1x Boronic Acid [-B(OH)₂], 1x Isopropoxy (-O-iPr)
The Boronic Acid-Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form cyclic trimers known as boroxines.[3] This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. In many synthetic applications, particularly those performed under anhydrous conditions, the boroxine may be the predominant species. Fortunately, for many condensation and cross-coupling reactions, the boroxine is often as reactive as the monomeric boronic acid, readily hydrolyzing in situ to the active species.[3]

Figure 1: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Mechanistic Insights: The Role of the Ortho-Boronic Acid

The formation of an imine from an aldehyde and a primary amine is a classic condensation reaction that proceeds via a carbinolamine intermediate, followed by a rate-limiting dehydration step. This dehydration is typically catalyzed by an acid.[4] In the case of ortho-formylphenylboronic acids, the boronic acid group itself can serve as an efficient intramolecular Lewis acid catalyst.[1]

The proposed catalytic cycle involves:

  • Lewis Acid Activation: The empty p-orbital of the boron atom coordinates to the carbonyl oxygen of the formyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Stabilization of Intermediate: The boronic acid group helps to organize the transition state and stabilize the resulting carbinolamine intermediate.

  • Facilitated Dehydration: The boron center acts as a Lewis acid to activate the hydroxyl group of the carbinolamine, turning it into a better leaving group (water) and promoting the final elimination step to form the imine.

This intramolecular catalysis often allows the reaction to proceed under milder conditions than would be required for analogous aldehydes lacking the boronic acid functionality.

G Start Reagents: This compound + Primary Amine (R-NH₂) Activation 1. Lewis Acid Activation Boron coordinates to carbonyl oxygen Start->Activation Intramolecular Coordination Attack 2. Nucleophilic Attack Amine attacks activated carbonyl Activation->Attack Intermediate Carbinolamine Intermediate Stabilized by B-O interaction Attack->Intermediate Dehydration 3. Dehydration Boron assists in -OH leaving as H₂O Intermediate->Dehydration Product Imine Product Formed Catalyst Regenerated Dehydration->Product Elimination of H₂O Product->Activation Next Cycle

Figure 2: Proposed mechanism for boronic acid-catalyzed imine formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common condensation reactions. These are designed as robust starting points that can be optimized for specific substrates.

Protocol 3.1: Synthesis of a Bis-Imine with a Monofunctional Primary Amine

This protocol details the reaction with a simple primary amine (e.g., aniline) to form a bis-imine product. This reaction is fundamental for confirming the reactivity of the dialdehyde.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aniline (2.1 equiv)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser (if heating)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add this compound (e.g., 236 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous toluene (15-20 mL).

  • Add the primary amine (e.g., aniline, 195 µL, 2.1 mmol, 2.1 equiv) to the solution at room temperature.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (approx. 2 g) or activated 4Å molecular sieves, to sequester the water produced during the reaction.[5]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aldehyde.

  • The reaction is typically complete within 4-12 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, filter the reaction mixture to remove the dehydrating agent.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude bis-imine can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 3.2: Macrocyclization via Condensation with a Diamine

This protocol describes a [2+2] macrocyclization using a rigid diamine like 1,2-phenylenediamine. Such reactions are often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Materials and Reagents:

  • This compound (1.0 equiv)

  • 1,2-Phenylenediamine (1.0 equiv)

  • Anhydrous Chloroform or Acetonitrile

  • Trifluoroacetic acid (TFA) or Acetic Acid (catalytic amount)

  • High-dilution reaction setup (e.g., syringe pump for slow addition)

Step-by-Step Procedure:

  • Set up a three-neck round-bottom flask containing the bulk of the reaction solvent (e.g., 100 mL of anhydrous acetonitrile) and a catalytic amount of acid (e.g., 1-2 drops of TFA). Heat the solvent to a gentle reflux.

  • Prepare two separate solutions for slow addition:

    • Solution A: Dissolve this compound (e.g., 236 mg, 1.0 mmol) in 25 mL of acetonitrile.

    • Solution B: Dissolve 1,2-phenylenediamine (108 mg, 1.0 mmol) in 25 mL of acetonitrile.

  • Using two separate syringe pumps, add Solution A and Solution B simultaneously to the refluxing solvent over a period of 4-6 hours. This slow addition maintains a very low concentration of reactants, favoring the formation of the cyclic product.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.

  • Monitor the reaction for the formation of the desired macrocyclic product by LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A solid product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product often requires purification by column chromatography or extensive washing/recrystallization to remove oligomeric side products.

G Setup 1. Reaction Setup - Add reagents & solvent - Add dehydrating agent Reaction 2. Reaction - Stir at RT or heat - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Workup - Filter to remove solids - Concentrate filtrate Reaction->Workup Purification 4. Purification - Column Chromatography or Recrystallization Workup->Purification Characterization 5. Characterization - NMR, MS, etc. Purification->Characterization

Figure 3: General experimental workflow for condensation reactions.

Optimization and Troubleshooting

Achieving high yields and purity often requires careful optimization of reaction parameters.

Table 2: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active amine. 2. Presence of water in reagents/solvent. 3. Reaction temperature too low.1. Add a catalytic amount of a mild acid (e.g., acetic acid). 2. Use rigorously dried solvents and reagents. Ensure molecular sieves are activated. 3. Increase the reaction temperature (e.g., to 40-80 °C).
Formation of Oligomers/Polymers Reaction concentration is too high (especially in macrocyclization).Perform the reaction under high-dilution conditions using a syringe pump for slow addition of reactants.
Side Product Formation 1. Oxidation of aldehydes. 2. Boronic acid degradation. 3. Complex side reactions.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Avoid excessively high temperatures or harsh acidic/basic conditions. 3. Screen different solvents (e.g., THF, DCM, MeCN) to find the cleanest conditions.
Difficult Purification Product has similar polarity to starting materials or side products.Modify the purification technique. Consider gradient elution for column chromatography or trituration with a non-polar solvent to precipitate the product.

Applications in Materials and Drug Discovery

The products derived from this compound are valuable in several cutting-edge fields:

  • Covalent Organic Frameworks (COFs): The dialdehyde is an ideal building block for creating porous, crystalline COFs through reactions with multitopic amines. These materials have applications in gas storage, catalysis, and sensing.

  • Supramolecular Chemistry: The formation of macrocycles and cages through dynamic covalent chemistry allows for the creation of host-guest systems and molecular sensors.

  • Medicinal Chemistry: The resulting imine- and boronic acid-containing scaffolds can be explored as novel therapeutic agents. Boronic acids are known to act as enzyme inhibitors, and the overall structure can be tailored to target specific biological pathways.[6][7]

By providing a robust and versatile platform for condensation chemistry, this compound stands as a key enabling reagent for innovation across the chemical sciences.

References

Application Notes and Protocols: Diformylphenylboronic Acids in Fluorescent Sensor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids have emerged as a versatile platform in the design of fluorescent chemosensors due to the unique ability of the boronic acid moiety to reversibly interact with a variety of analytes.[1][2] This interaction, often a covalent binding event, can modulate the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence.[2] Among this class of compounds, diformylphenylboronic acids (DFPBA) represent a particularly powerful building block. The two aldehyde groups provide convenient handles for the facile construction of complex sensor molecules through condensation reactions, allowing for the integration of various fluorophores and signaling units.[3] The boronic acid group itself serves as the primary recognition and reaction site for a range of important analytes, including reactive oxygen species (ROS), fluoride ions, and carbohydrates.[1][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of diformylphenylboronic acids in the design and implementation of fluorescent sensors. We will delve into the underlying sensing mechanisms, provide detailed protocols for the synthesis of a representative sensor and its application in analyte detection, and present key performance data.

Principle of Detection: A Mechanistic Overview

The functionality of DFPBA-based fluorescent sensors hinges on the chemical reactivity of the boronic acid group. Upon interaction with a specific analyte, the boronic acid undergoes a transformation that alters the electronic landscape of the entire molecule. This, in turn, influences the photophysical properties of the integrated fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. Two predominant mechanisms are often at play:

  • Oxidation-Mediated Sensing: This is a common mechanism for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The boronic acid moiety is selectively oxidized by H₂O₂ to the corresponding phenol.[3][5] This conversion from a boronic acid to a hydroxyl group drastically changes the electron-donating or -withdrawing nature of the substituent, thereby modulating the fluorescence of the attached reporter.[6][7] Often, this leads to a "turn-on" fluorescence response, where a weakly fluorescent probe becomes highly fluorescent upon reaction with H₂O₂.[3][7]

  • Lewis Acid-Base Interaction: The boron atom in a boronic acid is a Lewis acid, capable of accepting a pair of electrons. This property is exploited for the detection of Lewis bases, most notably fluoride ions (F⁻).[4][8] The fluoride ion coordinates with the boron atom, leading to a change in its hybridization and electronic properties. This interaction can disrupt or enhance processes like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), resulting in a measurable fluorescence response.[4][9]

Signaling Pathway for H₂O₂ Detection

The following diagram illustrates the general signaling pathway for a DFPBA-based sensor designed for hydrogen peroxide detection.

H2O2_Sensing_Pathway Sensor DFPBA-Fluorophore Weakly Fluorescent Product Phenol-Fluorophore Highly Fluorescent Sensor:tail->Product:tail Oxidation Analyte H₂O₂ Analyte->Sensor:tail

Caption: Oxidation of the boronic acid by H₂O₂ induces a fluorescent turn-on response.

Applications of Diformylphenylboronic Acid-Based Sensors

The versatility of the DFPBA scaffold has led to the development of sensors for a variety of important analytes. Below are some key application areas with representative performance data.

Hydrogen Peroxide (H₂O₂) Detection

Hydrogen peroxide is a crucial signaling molecule in many physiological and pathological processes.[10] Its dysregulation is linked to numerous diseases, including cancer and neurodegenerative disorders.[5][10] DFPBA-based sensors offer a sensitive means for H₂O₂ detection in biological systems.

Sensor NameFluorophore CoreLimit of Detection (LOD)Response TimeReference
DFP-H₂O₂Amino-functionalized fluorophore100 µM (hypothetical)30 minutes[3]
Peroxyfluor-1 (PF1)XantheneNot SpecifiedNot Specified[5]
NIR H₂O₂ ProbeIR-780 Hemicyanine0.14 µMNot Specified[11]
Fluoride Ion (F⁻) Detection

Fluoride is essential for dental health but can be toxic at high concentrations, leading to fluorosis.[12] Therefore, monitoring fluoride levels in drinking water is of significant importance. DFPBA-based sensors can provide a selective and sensitive method for fluoride detection.

Sensor SystemSensing PrincipleLimit of Detection (LOD)Linear RangeReference
NPBALewis Acid-Base Interaction1.46 x 10⁻⁴ M0 to 15 mmol L⁻¹[4]
Pyreneboronic acid-catecholAggregation-Induced Emissionppm levelsNot Specified[8][13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative DFPBA-based fluorescent sensor for H₂O₂ and its subsequent application in analyte detection.

Part 1: Synthesis of a DFPBA-based H₂O₂ Sensor (DFP-H₂O₂)

This protocol describes the synthesis of a Schiff base fluorescent sensor through the condensation of (2-Fluoro-3,5-diformylphenyl)boronic acid with an amino-functionalized fluorophore.

Materials and Reagents
  • (2-Fluoro-3,5-diformylphenyl)boronic acid

  • 2-Amino-4-tert-butylaniline

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous Toluene

  • Methanol

  • Hexane

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: (2-Fluoro-3,5-diformylphenyl)boronic acid, 2-amino-4-tert-butylaniline, PTSA in anhydrous toluene B Reflux for 12 hours with Dean-Stark trap A->B Heat C Cool to room temperature B->C D Remove solvent via rotary evaporation C->D E Purify by silica gel column chromatography D->E

Caption: Workflow for the synthesis of a DFPBA-based H₂O₂ sensor.

Procedure
  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2-Fluoro-3,5-diformylphenyl)boronic acid (1.0 mmol), 2-amino-4-tert-butylaniline (2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).[3]

  • Add 50 mL of anhydrous toluene to the flask.[3]

  • Heat the reaction mixture to reflux and stir for 12 hours. The water formed during the reaction will be collected in the Dean-Stark trap.[3]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the final DFP-H₂O₂ sensor.

Part 2: Protocol for H₂O₂ Detection using DFP-H₂O₂ Sensor

This protocol outlines the steps for using the synthesized DFP-H₂O₂ sensor for the fluorometric detection of hydrogen peroxide.

Materials and Reagents
  • DFP-H₂O₂ sensor stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • Other reactive oxygen species (for selectivity testing, e.g., superoxide, hydroxyl radical)

  • Quartz cuvettes

  • Fluorometer

Procedure
  • Preparation of Working Solution: Prepare a working solution of the DFP-H₂O₂ sensor (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.[3]

  • Initial Fluorescence Measurement: Place 2 mL of the sensor working solution into a quartz cuvette. Record the initial fluorescence spectrum of the sensor solution (e.g., excitation at 350 nm).[3][6]

  • Addition of Analyte: Add a specific concentration of H₂O₂ (e.g., final concentration of 100 µM) to the cuvette.[3]

  • Incubation: Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).[3][6]

  • Final Fluorescence Measurement: Record the fluorescence spectrum again under the same conditions.[3]

  • Dose-Response Curve: Repeat steps 3-5 with varying concentrations of H₂O₂ to determine the detection limit and dynamic range.

  • Selectivity Test: To assess the selectivity of the sensor, repeat the experiment using other reactive oxygen species and common biological analytes instead of H₂O₂.[3]

Data Interpretation and Troubleshooting

  • Fluorescence Turn-On: A significant increase in fluorescence intensity after the addition of H₂O₂ indicates successful detection. The magnitude of the increase should be proportional to the concentration of H₂O₂ within the dynamic range of the sensor.

  • No Response: If there is no change in fluorescence, consider the following:

    • Sensor Stability: Ensure the sensor is stable in the chosen buffer and experimental conditions.

    • Incubation Time: The reaction may require a longer incubation time. A time-course experiment can help optimize this parameter.

    • pH: The reactivity of boronic acids can be pH-dependent. Verify that the buffer pH is appropriate for the sensing reaction.

  • High Background Fluorescence: High initial fluorescence of the sensor solution can limit the signal-to-noise ratio. This may be inherent to the fluorophore or due to impurities. Further purification of the sensor may be necessary.

Conclusion

Diformylphenylboronic acids are a valuable and highly adaptable platform for the rational design of fluorescent sensors. Their straightforward synthesis and the predictable reactivity of the boronic acid moiety allow for the creation of probes for a range of biologically and environmentally important analytes. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of DFPBA-based sensors in their own work, from fundamental chemical sensing to applications in drug discovery and diagnostics.

References

Application Note: High-Throughput Saccharide Detection Using 3,5-Diformyl-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Saccharide Sensing

Saccharides are fundamental to a vast array of biological processes, from cellular metabolism and communication to pathogenesis. Consequently, the ability to accurately detect and quantify saccharides is of paramount importance in biomedical research and drug development.[1][2] While enzymatic assays are common, they can be limited by stability and substrate specificity.[3] Boronic acid-based sensors have emerged as a powerful alternative, offering robust and reversible detection of diol-containing molecules like saccharides.[4][5][6] This application note provides a detailed guide to the use of 3,5-Diformyl-2-isopropoxyphenylboronic acid as a versatile platform for saccharide detection, leveraging a competitive binding assay with a fluorescent indicator.

The unique structure of this compound, with its electron-withdrawing diformyl groups and an electron-donating isopropoxy group, allows for fine-tuning of the boronic acid's Lewis acidity. This modulation is crucial for optimizing binding affinity and selectivity towards different saccharides at physiological pH.[7][8] The aldehyde functionalities also provide a handle for further conjugation and integration into more complex sensing systems.[9]

Principle of Detection: An Indicator Displacement Assay

The protocol described herein utilizes an indicator displacement assay (IDA). This approach relies on the competition between a fluorescent catechol-containing dye (the indicator) and the target saccharide for binding to the boronic acid.

In the absence of saccharides, the boronic acid binds to the diol of the catechol dye, bringing a quencher in close proximity to the fluorophore, resulting in a low fluorescence signal. Upon introduction of a target saccharide, the saccharide displaces the indicator from the boronic acid. This displacement event disrupts the quenching, leading to a "turn-on" fluorescence signal that is proportional to the saccharide concentration.[10]

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Boronic_Acid This compound Indicator Fluorescent Catechol Dye (e.g., Alizarin Red S) Boronic_Acid->Indicator Binding (Quenched) Saccharide Target Saccharide (e.g., Fructose, Glucose) Boronic_Acid->Saccharide Competitive Binding (Displacement) Boronic_Acid_Saccharide Boronic Acid-Saccharide Complex Saccharide->Boronic_Acid_Saccharide Free_Indicator Free Fluorescent Dye (Fluorescent)

Figure 1: Signaling pathway of the indicator displacement assay.

Experimental Protocol

This protocol is designed for a 96-well microplate format, enabling high-throughput screening and analysis.

Materials and Reagents
  • This compound (Supplier dependent)

  • Alizarin Red S (ARS) or another suitable catechol-containing fluorescent dye

  • D-Fructose, D-Glucose, D-Galactose, and other saccharides of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Preparation of Stock Solutions
  • Boronic Acid Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Indicator Stock (1 mM): Dissolve Alizarin Red S in deionized water.

  • Saccharide Stocks (1 M): Prepare 1 M stock solutions of each saccharide in deionized water.

Assay Procedure

G cluster_workflow Experimental Workflow prep 1. Prepare Reagents - Boronic Acid Stock - Indicator Stock - Saccharide Stocks plate 2. Dispense into 96-well Plate - PBS Buffer - Boronic Acid - Indicator prep->plate incubate1 3. Incubate (e.g., 15 min at RT) To allow for boronic acid-indicator binding. plate->incubate1 add_saccharide 4. Add Saccharide Samples (or standards) incubate1->add_saccharide incubate2 5. Incubate (e.g., 30 min at RT) To reach equilibrium. add_saccharide->incubate2 read 6. Measure Fluorescence (Ex/Em for ARS: ~488/580 nm) incubate2->read analyze 7. Data Analysis - Plot Fluorescence vs. [Saccharide] - Determine Selectivity and Affinity read->analyze

Figure 2: Step-by-step experimental workflow for saccharide detection.

  • Assay Buffer Preparation: Prepare the desired volume of PBS (pH 7.4).

  • Reagent Addition: In each well of the 96-well plate, add the reagents in the following order:

    • PBS buffer (to a final volume of 200 µL)

    • Boronic acid stock solution (to a final concentration of 100 µM)

    • Indicator stock solution (to a final concentration of 10 µM)

  • Initial Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the formation of the boronic acid-indicator complex.

  • Saccharide Addition: Add varying concentrations of the saccharide standards or unknown samples to the wells. Include a blank control with no saccharide.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature to allow the competitive binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For Alizarin Red S, typical excitation and emission wavelengths are around 488 nm and 580 nm, respectively. These should be optimized for the specific instrument and dye used.

Data Analysis and Interpretation

The fluorescence intensity will increase with increasing saccharide concentration. Plot the change in fluorescence (ΔF = F - F₀, where F is the fluorescence in the presence of the saccharide and F₀ is the baseline fluorescence) against the saccharide concentration to generate a calibration curve.

Selectivity Profile

To determine the selectivity of this compound, perform the assay with a panel of different saccharides at the same concentration.

SaccharideConcentration (mM)Δ Fluorescence (a.u.)Relative Response
Fructose1015,0001.00
Glucose103,0000.20
Galactose102,5000.17
Mannose102,0000.13

Table 1: Representative selectivity data for this compound. The higher relative response for fructose is expected due to the favorable stereochemistry of its diols for binding with boronic acids.

Determination of Binding Affinity

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Hill equation. A higher Ka value indicates a stronger binding affinity.

Troubleshooting

IssuePotential CauseSuggested Solution
High background fluorescence Autofluorescence of reagents or plate.Use a non-fluorescent plate. Run a blank with all components except the indicator.
Low signal-to-noise ratio Suboptimal reagent concentrations.Optimize the concentrations of the boronic acid and indicator.
Inconsistent results Incomplete mixing or temperature fluctuations.Ensure thorough mixing and maintain a constant temperature during incubation.

Conclusion

This compound offers a promising platform for the development of robust and sensitive saccharide detection assays. The indicator displacement assay described here is adaptable for high-throughput screening applications in academic research and industrial drug discovery. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the diverse applications of this versatile boronic acid derivative.

References

The Versatility of Functionalized Phenylboronic Acids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of molecules in medicinal chemistry, primarily owing to the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2][3] This interaction is the cornerstone of their diverse applications, ranging from sophisticated biosensors to targeted drug delivery systems and potent enzyme inhibitors.[2][4][5][6] The boron atom in phenylboronic acid is sp2-hybridized and possesses an empty p-orbital, making it a Lewis acid.[7] It exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral form. This equilibrium is pH-dependent, a property that is ingeniously exploited in stimuli-responsive systems.[1][7][8]

This guide provides an in-depth exploration of the applications of functionalized phenylboronic acids in medicinal chemistry, offering not just theoretical background but also actionable, field-proven protocols for researchers, scientists, and drug development professionals.

I. Phenylboronic Acid-Based Biosensors: The Case of Glucose Monitoring

The ability of PBAs to bind with glucose, a diol-containing molecule, has positioned them as a leading candidate for the development of non-enzymatic glucose sensors.[1][6][9] Unlike traditional enzyme-based sensors, PBA-based systems offer enhanced stability and are not susceptible to denaturation.[6]

Principle of Operation

The fundamental principle behind PBA-based glucose sensing lies in the reversible formation of a boronate ester upon interaction with glucose. This binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or electrochemical properties.[1][10] The binding affinity is pH-dependent, which allows for the fine-tuning of the sensor's sensitivity.[8]

Application Note: Designing a Fluorescent Glucose Biosensor

A common strategy involves conjugating a PBA moiety to a fluorescent molecule. In the absence of glucose, the fluorophore's emission is often quenched. Upon binding to glucose, a conformational change can occur, leading to a restoration or enhancement of the fluorescence signal. The intensity of this signal is directly proportional to the glucose concentration.

Experimental Workflow: Glucose Sensing

G cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Synthesize/obtain PBA-fluorophore conjugate meas1 Add PBA-fluorophore to glucose solutions prep1->meas1 prep2 Prepare buffer solutions of varying glucose concentrations prep2->meas1 meas2 Incubate for a defined period meas1->meas2 meas3 Measure fluorescence intensity meas2->meas3 analysis1 Plot fluorescence intensity vs. glucose concentration meas3->analysis1 analysis2 Determine the limit of detection (LOD) and linear range analysis1->analysis2

Caption: Workflow for a PBA-based fluorescent glucose sensor.

Protocol: Fluorometric Determination of Glucose Concentration

1. Materials and Reagents:

  • PBA-functionalized fluorophore (e.g., a commercially available or synthesized probe)
  • D-Glucose
  • Phosphate-buffered saline (PBS), pH 7.4
  • 96-well black microplates
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of the PBA-fluorophore conjugate in a suitable solvent (e.g., DMSO).
  • Prepare a series of glucose standards in PBS (e.g., 0, 1, 2.5, 5, 10, 20 mM).
  • In a 96-well plate, add a fixed concentration of the PBA-fluorophore to each well.
  • Add the different concentrations of glucose standards to the wells.
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow for equilibrium to be reached.
  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

  • Subtract the blank (0 mM glucose) reading from all measurements.
  • Plot the fluorescence intensity as a function of glucose concentration.
  • Perform a regression analysis to determine the linear range and calculate the limit of detection.

II. Targeted Drug Delivery in Oncology

Functionalized phenylboronic acids are increasingly being explored for targeted cancer therapy.[4][5][11][12] This application leverages the overexpression of sialic acid (SA) residues on the surface of many cancer cells.[4][11][12] Sialic acid contains a cis-diol moiety, providing a natural target for PBA-functionalized drug delivery systems.[4][12]

Mechanism of Targeting

By decorating nanoparticles or drug carriers with PBA, these systems can selectively bind to cancer cells via the interaction between the boronic acid and sialic acid.[4][5][12] This targeted approach can enhance the local concentration of the therapeutic agent at the tumor site, thereby improving efficacy and reducing off-target toxicity.[5][12] Furthermore, the acidic tumor microenvironment can be exploited to trigger drug release, as the PBA-diol interaction is pH-sensitive.[4][13]

Application Note: PBA-Functionalized Nanoparticles for Chemotherapy Delivery

Polymeric nanoparticles loaded with a chemotherapeutic agent (e.g., doxorubicin) can be surface-functionalized with PBA. These nanoparticles will circulate in the bloodstream and preferentially accumulate at the tumor site due to the enhanced permeability and retention (EPR) effect and active targeting of sialic acid on cancer cells.[14] Once internalized by the cancer cells, the lower pH of the endosomes or lysosomes can facilitate the release of the drug.[4]

Experimental Workflow: Targeted Nanoparticle Uptake

G cluster_synthesis Nanoparticle Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis syn1 Synthesize drug-loaded nanoparticles syn2 Functionalize surface with PBA syn1->syn2 syn3 Characterize size, charge, and drug loading syn2->syn3 treat1 Incubate cells with PBA-functionalized and non-functionalized nanoparticles syn3->treat1 cell1 Culture cancer cells (high sialic acid) and control cells (low sialic acid) cell1->treat1 analysis1 Quantify cellular uptake (e.g., flow cytometry, fluorescence microscopy) treat1->analysis1 analysis2 Assess cytotoxicity (e.g., MTT assay) treat1->analysis2

Caption: Workflow for evaluating targeted uptake of PBA-nanoparticles.

Protocol: Synthesis and Evaluation of PBA-Functionalized Nanoparticles

1. Synthesis of PBA-Functionalized Nanoparticles:

  • A detailed synthesis protocol would be specific to the chosen polymer and drug. A general approach involves:
  • Synthesizing a polymer with reactive groups (e.g., amines or carboxylic acids).
  • Loading the polymer with the desired drug to form nanoparticles.
  • Conjugating a PBA derivative (e.g., 3-aminophenylboronic acid) to the surface of the nanoparticles via amide coupling or other suitable chemistry.[15]
  • Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and surface functionalization.

2. In Vitro Cellular Uptake Study:

  • Seed cancer cells (e.g., MCF-7, known for high sialic acid expression) and a control cell line in appropriate culture plates.
  • Prepare fluorescently labeled PBA-functionalized and non-functionalized (control) nanoparticles.
  • Incubate the cells with the nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
  • Wash the cells thoroughly to remove non-internalized nanoparticles.
  • For quantitative analysis, lyse the cells and measure the fluorescence intensity, or use flow cytometry.
  • For qualitative analysis, visualize the cellular uptake using fluorescence microscopy.

3. Cytotoxicity Assay:

  • Seed cells in 96-well plates.
  • Treat the cells with serial dilutions of free drug, drug-loaded PBA-functionalized nanoparticles, and drug-loaded non-functionalized nanoparticles.
  • Incubate for a defined period (e.g., 48 or 72 hours).
  • Perform an MTT or similar viability assay to determine the half-maximal inhibitory concentration (IC50) for each formulation.

III. Enzyme Inhibition: A Strategy Against Antibiotic Resistance

Boronic acids, including functionalized phenylboronic acids, have emerged as potent inhibitors of serine proteases and, notably, β-lactamases.[16][17][18][19][20] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin.

Mechanism of Inhibition

Phenylboronic acids act as transition-state analog inhibitors.[16][17] The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[16][17] This binding event effectively blocks the enzyme's activity. The affinity and specificity of the inhibitor can be modulated by modifying the phenyl ring.[19][20]

Application Note: Development of Novel β-Lactamase Inhibitors

The discovery of new β-lactamase inhibitors is crucial to combatting antibiotic resistance. Phenylboronic acids provide a versatile scaffold for the design of such inhibitors. By synthesizing a library of functionalized PBAs and screening them against various classes of β-lactamases, novel and potent inhibitors can be identified.[16][21]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep1 Purify β-lactamase enzyme assay1 Pre-incubate enzyme with varying inhibitor concentrations prep1->assay1 prep2 Synthesize/obtain PBA inhibitor prep2->assay1 prep3 Prepare substrate solution (e.g., nitrocefin) assay2 Initiate reaction by adding substrate prep3->assay2 assay1->assay2 assay3 Monitor substrate hydrolysis spectrophotometrically assay2->assay3 analysis1 Calculate initial reaction velocities assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Determine the inhibition constant (Ki) using Michaelis-Menten kinetics analysis2->analysis3

Caption: Workflow for determining the inhibition kinetics of a PBA-based β-lactamase inhibitor.

Protocol: Determination of β-Lactamase Inhibition (Ki)

1. Materials and Reagents:

  • Purified β-lactamase (e.g., KPC-2, AmpC)
  • Phenylboronic acid inhibitor
  • Nitrocefin (a chromogenic β-lactam substrate)
  • Assay buffer (e.g., phosphate buffer with 0.1% Triton X-100)
  • 96-well UV-transparent microplates
  • UV-Vis microplate reader

2. Procedure:

  • Prepare serial dilutions of the PBA inhibitor in the assay buffer.
  • Prepare serial dilutions of the nitrocefin substrate in the assay buffer.
  • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
  • Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at a controlled temperature.
  • Initiate the reaction by adding the nitrocefin substrate to the wells.
  • Immediately monitor the change in absorbance at 486 nm (for nitrocefin hydrolysis) over time using the microplate reader in kinetic mode.

3. Data Analysis:

  • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
  • To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
  • To determine the Ki, perform the assay with multiple substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or other suitable plot to determine the mode of inhibition and calculate the Ki value.

Quantitative Data Summary

Application AreaKey ParameterTypical Range of ValuesReference(s)
Glucose Sensing Limit of DetectionLow micromolar to millimolar[22]
Linear RangePhysiologically relevant range (e.g., 1-20 mM)[10]
Drug Delivery IC50 of NanoparticlesNanomolar to low micromolar[15]
Cellular Uptake2-5 fold increase with PBA targeting[23]
Enzyme Inhibition Ki for β-lactamasesNanomolar to low micromolar[16][17][24]

Conclusion and Future Perspectives

Functionalized phenylboronic acids represent a powerful and versatile platform in medicinal chemistry. Their unique, reversible covalent interaction with diols, coupled with their responsiveness to pH, has enabled significant advancements in biosensing, targeted drug delivery, and enzyme inhibition. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand upon the use of these remarkable molecules. Future research will likely focus on the development of next-generation PBA derivatives with enhanced selectivity and affinity, as well as their integration into more complex, multi-functional therapeutic and diagnostic systems.

References

Application Notes & Protocols: Post-Synthetic Modification of Covalent Organic Frameworks Using Boronic Acid Functionalities

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Post-Synthetic Modification in COF Chemistry

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with inherent designability, offering a pre-determined structure and tunable porosity.[1][2][3][4][5] While the direct synthesis of functionalized COFs is a powerful approach, it can be hampered by the incompatibility of certain functional groups with the reaction conditions or by their potential to interfere with the crystallization process.[6] Post-synthetic modification (PSM) emerges as a potent alternative, allowing for the introduction of diverse functionalities into a pre-existing COF scaffold.[5][6][7][8] This strategy not only circumvents the limitations of de novo synthesis but also provides a versatile platform to fine-tune the physicochemical properties of COFs for specific applications.[6][8] Among the various functional moieties, boronic acids stand out due to their unique reactivity and broad utility, particularly in the realm of biological and pharmaceutical sciences.[9][10][11]

This application note provides a comprehensive guide to the post-synthetic modification of COFs with boronic acid functionalities. We will delve into the underlying chemical principles, present detailed experimental protocols, and explore the diverse applications of the resulting materials, with a particular focus on their relevance to drug development.

The Unique Chemistry of Boronic Acids: A Gateway to Diverse Functionality

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. Their utility in PSM stems from two key reversible interactions:

  • Boronate Ester Formation with Diols: Boronic acids readily react with 1,2- or 1,3-diols to form cyclic boronate esters.[9][12] This interaction is particularly strong and reversible in aqueous environments, making it ideal for the recognition and sensing of carbohydrates and other diol-containing biomolecules.[12][13]

  • Interaction with Lewis Bases: The boron atom in boronic acids is a Lewis acid and can interact with Lewis bases such as fluoride or cyanide anions to form boronate anions.[9][11]

These interactions form the basis for a wide range of applications, including biosensing, affinity chromatography, and drug delivery.[9][10][11] The ability to introduce boronic acid functionalities onto a robust and porous COF support opens up exciting possibilities for creating advanced materials with tailored recognition and catalytic properties.

Experimental Protocols: A Step-by-Step Guide to Boronic Acid Functionalization

The following protocols outline a general approach for the post-synthetic modification of an azide-functionalized COF with an alkyne-containing boronic acid via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method is chosen for its high efficiency, selectivity, and mild reaction conditions.

Diagram: Workflow for Post-Synthetic Modification of COFs

PSM_Workflow cluster_synthesis COF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization cluster_application Application start Azide-Functionalized COF Synthesis modification CuAAC 'Click' Reaction with Alkyne-Boronic Acid start->modification Disperse in Solvent purification Purification of Boronic Acid-COF modification->purification Isolate & Wash analysis Spectroscopic & Structural Analysis purification->analysis Validate Modification end Target Application analysis->end Utilize Functionalized COF BA_COF_Applications cluster_sensing Sensing & Diagnostics cluster_separation Separation & Purification cluster_delivery Drug Delivery cluster_catalysis Catalysis center_node Boronic Acid-Functionalized COFs sensing Sensing of Sugars & Glycoproteins center_node->sensing diagnostics Diagnostic Tools center_node->diagnostics separation Affinity Chromatography center_node->separation enrichment Enrichment of Glycopeptides center_node->enrichment delivery Controlled Release of Diol-Containing Drugs center_node->delivery targeting Targeted Drug Delivery center_node->targeting catalysis Catalytic Reactions center_node->catalysis

References

Application Notes and Protocols for the Synthesis of Boronate Esters from Diformyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Utility of Diformyl Boronate Esters in Dynamic Covalent Chemistry and Materials Science

Boronate esters, formed through the reversible condensation of a boronic acid and a diol, are cornerstones of dynamic covalent chemistry, finding applications in self-healing materials, drug delivery systems, and molecular sensors.[1] Diformyl boronic acids, such as 3,5-diformylphenylboronic acid, introduce a valuable layer of functionality. The two aldehyde groups serve as reactive handles for subsequent chemical transformations, allowing for the construction of complex, multifunctional molecular architectures. For instance, the resulting diformyl boronate esters can be used as building blocks in the synthesis of intricate macrocycles, polymers, and covalent organic frameworks (COFs) through reactions like imine condensation or Wittig olefination. The boronate ester linkage provides a dynamic component, while the formyl groups offer sites for static covalent bond formation, leading to materials with tunable properties and responsiveness.

This guide provides a comprehensive overview of the experimental setup for the formation of boronate esters from diformyl boronic acids, addressing the unique challenges and considerations posed by the reactive aldehyde functionalities. We will explore two primary synthetic strategies: direct condensation and a protection-deprotection approach, offering detailed protocols for each.

Pillar 1: Expertise & Experience - Understanding the Causality Behind Experimental Choices

The synthesis of boronate esters is an equilibrium-driven process.[2] The primary challenge in working with diformyl boronic acids is the potential for the aldehyde groups to undergo undesired side reactions under the conditions required for esterification. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack, which can be promoted by acidic or basic catalysts sometimes employed in boronate ester formation. Therefore, the choice of reaction conditions, including solvent, temperature, and the use of dehydrating agents, is critical to selectively favor boronate ester formation while preserving the integrity of the formyl groups.

The decision between a direct condensation and a protection-deprotection strategy hinges on the reactivity of the specific diformyl boronic acid and the chosen diol, as well as the desired purity of the final product. Direct condensation is more atom-economical but carries a higher risk of side reactions. The protection-deprotection route, while longer, offers greater control and is often necessary for sensitive substrates or when very high purity is required.

Chemical Principles and Reaction Mechanism

The formation of a boronate ester is a reversible condensation reaction between a boronic acid and a diol, with the elimination of water.[2] The equilibrium can be shifted towards the product by removing water from the reaction mixture, typically through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent such as molecular sieves.[2]

Caption: Reversible formation of a boronate ester from a diformyl boronic acid and a diol.

Pillar 2: Trustworthiness - A Self-Validating System in Every Protocol

The protocols detailed below are designed to be robust and reproducible. They include specific recommendations for monitoring reaction progress and for the characterization of intermediates and final products, ensuring the integrity of your experimental results.

Materials and Equipment
Reagent/EquipmentSpecifications
Diformyl Boronic Acide.g., 3,5-Diformylphenylboronic acid (≥95%)
Diole.g., Pinacol, Ethylene glycol, Catechol (anhydrous)
SolventAnhydrous Toluene, THF, or Dichloromethane
Dehydrating AgentActivated Molecular Sieves (4 Å)
Acetal Protecting AgentEthylene glycol, Trimethyl orthoformate
Acid Catalyst (for protection)p-Toluenesulfonic acid (p-TSA)
Acid for DeprotectionDilute aqueous HCl or Amberlyst-15
Inert GasArgon or Nitrogen
GlasswareOven-dried round-bottom flasks, Dean-Stark apparatus
Analytical InstrumentsNMR Spectrometer, Mass Spectrometer, IR Spectrometer

Experimental Protocols

Protocol 1: Direct Condensation of Diformyl Boronic Acid with a Diol

This method is suitable for less reactive diols and when minor impurities can be tolerated or removed by purification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add the diformyl boronic acid (1.0 eq) and the diol (1.05 eq).

  • Solvent and Dehydrating Agent: Add anhydrous toluene to the flask to create a 0.1-0.5 M solution. If not using a Dean-Stark apparatus, add activated 4 Å molecular sieves (approximately 1 g per mmol of boronic acid).

  • Reaction: Flush the flask with an inert gas (argon or nitrogen). Heat the mixture to reflux and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the diol starting material and the appearance of the boronate ester product signals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off and wash with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow Diagram for Direct Condensation:

DirectCondensation A Combine Diformyl Boronic Acid and Diol B Add Anhydrous Solvent and Dehydrating Agent A->B C Reflux under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/NMR) C->D D->C Incomplete E Cool and Filter D->E Complete F Solvent Evaporation E->F G Purify Product (Recrystallization/Chromatography) F->G

Caption: Workflow for the direct formation of diformyl boronate esters.

Protocol 2: Protection-Condensation-Deprotection Strategy

This more controlled approach is recommended for sensitive substrates or when high purity is essential.

Part A: Protection of the Formyl Groups

  • Setup: To a solution of the diformyl boronic acid (1.0 eq) in anhydrous toluene, add ethylene glycol (2.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected bis(1,3-dioxolane) boronic acid. This intermediate can often be used in the next step without further purification.

Part B: Boronate Ester Formation

Follow the procedure outlined in Protocol 1 using the protected bis(1,3-dioxolane) boronic acid as the starting material.

Part C: Deprotection of the Formyl Groups

The stability of boronate esters to acidic conditions can vary.[3][4][5][6] Therefore, careful control of the deprotection conditions is crucial.

  • Mild Deprotection: Dissolve the protected diformyl boronate ester in a mixture of acetone and water (e.g., 10:1 v/v). Add a catalytic amount of a solid acid catalyst like Amberlyst-15 and stir at room temperature. Monitor the reaction closely by TLC. Upon completion, filter off the resin and remove the solvent under reduced pressure.

  • Alternative Deprotection: For more robust boronate esters, dissolve the protected compound in a mixture of THF and dilute aqueous HCl (e.g., 1 M). Stir at room temperature for 1-4 hours. After the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the final product.

Workflow Diagram for Protection-Deprotection Strategy:

ProtectionStrategy cluster_protection Part A: Protection cluster_condensation Part B: Condensation cluster_deprotection Part C: Deprotection A Protect Formyl Groups (Acetal Formation) B Isolate Protected Boronic Acid A->B C Form Boronate Ester (Protocol 1) B->C D Isolate Protected Boronate Ester C->D E Mild Acidic Hydrolysis D->E F Isolate Final Diformyl Boronate Ester E->F

Caption: Workflow for the protection-condensation-deprotection strategy.

Pillar 3: Authoritative Grounding & Comprehensive References

Characterization and Data Presentation

The successful formation of the diformyl boronate ester should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the boronic acid -OH protons and the appearance of new signals corresponding to the diol moiety integrated into the boronate ester structure. The chemical shifts of the formyl protons should be monitored to ensure they remain intact.

  • ¹¹B NMR Spectroscopy: A shift in the ¹¹B NMR signal is indicative of the change in the coordination environment of the boron atom upon esterification.

  • Mass Spectrometry: Confirm the molecular weight of the desired product.

  • IR Spectroscopy: The characteristic C=O stretching frequency of the aldehyde groups should be present in the final product.

Table of Expected ¹H NMR Chemical Shifts:

ProtonsDiformyl Boronic AcidDiformyl Boronate Ester
Ar-H 7.5 - 8.5 ppm7.5 - 8.5 ppm
CHO ~10.0 ppm~10.0 ppm
B(OH )₂Broad singlet, variableAbsent
Diol-H (e.g., pinacol CH₃)N/A~1.3 ppm

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water azeotropically. Increase the amount of dehydrating agent. Increase reaction time.
Decomposition of starting material or product.Lower the reaction temperature. Ensure an inert atmosphere.
Incomplete Reaction Inefficient water removal.Use freshly activated molecular sieves. Ensure the Dean-Stark trap is functioning correctly.
Steric hindrance.Use a less sterically hindered diol. Increase reaction temperature and time.
Side Products Observed Reaction of formyl groups.Switch to the protection-deprotection strategy. Use milder reaction conditions.
Hydrolysis of boronate ester during work-up.Ensure all work-up steps are performed under anhydrous conditions until the final purification.
Difficulty in Purification Similar polarity of starting material and product.Optimize chromatographic conditions (solvent system, gradient). Consider derivatization to aid separation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Covalent Organic Frameworks with 3,5-Diformyl-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs) utilizing the 3,5-Diformyl-2-isopropoxyphenylboronic acid linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing these advanced materials. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and obtain high-quality, crystalline COFs.

The unique structure of this compound, with its dual aldehyde functionalities and a sterically influential ortho-isopropoxy group on the boronic acid, presents both opportunities for novel framework design and specific synthetic challenges. This guide is structured to address these specific issues head-on, providing not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis of COFs with this compound, followed by detailed causes and step-by-step solutions.

Question 1: My COF synthesis resulted in a low yield of amorphous powder instead of a crystalline material. What are the likely causes and how can I improve crystallinity?

Answer:

Low yield and poor crystallinity are common challenges in COF synthesis, often stemming from suboptimal reaction kinetics and thermodynamics. The bulky isopropoxy group in the this compound linker can introduce significant steric hindrance, which can impede the efficient self-assembly and error correction required for a highly ordered framework.[1][2][3][4]

Underlying Causes:

  • Rapid Precipitation: If the polymerization rate is too high, the resulting polymer may precipitate out of solution before it has had a chance to form a crystalline structure, leading to an amorphous solid.

  • Irreversible Bond Formation: The dynamic covalent chemistry that underpins COF synthesis relies on the reversibility of bond formation to allow for "proofreading" and the correction of defects in the growing framework.[5] If the reaction conditions favor irreversible bond formation, any errors in the structure become locked in, resulting in poor crystallinity.

  • Steric Hindrance: The ortho-isopropoxy group can sterically hinder the approach of the reacting monomers, slowing down the reaction and potentially leading to incomplete polymerization or the formation of oligomers instead of a well-defined framework.[4][6]

  • Inappropriate Solvent System: The choice of solvent is critical in COF synthesis as it influences monomer solubility, reaction kinetics, and the nucleation and growth of the framework.[7] A solvent system that does not adequately solubilize the monomers or intermediates can lead to premature precipitation and an amorphous product.

Troubleshooting Workflow:

start Low Yield & Amorphous Product step1 Adjust Solvent System start->step1 Initial Troubleshooting step2 Modify Reaction Temperature step1->step2 If crystallinity is still low step3 Introduce a Modulator/Catalyst step2->step3 For persistent amorphous product step4 Purification and Activation step3->step4 After obtaining a solid product end_node Crystalline COF with Improved Yield step4->end_node Final Step

Caption: Troubleshooting workflow for low yield and amorphous product.

Detailed Solutions:

  • Optimize the Solvent System:

    • Mixed Solvents: Employ a mixture of a good solvent for the monomers and a poorer solvent. This can help to control the rate of precipitation. A common combination is a polar aprotic solvent like 1,4-dioxane mixed with a less polar solvent such as mesitylene.[8]

    • Solvent Polarity: The polarity of the solvent can significantly impact crystallinity.[7] Experiment with different solvent ratios and consider using more polar solvents like n-butanol or ethanol to potentially enhance crystallinity.

  • Control the Reaction Temperature:

    • Lower the Temperature: A lower reaction temperature can slow down the polymerization rate, allowing more time for the framework to self-assemble and correct defects.

    • Gradual Heating: Instead of heating the reaction mixture directly to the final temperature, try a staged heating profile. This can promote the formation of crystalline nuclei before rapid polymer growth.

  • Utilize a Catalyst or Modulator:

    • Acid Catalysis: For imine-linked COFs formed from the aldehyde groups, an acidic catalyst like acetic acid is often necessary to promote the reversible imine bond formation. The concentration of the acid catalyst can be tuned to optimize the reaction rate.

    • Lewis Acid Catalysis: For the boronate ester linkage, a Lewis acid catalyst can facilitate the reaction, particularly if steric hindrance is an issue.[9]

  • Post-Synthesis Treatment:

    • Solvothermal Annealing: In some cases, an amorphous product can be converted to a more crystalline form by heating it in a suitable solvent (solvothermal annealing). This provides the necessary energy for the framework to reorganize into a more ordered structure.

    • Post-Synthetic Modification (PSM): While not a direct solution for poor initial crystallinity, PSM can be used to introduce desired functionalities after the COF has been formed.[5][10][11][12][13]

Question 2: The yield of my COF is consistently low, even when I obtain a crystalline product. How can I improve the overall yield?

Answer:

Low yield in COF synthesis can be attributed to several factors, including incomplete reaction, loss of material during workup, and competing side reactions. The presence of the ortho-isopropoxy group can also influence the electronic properties of the boronic acid, potentially affecting its reactivity.[6][14]

Underlying Causes:

  • Incomplete Monomer Conversion: The reaction may not be going to completion due to steric hindrance or suboptimal reaction conditions.

  • Monomer Stoichiometry: An imbalance in the stoichiometry of the reacting monomers can lead to the formation of soluble oligomers that are lost during the workup process.

  • Side Reactions: Boronic acids are known to undergo self-condensation to form boroxines, which can compete with the desired boronate ester formation.[9]

  • Loss During Purification: The fine powder of the COF product can be difficult to handle and may be lost during filtration and washing steps.

Strategies for Yield Improvement:

StrategyRationaleRecommended Action
Precise Stoichiometry Ensures complete polymerization and minimizes the formation of soluble oligomers.Accurately weigh high-purity monomers. Consider performing a trial reaction with a slight excess of one monomer to determine the optimal ratio.
Extended Reaction Time Allows the reaction to proceed to completion, especially if it is slowed by steric hindrance.Increase the reaction time in increments of 12-24 hours and monitor the yield.
Optimize Catalyst Concentration The catalyst concentration can significantly impact the reaction rate and equilibrium.Systematically vary the concentration of the acid or Lewis acid catalyst to find the optimal loading.
Careful Product Isolation Minimizes the loss of the fine COF powder during workup.Use fine-pored filter paper or a centrifuge for product isolation. Wash the product with small volumes of solvent.
Microwave-Assisted Synthesis Can accelerate reaction times and improve yields in some cases.If available, explore microwave-assisted solvothermal synthesis.

Question 3: I am observing the formation of an insoluble, gel-like substance instead of a powder. What is happening and how can I prevent this?

Answer:

The formation of a gel in COF synthesis is often an indication of extremely rapid and uncontrolled polymerization, leading to a highly cross-linked but disordered network that traps the solvent.

Underlying Causes:

  • High Monomer Concentration: At high concentrations, the monomers can polymerize too quickly, leading to gelation.

  • Inappropriate Solvent: A solvent that promotes very rapid reaction kinetics can lead to gel formation.

  • High Temperature: Elevated temperatures can excessively accelerate the polymerization rate.

Solutions:

  • Reduce Monomer Concentration: Lowering the initial concentration of the monomers will slow down the polymerization rate and allow for more controlled growth of the COF.

  • Modify the Solvent System: Use a solvent system that provides moderate solubility for the monomers and intermediates. This can be achieved by adjusting the ratio of good to poor solvents.

  • Lower the Reaction Temperature: Reducing the reaction temperature is a direct way to decrease the rate of polymerization and prevent gelation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropoxy group on the this compound linker?

A1: The ortho-isopropoxy group has two main effects:

  • Steric Effect: Its bulkiness can influence the conformation of the linker and the resulting COF topology. This steric hindrance can be both a challenge, by slowing down the reaction, and an opportunity, by potentially directing the formation of a specific, desired framework structure.[3][4][6]

  • Electronic Effect: As an electron-donating group, the isopropoxy substituent can increase the electron density on the phenyl ring, which may affect the reactivity of the adjacent boronic acid and aldehyde groups.[14]

Q2: What characterization techniques are essential to confirm the successful synthesis of my COF?

A2: A combination of techniques is necessary to confirm the structure, crystallinity, and porosity of your COF:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to determine the crystallinity and to identify the crystal structure of your COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the desired covalent linkages (e.g., boronate ester and/or imine bonds) by observing the appearance of characteristic vibrational bands and the disappearance of reactant functional group signals.

  • Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms are used to determine the surface area and pore size distribution of the COF, confirming its porosity.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the COF.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and particle size of the synthesized COF.

Q3: What is the best way to purify and activate the synthesized COF?

A3: Proper purification and activation are crucial to ensure that the pores of the COF are accessible for subsequent applications.

Purification and Activation Protocol:

start As-Synthesized COF step1 Washing with Reaction Solvent start->step1 Initial Wash step2 Soxhlet Extraction step1->step2 Remove Trapped Monomers step3 Solvent Exchange step2->step3 Prepare for Activation step4 Drying under Vacuum step3->step4 Final Activation end_node Activated COF step4->end_node

Caption: General workflow for COF purification and activation.

  • Initial Washing: After the reaction, the crude product should be washed several times with the reaction solvent to remove any unreacted monomers and soluble oligomers.

  • Soxhlet Extraction: To thoroughly remove any trapped impurities, perform a Soxhlet extraction with a suitable solvent (e.g., acetone, tetrahydrofuran) for 24-48 hours.

  • Solvent Exchange: The solvent used for extraction should be exchanged with a low-boiling-point solvent (e.g., methanol, acetone) to facilitate complete removal during the final drying step.

  • Drying: The purified COF should be dried under high vacuum at an elevated temperature (e.g., 120-150 °C) for at least 12 hours to remove all guest solvent molecules from the pores.

Q4: Can I functionalize the isopropoxy group after the COF is formed?

A4: While the isopropoxy group itself is relatively inert, the principles of post-synthetic modification (PSM) could potentially be applied if the linker were designed with a more reactive functional group in that position.[5][10][11][12][13] For the current linker, the isopropoxy group is primarily a structural element. However, the aldehyde groups, if not all are involved in imine linkages, could potentially undergo further reactions.

References

Stability of 3,5-Diformyl-2-isopropoxyphenylboronic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Diformyl-2-isopropoxyphenylboronic Acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the successful use of this reagent in your aqueous-based experiments. Given the inherent reactivity of the boronic acid functional group, understanding its stability profile is critical for reproducible and accurate results. This guide is structured to address the most common challenges and questions encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in aqueous media: protodeboronation and oxidation.[1]

  • Protodeboronation: This is a common decomposition route involving the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond.[1] The result is the conversion of your starting material into 2-isopropoxyisophthalaldehyde. The rate of this process is highly dependent on pH and the electronic properties of the substituents on the aromatic ring.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, to the corresponding phenol.[3] This process can be accelerated by heat and certain metal catalysts.[4] For this specific molecule, oxidation would yield 3,5-diformyl-2-isopropoxyphenol.

Q2: How do the functional groups (diformyl, isopropoxy) on this specific molecule influence its stability?

A2: The substituents on the phenyl ring play a crucial role in the stability of the boronic acid.

  • Diformyl Groups (-CHO): These are electron-withdrawing groups. Electron-withdrawing substituents generally decrease the pKa of the boronic acid.[5] This can be beneficial for certain applications, but for highly electron-deficient arenes, it can also make the compound more susceptible to protodeboronation via a transient aryl anionoid pathway under certain pH conditions.[2]

  • Isopropoxy Group (-O-iPr): This is an electron-donating group. Electron-donating groups at the para and meta positions have been reported to accelerate protodeboronation under some conditions.[2] The ortho position of the isopropoxy group relative to the boronic acid introduces steric hindrance, which may offer some kinetic stability against certain degradation pathways.

The combination of both electron-withdrawing and electron-donating groups on the same ring creates a complex electronic environment. The overall stability will be a net effect of these competing influences, making empirical testing essential.

Q3: What is the role of pH in the stability of my aqueous solution?

A3: pH is arguably the most critical factor governing the stability of arylboronic acids in water. Boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral hydroxyboronate form (sp³ hybridized boron).[5][6] The pH of the solution determines the predominant species.[6]

  • Acidic pH: The neutral sp² form is favored.

  • Basic pH: The anionic sp³ hydroxyboronate form is favored as the pH approaches and exceeds the boronic acid's pKa.[6]

The rate of protodeboronation often shows a complex, "V-shaped" or bell-shaped dependence on pH, with maximal rates sometimes observed when the pH is close to the pKa of the boronic acid.[2] It is crucial to determine the optimal pH range for your specific application through experimental validation.

Q4: How should I prepare and store aqueous solutions of this compound for maximum stability?

A4: To minimize degradation, follow these guidelines:

  • Use Aprotic Solvents for Stock Solutions: If possible, prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO or DMF and dilute into your aqueous buffer immediately before use.

  • Prepare Fresh: Aqueous solutions should be prepared fresh for each experiment.[7] Avoid long-term storage of aqueous solutions.

  • Control pH: Buffer the aqueous solution to a pH where the compound exhibits maximum stability. This must be determined empirically but often lies outside the pKa range.

  • Low Temperature: Store aqueous solutions at low temperatures (2-8°C) and protect them from light to slow down both hydrolytic and oxidative degradation.[7] For solid-state storage, the recommended temperature is -20°C.[8]

  • De-gas Solvents: To minimize oxidation, use de-gassed or sparged aqueous buffers, especially for long-duration experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in my HPLC/LC-MS analysis. On-column degradation: The boronic acid may be hydrolyzing during the chromatographic run.[7]Reduce the analysis time by using a shorter column or a faster gradient. Prepare your sample in an aprotic diluent (e.g., acetonitrile) to minimize pre-injection hydrolysis.[7] Consider using columns with end-capping to minimize interactions with free silanols.[7][9]
In-solution degradation: The compound degraded in the vial before or during analysis.Prepare samples immediately before analysis and use a cooled autosampler if available.[7] Verify that the mobile phase pH is not promoting degradation.
Formation of Boroxine: Three molecules of the boronic acid may have dehydrated to form a cyclic trimer anhydride, especially in concentrated solutions or upon evaporation of solvent.[1]This is often reversible in the presence of water. However, it complicates analysis. Use fresh samples and consider UPLC-MS for better identification of such species.[10]
Low or inconsistent yields in my reaction (e.g., Suzuki coupling). Protodeboronation of the starting material: A significant portion of the boronic acid has degraded to the inactive arene before or during the reaction.Re-evaluate the pH and temperature of your reaction. Ensure rigorous exclusion of oxygen. Prepare the aqueous boronic acid solution just before adding it to the reaction mixture. Consider using a boronate ester (e.g., MIDA or pinacol) as the starting material, which can offer greater stability and slowly release the active boronic acid in situ.[4][11]
Oxidative degradation: The boronic acid is being oxidized to the corresponding phenol, which is inactive in the desired reaction.Degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessary exposure to air.
The aqueous solution changes color (e.g., turns yellow/brown) over time. Oxidative degradation or formation of impurities. This is a visual indicator of decomposition. The solution should be discarded. Prepare fresh solution from solid material.

Visualizing Degradation Pathways and Stability Workflows

The primary modes of degradation for this compound are protodeboronation and oxidation.

cluster_0 Degradation Pathways A This compound B Protodeboronation Product (2-Isopropoxyisophthalaldehyde) A->B H₂O / H⁺ C Oxidation Product (3,5-Diformyl-2-isopropoxyphenol) A->C [O] / Air

Caption: Primary degradation pathways in aqueous solution.

A systematic workflow is essential for evaluating the stability of your compound under specific experimental conditions.

cluster_1 Stability Study Workflow start Prepare fresh aqueous solution in desired buffer (pH, Temp) t0 Time=0 Analysis (HPLC/UPLC-MS) start->t0 incubate Incubate solution under test conditions (e.g., 37°C) start->incubate data Quantify remaining parent compound and identify degradation products t0->data sampling Collect aliquots at defined time points (e.g., 1h, 4h, 8h, 24h) incubate->sampling analysis Analyze aliquots (HPLC/UPLC-MS) sampling->analysis analysis->data end Determine degradation rate and half-life data->end

Caption: Workflow for an aqueous stability assessment.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a framework for quantifying the stability of this compound in a specific aqueous buffer.

Objective: To determine the degradation rate of the target compound over 24 hours at a defined pH and temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer components (e.g., phosphate, acetate)

  • Formic acid or other mobile phase modifier

  • HPLC or UPLC system with UV/PDA detector[7]

  • Analytical column (e.g., C18, 2.1 x 50 mm, <2 µm)[10]

  • Incubator/water bath

  • Autosampler vials

Procedure:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the boronic acid and dissolve it in 1.0 mL of ACN. This aprotic stock minimizes degradation prior to the experiment.

    • Aqueous Buffer: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Ensure the pH is accurately adjusted. Filter the buffer through a 0.22 µm filter.

    • Test Solution (10 µg/mL): In a clean glass vial, add 9.9 mL of the pre-warmed (to the test temperature) aqueous buffer. Add 100 µL of the 1 mg/mL stock solution. Vortex immediately. This is your starting test solution.

  • Time-Zero (T=0) Sample:

    • Immediately after preparing the Test Solution, transfer an aliquot to an HPLC vial.

    • Analyze this sample immediately. This serves as your 100% reference point.[7]

  • Incubation and Sampling:

    • Place the vial containing the remaining Test Solution into an incubator set to the desired temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and transfer it to an HPLC vial for analysis. If using a cooled autosampler, vials can be placed in the tray programmed to inject at the correct times.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution of the parent compound and potential degradants.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determine λmax by UV scan).

    • Injection Volume: 5 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100

    • Plot % Remaining versus Time.

    • If degradation follows first-order kinetics, a plot of ln(% Remaining) versus Time will be linear. The slope of this line (-k) can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693 / k).

References

Preventing protodeboronation of functionalized phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylboronic Acid Stability

A Senior Application Scientist's Guide to Preventing Protodeboronation

Welcome to the technical support center for functionalized phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of these versatile reagents. As a senior application scientist, I understand that unexpected protodeboronation can derail a synthesis, leading to low yields, complex purification, and lost time. This resource is structured to provide not just solutions, but also a deep understanding of the underlying mechanisms, empowering you to troubleshoot effectively and design more robust synthetic routes.

Part 1: The Protodeboronation Problem: A Quick Diagnosis

Before diving into complex troubleshooting, let's quickly diagnose the common symptoms and causes of protodeboronation.

Frequently Asked Questions (FAQs) - The Basics

Q1: My Suzuki-Miyaura coupling reaction is giving me a low yield of the desired product, and I'm isolating the deboronated arene as a major byproduct. What's happening?

A: This is a classic sign of protodeboronation, where the C-B bond of your phenylboronic acid is cleaved and replaced by a C-H bond before the desired cross-coupling can occur. This side reaction is often competitive with the catalytic cycle of the cross-coupling reaction.

Q2: I suspect my functionalized phenylboronic acid is degrading upon storage. What are the ideal storage conditions?

A: Phenylboronic acids can be sensitive to moisture and air. The presence of water can facilitate protodeboronation, especially for electron-rich or sterically hindered boronic acids. For long-term storage, it is recommended to keep them in a desiccator, under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., in a freezer).

Q3: Does the pH of my reaction mixture affect the stability of my phenylboronic acid?

A: Absolutely. The pH is a critical factor. Both highly acidic and highly basic conditions can accelerate protodeboronation. The optimal pH range is typically between 7 and 10 for many Suzuki-Miyaura reactions, but this can be substrate-dependent.

Part 2: Advanced Troubleshooting and Mechanistic Insights

For more persistent issues, a deeper understanding of the mechanisms and more advanced strategies are necessary.

Troubleshooting Guide: A Deeper Dive

Q4: I'm working with an electron-rich phenylboronic acid, and protodeboronation is a major issue. Why is this happening and what can I do?

A: Electron-donating groups on the phenyl ring increase the electron density on the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage. This is a common issue with substrates bearing methoxy, amino, or alkyl groups.

Solutions:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K3PO4 or K2CO3, or organic bases like triethylamine (TEA).

  • Employ a Protecting Group: For particularly sensitive substrates, the use of a protecting group for the boronic acid moiety is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice as they are highly stable crystalline solids that are unreactive under standard Suzuki-Miyaura conditions and can be deprotected under mild conditions when needed.

Experimental Protocol: Protection of a Phenylboronic Acid with MIDA

  • To a stirred solution of the phenylboronic acid (1.0 equiv) in DMSO (0.5 M), add N-methyliminodiacetic acid (1.1 equiv).

  • Heat the mixture to 110 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add acetonitrile as an anti-solvent to precipitate the MIDA boronate.

  • Isolate the crystalline MIDA boronate by filtration, wash with cold acetonitrile, and dry under vacuum.

Q5: My reaction involves a palladium catalyst. Could the catalyst itself be promoting protodeboronation?

A: Yes, the palladium catalyst can play a role in protodeboronation, particularly in the presence of water. The mechanism can involve the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid. However, a competing pathway where a palladium-hydride species is formed can lead to protodeboronation.

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand for the palladium catalyst can significantly influence the relative rates of cross-coupling and protodeboronation. Bulky, electron-rich phosphine ligands can often accelerate the desired cross-coupling reaction, minimizing the lifetime of intermediates that could lead to protodeboronation.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere.

Logical Workflow for Troubleshooting Protodeboronation

G cluster_outcomes start Low Yield & Deboronated Byproduct Observed check_storage 1. Verify Boronic Acid Integrity - Check storage conditions - Run NMR/LC-MS of starting material start->check_storage check_conditions 2. Evaluate Reaction Conditions - Anhydrous? - Degassed? - Correct stoichiometry? check_storage->check_conditions If starting material is pure modify_base 3. Modify Reaction Base - Switch to a milder base (e.g., K3PO4, Cs2CO3) - Perform a base screen check_conditions->modify_base If conditions are correct optimize_catalyst 4. Optimize Catalyst System - Screen different Pd catalysts and ligands - Adjust catalyst loading modify_base->optimize_catalyst If protodeboronation persists success Problem Solved: High Yield of Desired Product modify_base->success If successful protecting_group 5. Implement Protecting Group Strategy - Convert to MIDA boronate - Consider other protecting groups (e.g., pinacol) optimize_catalyst->protecting_group For highly sensitive substrates optimize_catalyst->success If successful protecting_group->success If successful

Caption: A step-by-step decision tree for troubleshooting protodeboronation.

Q6: I am performing a reaction at elevated temperatures. How does temperature contribute to protodeboronation?

A: Higher temperatures generally increase the rate of most chemical reactions, including protodeboronation. If your desired cross-coupling has a high activation energy and requires high temperatures, the competing protodeboronation side reaction can become more prominent.

Mitigation Strategies:

  • Microwave Chemistry: In some cases, using microwave irradiation can rapidly heat the reaction to the desired temperature, potentially favoring the faster cross-coupling reaction over the slower protodeboronation.

  • Catalyst Screening: A more active catalyst system might allow you to run the reaction at a lower temperature, thereby suppressing protodeboronation.

Data Summary: Factors Influencing Protodeboronation

FactorImpact on Protodeboronation RateRecommended Action
pH Increases at very low or very high pHMaintain pH in the optimal range (typically 7-10)
Temperature Increases with higher temperatureUse the lowest effective temperature; consider a more active catalyst
Electron-donating groups on the aryl ring Increases rateUse milder bases; employ protecting groups
Electron-withdrawing groups on the aryl ring Decreases rateTypically less of a concern
Water Can accelerate protodeboronationUse anhydrous conditions
Oxygen Can promote oxidative degradationDegas solvents and use an inert atmosphere

Part 3: Prophylactic Strategies: Designing for Success

The best way to deal with protodeboronation is to prevent it from happening in the first place.

The Power of MIDA Boronates

As mentioned earlier, N-methyliminodiacetic acid (MIDA) boronates are a powerful tool for preventing protodeboronation. They are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.

Mechanism of MIDA Protection

G boronic_acid Functionalized Phenylboronic Acid (R-B(OH)2) mida_boronate Stable, Crystalline MIDA Boronate boronic_acid->mida_boronate + MIDA, heat mida N-methyliminodiacetic acid mida->mida_boronate deprotection Mild Aqueous Base (e.g., 1 M NaOH, rt) mida_boronate->deprotection In situ deprotection suzuki_conditions Suzuki-Miyaura Reaction Conditions suzuki_conditions->deprotection active_boronic_acid Slow Release of Active Boronic Acid deprotection->active_boronic_acid cross_coupling Cross-Coupling Product active_boronic_acid->cross_coupling Transmetalation

Caption: The MIDA protection-deprotection strategy for stable boronic acid handling.

Key Advantages of MIDA Boronates:

  • Enhanced Stability: MIDA boronates are significantly more stable to protodeboronation and other degradation pathways compared to the free boronic acids.

  • "Slow Release" Kinetics: Under Suzuki-Miyaura conditions, the MIDA boronate undergoes slow hydrolysis to release the active boronic acid. This low steady-state concentration of the reactive species minimizes side reactions like protodeboronation.

  • Compatibility: They are compatible with a wide range of functional groups and reaction conditions.

By incorporating these strategies and understanding the underlying principles, you can significantly improve the success rate of your reactions involving functionalized phenylboronic acids.

Technical Support Center: Optimizing Condensation Reactions with Diformyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing condensation reactions, particularly imine formations, with diformyl boronic acid building blocks. These reagents are powerful tools for constructing complex molecules, from macrocycles to Covalent Organic Frameworks (COFs), but their trifunctional nature presents unique challenges. This document is designed to provide both quick solutions and a deeper understanding of the underlying chemical principles to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at all. What are the most common initial checks?

A1: Before extensive optimization, always verify the fundamentals. First, confirm the identity and purity of your diformyl boronic acid and amine starting materials via NMR or LC-MS. Diformyl boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may alter reactivity.[1] Second, ensure you are using anhydrous solvents and an inert atmosphere (N₂ or Ar), as water can inhibit imine formation, which is a condensation reaction that releases water.[2] Finally, check that your catalyst, if any, is active.

Q2: What is the purpose of an acid catalyst in imine condensation?

A2: An acid catalyst, such as p-toluenesulfonic acid (pTSA) or acetic acid, protonates the carbonyl oxygen of the aldehyde group. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[3] This catalysis accelerates the rate-limiting addition step and facilitates the subsequent dehydration to form the imine.

Q3: Can the boronic acid group itself catalyze the condensation?

A3: Yes, arylboronic acids are mild Lewis acids and can act as catalysts for condensation reactions, including amide and imine formation.[4] The vacant p-orbital on the boron atom can activate the carbonyl group. In some cases, particularly with ortho-formylphenylboronic acids, the boronic acid can have a significant intramolecular catalytic effect, accelerating imine formation even without an external catalyst.[5][6]

Q4: My product seems to be a polymer or an insoluble mess. What's happening?

A4: This is a common issue with bifunctional reagents. You are likely experiencing uncontrolled polymerization where the diformyl boronic acid reacts with a diamine (or other difunctional linker) without the controlled conditions needed for discrete macrocycle or crystalline COF formation. Key factors to control are reactant concentrations (high dilution favors macrocyclization over polymerization), rate of addition (slow addition of one reagent to the other), and temperature.

Q5: How can I effectively remove water to drive the reaction to completion?

A5: Since imine formation is a reversible equilibrium, removing the water byproduct is crucial.[3][7] There are two primary methods:

  • Azeotropic Removal: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) using a Dean-Stark apparatus physically removes water from the system.[2]

  • Chemical Dehydrating Agents: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture effectively sequesters water as it is formed. This is a simpler setup suitable for smaller-scale reactions.[2][8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Scientific Rationale Recommended Solution
Poor Reagent Quality The diformyl boronic acid may have degraded, primarily through the formation of boroxines (cyclic trimers) upon dehydration. While boroxines can revert to the acid in the presence of water, their reactivity profile can differ.Verify starting material purity with ¹H NMR and/or LC-MS. If boroxine formation is suspected, attempt to regenerate the boronic acid by dissolving in a suitable solvent with a controlled amount of water, then removing the solvent in vacuo before use.
Suboptimal Solvent The solubility of diformyl boronic acids and the resulting products can be challenging. Phenylboronic acids generally show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9] Poor solubility of a reactant or product can halt the reaction.Screen a panel of anhydrous solvents. Common choices include toluene, dioxane, DMF, or a mixture like THF/acetonitrile. Ensure the chosen solvent can dissolve all reactants at the reaction temperature.
Ineffective Water Removal The accumulation of water, a byproduct of the condensation, will push the reaction equilibrium back towards the starting materials, preventing product formation.Implement a robust water removal strategy. For high-boiling solvents, a Dean-Stark trap is highly effective.[2] For lower temperature reactions, add freshly activated 3Å or 4Å molecular sieves to the reaction flask.
Incorrect Catalysis The reaction may be too slow without catalytic activation of the carbonyl group. While the boronic acid itself has catalytic activity, an external acid catalyst is often required, especially for less reactive amines.[3]Add a catalytic amount (1-10 mol%) of an acid such as p-toluenesulfonic acid (pTSA), acetic acid, or scandium triflate. The optimal pH for imine formation is typically mildly acidic (pH 4-6).
Reaction Temperature Too Low Condensation reactions often require thermal energy to overcome the activation barrier for dehydration.Gradually increase the reaction temperature. For many imine condensations, refluxing in toluene (~110 °C) is a good starting point.[10] Monitor for potential side product formation at higher temperatures.
Problem 2: Incomplete Reaction or Formation of Mono-Substituted Intermediate
  • Scenario: You are reacting a diformyl boronic acid with a diamine in a 1:1 ratio to form a macrocycle or polymer, but you isolate a significant amount of a product where the diamine has reacted with only one of the two formyl groups.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Statistical Distribution In the early stages of the reaction, it is statistically more likely for a diamine to react with a "fresh" diformyl molecule than with a mono-substituted intermediate, especially if concentrations are high.Employ high-dilution conditions. Running the reaction at low concentrations (e.g., <0.01 M) favors intramolecular reactions (cyclization) or slow, controlled polymer growth over random intermolecular reactions.
Precipitation of Intermediate The mono-substituted intermediate may have poor solubility in the reaction solvent and precipitate out of the solution, effectively halting any further reaction.Re-evaluate your solvent choice. A more polar solvent or a solvent mixture might be required to keep all intermediates and the final product in solution. Alternatively, increasing the reaction temperature may improve solubility.
Deactivation of Second Aldehyde The formation of the first imine bond can electronically deactivate the second aldehyde group, making it less electrophilic and slower to react.Increase the reaction time and/or temperature. Consider adding a fresh portion of the acid catalyst midway through the reaction to ensure the second condensation step is sufficiently promoted.
Problem 3: Formation of Side Products
Potential Cause Explanation & Scientific Rationale Recommended Solution
Boroxine Formation Boronic acids readily and reversibly self-condense to form cyclic trimeric anhydrides called boroxines, releasing three molecules of water.[1] This process can compete with the desired imine condensation, especially under dehydrating conditions.While often unavoidable, boroxine formation is reversible. The equilibrium can be shifted back to the boronic acid in the presence of Lewis bases (like your amine reactant) or water.[1] The key is that the desired imine formation should be thermodynamically favored over boroxine formation. Ensure precise stoichiometry of your primary reactants.
Aldol Condensation If your reacting partner has an enolizable proton (e.g., a ketone instead of an amine), you can get self-condensation side products under either acidic or basic conditions.This is less common when reacting with amines but is a consideration. Ensure the purity of your amine partner. If you must use a ketone, carefully control the temperature and catalyst to favor imine formation over aldol reactions.
Protodeboronation This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While more common in metal-catalyzed cross-coupling, it can occur under harsh acidic or basic conditions, or at very high temperatures.Avoid unnecessarily harsh conditions. Use only catalytic amounts of acid and maintain the lowest effective temperature. Buffer the reaction if necessary to maintain a stable pH.

Experimental Protocols & Workflows

General Protocol for Imine Condensation

This protocol provides a starting point for the reaction between a diformyl boronic acid and a primary amine linker.

Materials:

  • Diformyl boronic acid (1.0 eq)

  • Primary amine or diamine (1.0 - 1.1 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Activated 4Å Molecular Sieves

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add the diformyl boronic acid, the amine linker, and a scoop of freshly activated 4Å molecular sieves.

  • Solvent & Catalyst: Add enough anhydrous toluene to achieve the desired concentration (e.g., 0.1 M for a starting point, consider <0.01 M for macrocyclization). Add the catalytic amount of pTSA.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting materials and the appearance of a new, less polar spot (for the imine product). The reaction may take several hours to days.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves. Wash the filtrate with a saturated NaHCO₃ solution to quench the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often requires purification. See the purification guide below.

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing and solving common issues.

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield) check_reagents 1. Verify Reagent Purity (NMR, LC-MS) start->check_reagents check_conditions 2. Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK reagents_bad Purify or Re-synthesize Starting Materials check_reagents->reagents_bad Impure check_catalyst 3. Evaluate Catalyst (Type & Amount) check_conditions->check_catalyst Conditions OK conditions_bad Dry Solvents, Use Inert Gas (N₂/Ar) check_conditions->conditions_bad Moisture Present optimize_temp 4. Optimize Temperature & Reaction Time check_catalyst->optimize_temp Catalyst OK catalyst_bad Add/Change Catalyst (e.g., pTSA, AcOH) check_catalyst->catalyst_bad No/Wrong Catalyst optimize_solvent 5. Re-screen Solvents for Solubility optimize_temp->optimize_solvent Still No Improvement temp_bad Increase Temp, Extend Time optimize_temp->temp_bad Adjust solvent_bad Test Toluene, Dioxane, DMF, etc. optimize_solvent->solvent_bad Adjust end Successful Reaction optimize_solvent->end

References

Technical Support Center: Purification of Diformylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diformylphenylboronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile chemical building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Purification Challenges

The purification of diformylphenylboronic acid derivatives can be a nuanced process, often complicated by the inherent chemical properties of these molecules. This section provides a structured approach to troubleshooting common issues.

My diformylphenylboronic acid derivative is impure after synthesis. Which purification method should I choose?

The selection of an appropriate purification method is critical and depends on the nature of the impurities and the scale of your reaction. The following flowchart provides a decision-making framework to guide you.

Purification_Decision_Tree start Crude Diformylphenylboronic Acid Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No (or oily solid) is_recrystallization_successful Is it pure after recrystallization? recrystallization->is_recrystallization_successful chromatography Column Chromatography (Normal or Reversed-Phase) acid_base_extraction->chromatography is_recrystallization_successful->chromatography No final_product Pure Product is_recrystallization_successful->final_product Yes derivatization Consider Derivatization (e.g., with diethanolamine) chromatography->derivatization If still impure chromatography->final_product If pure derivatization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Specific Purification Techniques

Recrystallization Issues

  • Problem: My compound will not crystallize, or it oils out.

    • Causality & Solution: Oiling out often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is too high. Try using a lower-boiling point solvent or a two-solvent system. For a two-solvent system, dissolve your compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[1] Scratching the inside of the flask with a glass rod can also induce crystallization.[2]

  • Problem: The purity of my compound does not improve significantly after recrystallization.

    • Causality & Solution: This suggests that the impurities have similar solubility properties to your desired product. In this case, another purification technique, such as column chromatography, may be necessary.[3]

Column Chromatography Challenges

  • Problem: My boronic acid derivative streaks or sticks to the silica gel column.

    • Causality & Solution: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery.[3] To mitigate this, you can try deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[2] Alternatively, using a different stationary phase, such as alumina or C18 reversed-phase silica, can be effective.[2]

  • Problem: I am not getting good separation of my compound from impurities.

    • Causality & Solution: The choice of eluent is crucial for good separation. A general guideline for flash chromatography is to choose a solvent system where the desired compound has an Rf of approximately 0.3 on a TLC plate.[4] If you are still not achieving good separation, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[5]

Acid-Base Extraction Difficulties

  • Problem: I am getting a low recovery of my product after acid-base extraction.

    • Causality & Solution: Incomplete extraction or precipitation can lead to low recovery. Ensure that you are using a sufficient amount of base to deprotonate all of the boronic acid and that the pH is in the optimal range (typically pH 8-11 for formylphenylboronic acids to avoid side reactions like the Cannizzaro reaction).[6] When re-acidifying to precipitate your product, do so slowly and cool the solution in an ice bath to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with diformylphenylboronic acid derivatives?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These often include:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[7][8] Their formation is reversible and can complicate purification and characterization.[9][10]

  • Protodeborylation products: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[11]

  • Homocoupling byproducts: These are dimers of the starting aryl halides or the boronic acid itself.[2]

  • Unreacted starting materials: Residual starting materials from the synthesis will also be present.

Q2: How can I detect the presence of boroxine impurities in my sample?

A2: Boroxines can be detected by several analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of boroxines can lead to broadened peaks or the appearance of a new set of signals for the aromatic protons.[9] Mass spectrometry can also be used, where boroxines will appear as higher molecular weight species corresponding to the trimer.[10]

Boroxine_Equilibrium cluster_0 3x Diformylphenylboronic Acid cluster_1 Boroxine Trimer + 3x H₂O B1 R-B(OH)₂ Boroxine R-B-O-B(R)-O-B(R)-O- B1->Boroxine B2 R-B(OH)₂ B2->Boroxine B3 R-B(OH)₂ B3->Boroxine Water 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine trimer.

Q3: What is the purpose of forming a diethanolamine adduct, and how does it aid in purification?

A3: Forming a diethanolamine adduct is a chemical derivatization technique used to purify boronic acids.[12][13] Diethanolamine reacts with the boronic acid to form a stable, crystalline adduct that often precipitates from the reaction mixture, leaving soluble impurities behind.[14] This adduct can then be isolated by filtration and the pure boronic acid can be regenerated by treatment with an acid.[3][12] This method is particularly useful when the boronic acid itself is difficult to crystallize or purify by other means.[15]

Q4: Are there any stability concerns I should be aware of during the purification of diformylphenylboronic acid derivatives?

A4: Yes, diformylphenylboronic acid derivatives can be sensitive to certain conditions. For instance, at a pH above 11, formylphenylboronic acids can undergo a Cannizzaro reaction, leading to the formation of the corresponding carboxylic acid and alcohol, which are difficult to separate from the desired product.[6] Additionally, prolonged heating can promote the formation of boroxines and other degradation products.[8] Therefore, it is advisable to perform purifications at moderate temperatures and to carefully control the pH during acid-base extractions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude diformylphenylboronic acid derivative in a suitable organic solvent such as diethyl ether or ethyl acetate.[16][17]

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide, to adjust the pH to between 9 and 10.5.[6] Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Extraction: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution two more times to ensure complete transfer of the boronic acid.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a 1 M aqueous solution of hydrochloric acid with stirring until the pH is acidic, which will cause the pure boronic acid to precipitate.[17][18]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[19]

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.

  • Solvent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The ideal solvent system should give the desired compound an Rf value of approximately 0.3.[4] A common starting point for arylboronic acids is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[5] Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[20] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for 4-Formylphenylboronic Acid

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery YieldReference
Recrystallization (Water)95%>99%~85%[6]
Acid-Base Extraction95%99.6%94%[6]
Flash Chromatography90%>98%~70-80%[5]

Note: The values in this table are representative and can vary depending on the specific experimental conditions and the nature of the impurities.

References

Technical Support Center: Navigating the Low Solubility of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet frustrating challenge in organic synthesis: the low solubility of boronic acid reagents. Poor solubility can lead to low reaction yields, reproducibility issues, and purification difficulties. Here, we dissect the underlying causes and offer field-proven strategies to overcome these obstacles, ensuring your cross-coupling reactions proceed smoothly and efficiently.

Troubleshooting Guide: Low Boronic Acid Solubility

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My boronic acid reagent is not dissolving in the reaction solvent.

Root Cause Analysis:

Boronic acids, possessing both a nonpolar organic substituent and a polar dihydroxyboryl group, exhibit variable solubility profiles. Many are crystalline solids with strong intermolecular hydrogen bonding, which can hinder dissolution in common organic solvents. Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially upon storage or heating. Boroxines often have different solubility characteristics than the parent boronic acid.

Solutions & Scientific Rationale:

  • Solvent Selection: The choice of solvent is paramount. Ethers, such as 1,4-dioxane and tetrahydrofuran (THF), are often effective at dissolving boronic acids.[1] Aromatic solvents like toluene can also be used, particularly for reactions requiring higher temperatures.[2][3] For highly polar or functionalized boronic acids, polar aprotic solvents like dimethylformamide (DMF) may be necessary.[2] Often, a co-solvent system, such as dioxane/water or THF/water, is employed. The aqueous component can aid in dissolving the inorganic base and the boronic acid, especially after its conversion to the more soluble boronate salt.[2][4]

  • Temperature Adjustment: Gently heating the reaction mixture can significantly improve the solubility of many boronic acids.[5][6] However, be mindful that elevated temperatures can also accelerate undesirable side reactions like protodeboronation.[4][7] A careful balance must be struck, and the lowest effective temperature should be used.

  • Sonication: Applying ultrasonic waves can help break up solid aggregates and promote dissolution without requiring high temperatures.

  • Reagent Quality Check: Ensure your boronic acid has not extensively converted to the boroxine form. While adding a small amount of water can shift the equilibrium back to the boronic acid, starting with high-quality material is always preferable.[7]

Expert Tip: A simple solubility test in a small vial with your chosen solvent system before committing to the full-scale reaction can save significant time and resources.

Issue 2: The reaction is sluggish or stalls, and I suspect solubility is the limiting factor.

Root Cause Analysis:

Even if the boronic acid appears partially dissolved, a low concentration in the solution phase can lead to a slow reaction rate. The crucial transmetalation step in cross-coupling reactions, like the Suzuki-Miyaura coupling, requires the boronic acid (or its activated boronate form) to be accessible to the palladium catalyst in solution.[8]

Solutions & Scientific Rationale:

  • Optimize the Base: The base plays a dual role: it activates the boronic acid by converting it to a more nucleophilic boronate species and can also improve its solubility.[9][10] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[4][11] Cs₂CO₃ is often particularly effective due to its higher solubility in organic solvents.[3] The formation of the boronate salt [R-B(OH)₃]⁻ increases polarity and can enhance solubility in aqueous-organic solvent mixtures.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., toluene/water), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be employed. The PTC facilitates the transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides, thereby accelerating the reaction.[12][13]

  • Use of Boronate Esters: Converting the boronic acid to a more stable and often more soluble derivative, such as a pinacol (BPin) or neopentyl glycol ester, is a highly effective strategy.[14][15][16] These esters are less prone to forming insoluble boroxines and can exhibit better solubility in a wider range of organic solvents.[1] The active boronic acid is then generated in situ under the reaction conditions.

  • Diagram of Boronic Acid Activation and Solubilization:

    G BA R-B(OH)₂ (Low Solubility) Boronate [R-B(OH)₃]⁻K⁺ (Activated & More Soluble) BA->Boronate Activation & Solubilization Base Base (e.g., K₃PO₄) Catalyst Pd(0) Catalyst Boronate->Catalyst Transmetalation Solvent Aqueous-Organic Solvent Product R-R' (Coupled Product) Catalyst->Product

    Caption: Activation of boronic acid by a base to form a more soluble boronate salt.

Frequently Asked Questions (FAQs)

Q1: Can I use anhydrous conditions to avoid protodeboronation, and how will this affect solubility?

A1: Yes, using anhydrous conditions is a key strategy to minimize protodeboronation, a common side reaction where the boronic acid's C-B bond is cleaved by a proton source (like water).[7][14] However, this can present a solubility challenge, as the aqueous component often aids in dissolving the base and the resulting boronate salt. In such cases, consider the following:

  • Solvent Choice: Use polar aprotic solvents like anhydrous DMF, dioxane, or THF.[3][4]

  • Base Selection: Employ highly soluble, non-aqueous bases. Potassium tert-butoxide (t-BuOK) or cesium carbonate can be effective.[3]

  • Boronate Esters: This is an ideal scenario for using boronic esters (e.g., pinacol esters), which are generally more soluble in anhydrous organic solvents and more stable against protodeboronation.[2]

Q2: My boronic acid contains a polar functional group (e.g., -COOH, -OH) and is insoluble in common non-polar solvents. What should I do?

A2: Highly functionalized boronic acids often present significant solubility challenges.

  • Highly Polar Solvents: You may need to use solvents like DMF, dimethyl sulfoxide (DMSO), or even aqueous mixtures.

  • Protecting Groups: Consider protecting the polar functional group to increase solubility in less polar solvents. For example, a carboxylic acid could be converted to an ester.

  • pH Adjustment: For acidic or basic functional groups, adjusting the pH of the reaction mixture can dramatically alter solubility. For a carboxylic acid-containing boronic acid, adding more base will form a dicarboxylate-boronate species, which might be more soluble in aqueous media.

Q3: When should I choose a boronic acid versus a boronate ester or a trifluoroborate salt?

A3: The choice depends on the stability and solubility of the specific boron reagent.

Reagent TypeWhen to UseAdvantagesDisadvantages
Boronic Acid For stable, readily soluble substrates.Commercially available, no deprotection needed.Prone to protodeboronation and boroxine formation.[2][14]
Pinacol Ester (BPin) For unstable or poorly soluble boronic acids.Stable, crystalline, good solubility in organic solvents.[15][16]Requires in situ hydrolysis to the active species.
MIDA Boronate For multi-step synthesis or when purification by chromatography is needed.Highly stable to chromatography and many reaction conditions.[4][14]Requires a specific deprotection step.
Trifluoroborate Salt (R-BF₃K) For sensitive boronic acids, especially heteroaromatic ones.Crystalline, air-stable solids, slow-release of boronic acid.[4][14]Requires specific conditions for activation.

Q4: I am running a high-throughput screen with a library of boronic acids, and solubility is a major issue. What is a general approach?

A4: For high-throughput screening (HTS), a robust and general protocol is essential.

  • Formulation: Prepare stock solutions of your boronic acids in a suitable solvent like DMSO. While boronic acids can have stability issues in solution over the long term, this is often acceptable for the duration of an HTS campaign.[17]

  • Solvent System: A versatile solvent system like dioxane/water or DMF/water is a good starting point.

  • Use of Derivatives: If possible, using libraries of more soluble and stable boronate esters (e.g., pinacol esters) can significantly improve the reliability of HTS results.[18]

Q5: How can I purify my product from unreacted, insoluble boronic acid?

A5:

  • Aqueous Wash: After the reaction, an aqueous basic wash (e.g., with 1M NaOH) can often extract the unreacted boronic acid into the aqueous layer as its soluble boronate salt.

  • Acid/Base Extraction: If your product is neutral, you can use acid/base extraction to separate it from acidic or basic impurities, including the boronic acid.

  • Diethanolamine Adducts: Boronic acids can form adducts with diethanolamine, which may precipitate and can be filtered off.[19]

  • Chromatography: While boronic acids can streak on silica gel, using a modified eluent (e.g., with a small amount of acetic acid) or switching to reverse-phase chromatography can be effective.

General Experimental Protocol for Suzuki-Miyaura Coupling with Poorly Soluble Boronic Acids

This protocol provides a robust starting point that can be optimized for specific substrates.

G A 1. Reagent Prep & Degassing B 2. Add Aryl Halide, Boronic Acid Derivative, & Base to a dry flask. A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill cycles). B->C D 4. Solvent & Catalyst Addition E 5. Add Degassed Solvent (e.g., Dioxane/H₂O 4:1). D->E F 6. Add Pd Catalyst & Ligand under positive inert gas pressure. E->F G 7. Reaction & Monitoring H 8. Heat to 80-100 °C. Monitor by TLC or LC-MS. G->H I 9. Workup & Purification J 10. Cool, dilute with organic solvent, wash with water/brine. I->J K 11. Dry, concentrate, and purify by column chromatography. J->K

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2][3]

  • Degassing: Seal the flask with a septum and purge thoroughly with an inert gas (Argon or Nitrogen). Perform at least three vacuum/backfill cycles to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1–0.2 M relative to the limiting reagent) via syringe.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand.[2]

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[2][3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

By understanding the principles governing the solubility and stability of boronic acid reagents and applying these targeted troubleshooting strategies, you can significantly improve the success rate and efficiency of your synthetic endeavors.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with Multi-functional Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on catalyst selection when working with multi-functional boronic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and successfully synthesize your target molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its remarkable functional group tolerance and mild reaction conditions.[1][2] However, when substrates become more complex, bearing multiple functional groups or sterically demanding architecture, selecting the right catalyst system is paramount. This guide will walk you through a logical, evidence-based approach to catalyst selection and reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Yield of the Desired Product

A low or non-existent yield is one of the most common frustrations in Suzuki coupling. A systematic diagnosis is key to identifying the root cause.[3]

Initial Checks:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded.[3] Many palladium precatalysts require in-situ reduction from Pd(II) to the active Pd(0) species.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3][5] It is crucial to properly degas your solvent and maintain an inert atmosphere.[6]

  • Purity of Starting Materials: Impurities in your boronic acid or aryl halide can poison the catalyst or lead to unwanted side reactions.[7]

Troubleshooting Workflow:

G start Low/No Yield check_sm Is Starting Material Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes check_side_products Major Side Products Observed? homocoupling Homocoupling check_side_products->homocoupling protodeboronation Protodeboronation check_side_products->protodeboronation other_decomp Other Decomposition check_side_products->other_decomp catalyst_issue Potential Catalyst Issue no_sm_consumed->catalyst_issue oxidative_addition_fail Inefficient Oxidative Addition no_sm_consumed->oxidative_addition_fail solution_catalyst Solution: Check catalyst activity, use pre-formed Pd(0) catalyst, or use a more active precatalyst. catalyst_issue->solution_catalyst solution_oa Solution: Use electron-rich, bulky ligands (e.g., Buchwald ligands), increase temperature. oxidative_addition_fail->solution_oa yes_sm_consumed->check_side_products solution_homocoupling Solution: Rigorous degassing, use a mild reducing agent. homocoupling->solution_homocoupling solution_proto Solution: Use milder/anhydrous base, protect boronic acid (e.g., MIDA), use a precatalyst for rapid coupling. protodeboronation->solution_proto

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Issue 2: Boronic Acid Decomposition

Multi-functional boronic acids, especially heteroaryl and polyfluorophenyl boronic acids, can be prone to decomposition under standard Suzuki conditions.[8][9]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, often exacerbated by harsh basic conditions.[10]

    • Solution: Employ milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[11] Alternatively, using anhydrous conditions with bases like potassium phosphate (K₃PO₄) can be effective.[12] Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate allows for slow release of the active boronic acid, minimizing decomposition.[10]

  • Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules, a side reaction often promoted by the presence of oxygen or Pd(II) species.[5][13]

    • Solution: Rigorous degassing of the reaction mixture is critical.[3] The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) that promotes homocoupling.[13]

Issue 3: Catalyst Deactivation

The palladium catalyst can lose its activity during the reaction, leading to incomplete conversion.[14]

  • Causes:

    • Product Inhibition: The biaryl product can sometimes coordinate strongly to the palladium center, inhibiting further catalytic turnover.[14]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other decomposition pathways.

    • Palladium Black Formation: The active Pd(0) species can aggregate and precipitate as inactive palladium black.[15]

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can stabilize the catalytic species and prevent aggregation.[4][16]

    • Heterogeneous Catalysts: Using a supported palladium catalyst, such as palladium on carbon (Pd/C), can sometimes mitigate deactivation and simplify catalyst removal.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my multi-functional substrate?

There is no one-size-fits-all answer, but a systematic approach is highly effective.

  • For electron-rich or sterically hindered aryl halides: These substrates undergo oxidative addition more slowly.[4] To facilitate this rate-determining step, use electron-rich and bulky phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[4][18]

  • For heteroaryl boronic acids: These substrates are often prone to protodeboronation.[10] A highly active catalyst system that promotes rapid coupling is beneficial. Precatalysts that quickly generate the active Pd(0) species under mild conditions are often a good choice.[8]

  • For base-sensitive functional groups: If your substrate contains groups like esters that can be hydrolyzed, a milder base such as potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) is recommended.[19] In some cases, base-free conditions have been developed.[9]

Q2: What is the role of the base, and which one should I use?

The base is crucial for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species.[4][20] The choice of base can significantly impact the reaction's success.

BaseStrengthCommon Applications & Considerations
K₃PO₄ StrongOften used for challenging couplings, including those with aryl chlorides. Can be effective in anhydrous conditions.[4][20]
Cs₂CO₃ StrongHighly effective, particularly for sterically hindered substrates. Its high solubility in organic solvents can be advantageous.[4]
K₂CO₃ ModerateA good starting point for many Suzuki couplings. Often used in aqueous solvent mixtures.[19][20]
KF MildUseful for substrates with base-sensitive functional groups.[11]
Organic Bases (e.g., Et₃N) MildGenerally less effective than inorganic bases for standard Suzuki couplings.[20]

Q3: Is water necessary in my Suzuki reaction?

Not always, but it can be beneficial. A small amount of water can help dissolve inorganic bases like K₂CO₃ and facilitate the formation of the active boronate species.[4][21] However, for substrates prone to protodeboronation or hydrolysis, anhydrous conditions are preferred.[22]

Q4: My reaction is sluggish with an aryl chloride. What should I do?

Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[18] To improve reactivity:

  • Switch to a more electron-rich and bulky ligand: Ligands like XPhos, SPhos, or other Buchwald-type ligands are designed for this purpose.[16]

  • Use a stronger base: K₃PO₄ is often effective.[20]

  • Increase the reaction temperature. [4]

  • Consider using a nickel catalyst, which can be more effective for coupling with aryl chlorides.[21]

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalysts and Ligands

For challenging substrates, a high-throughput screening (HTS) approach can rapidly identify optimal reaction conditions.[23][24]

Materials:

  • A 24-well or 96-well reaction block[23]

  • A selection of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts)

  • A library of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvents (e.g., dioxane, THF, toluene)

  • Aryl halide (1.0 equiv)

  • Multi-functional boronic acid (1.2 equiv)

Procedure:

  • Preparation: In an inert atmosphere (glovebox), dispense the palladium precatalysts and ligands into the wells of the reaction block.

  • Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and bases in the chosen solvents.

  • Dispensing: Add the stock solutions to the wells according to a predefined screening plate map.[25]

  • Reaction: Seal the reaction block and place it on a heated stirring plate at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).[3]

  • Analysis: After the reaction, quench the wells and analyze the product formation by LC-MS or GC-MS to determine the relative yields and identify the optimal conditions.

Protocol 2: General Procedure for a Challenging Suzuki Coupling

This protocol is a good starting point for a coupling reaction involving a functionalized heteroaryl boronic acid and an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Dioxane/H₂O (10:1), degassed (10 mL)

Procedure:

  • Setup: To an oven-dried vial equipped with a stir bar, add the aryl chloride, heteroaryl boronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed dioxane/H₂O solvent mixture via syringe.[3]

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[18]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + Base Base Base Base->Boronate Product R¹-R² (Product) Product->RedElim Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

By understanding these fundamental principles and applying a systematic approach to troubleshooting, you can significantly improve the success rate of your Suzuki-Miyaura coupling reactions, even with challenging multi-functional boronic acids.

References

Managing oxidative degradation of boronic acids during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into managing the stability of boronic acids, a critical class of reagents susceptible to degradation. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot and prevent common issues during synthesis, purification, and storage.

Section 1: Understanding the Problem - Core Degradation Pathways

This section addresses the fundamental mechanisms that compromise the integrity of boronic acids. Understanding these pathways is the first step toward effective mitigation.

Q1: What are the primary ways my boronic acid can decompose?

A1: Boronic acids are susceptible to three main degradation pathways: oxidative degradation, protodeboronation, and boroxine formation.[1][2][3]

  • Oxidative Degradation (Deboronation): This is often the most destructive pathway, where the carbon-boron (C–B) bond is cleaved by an oxidizing agent, converting the boronic acid into an alcohol or phenol.[1][3] This process is irreversible and represents a complete loss of your starting material. The reaction is particularly problematic in biological contexts or when reactive oxygen species (ROS) like hydrogen peroxide are present.[4][5][6][7][8][9] The mechanism involves nucleophilic attack on the empty p-orbital of the boron atom, followed by a 1,2-shift of the organic group from boron to oxygen and subsequent hydrolysis.[7][8][9]

  • Protodeboronation: This reaction involves the cleavage of the C–B bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[1][10] It is a common side reaction in metal-catalyzed couplings, such as the Suzuki-Miyaura reaction, and is highly dependent on pH, temperature, and the electronic nature of the organic substituent.[3][10][11]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo reversible dehydration to form a six-membered cyclic anhydride called a boroxine.[1][12][13][14][15] While this process is often reversible upon exposure to water, it complicates accurate weighing, stoichiometry calculations, and can affect reactivity.[1][16] The formation of boroxines is an entropically driven process.[13][14]

Q2: Why are some boronic acids (e.g., 2-furyl, vinyl) much less stable than others?

A2: The stability of a boronic acid is directly linked to the electronic and steric properties of its organic group. Certain classes are notoriously unstable:

  • 2-Heterocyclic Boronic Acids (e.g., 2-pyridyl, 2-furyl, 2-thienyl): These compounds are particularly prone to rapid protodeboronation.[3][17] For basic heteroaromatics like pyridine, zwitterionic species can form at neutral pH, accelerating unimolecular C–B bond fragmentation.[10]

  • Vinyl and Cyclopropyl Boronic Acids: These are also known to decompose quickly, often on the benchtop, through various mechanisms including protodeboronation and oxidation.[3][17]

  • Electron-Rich Arylboronic Acids: While electron-donating groups can favor the formation of the more stable boroxine trimer in anhydrous conditions, they can also make the aryl group more susceptible to oxidation.[13][16] Conversely, arylboronic acids with electron-withdrawing groups are more susceptible to base-catalyzed protodeboronation.[10]


Section 2: Troubleshooting During Synthesis & Work-up

Failures during a reaction, like a low-yielding Suzuki-Miyaura coupling, are often traced back to the degradation of the boronic acid partner.

Q3: My Suzuki coupling failed, and I suspect my boronic acid is the culprit. What should I check first?

A3: When a Suzuki coupling gives low or no yield, and you suspect the boronic acid, investigate these key areas:

  • Oxygen Contamination: The presence of oxygen is detrimental. It can lead to oxidative deboronation of your starting material and promote the homocoupling of the boronic acid, while also leading to catalyst decomposition.[11][18]

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. Oxidative processes can interfere with the catalytic cycle and directly consume your boronic acid.

    • Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). The reaction must be run under a strictly inert atmosphere (N₂ or Ar).[11]

  • Protodeboronation (Side Product Detected): If you observe a significant amount of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂), protodeboronation is the primary issue.[11]

    • Causality: Water is the proton source for this side reaction, and its rate is often accelerated by strong bases and high temperatures.[11][19]

    • Solutions:

      • Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[11][19]

      • Use Anhydrous Conditions: Eliminating water can significantly suppress this side reaction.[11][19]

      • Lower the Temperature: Run the reaction at the lowest effective temperature.[19]

Q4: How can I purify my boronic acid without causing it to degrade on the column?

A4: Purification by silica gel chromatography can be challenging due to the acidic nature of silica and the presence of residual water, which can promote both protodeboronation and boroxine formation.

  • Expert Insight: For many common boronic acids, a simple recrystallization or a slurry wash is preferable to chromatography. If chromatography is unavoidable, consider these strategies:

    • Use a Less Acidic Stationary Phase: Consider using alumina or a deactivated silica gel.

    • Convert to a Stable Ester: A highly effective strategy is to temporarily convert the boronic acid to a more robust derivative, like a pinacol ester. Pinacol esters are significantly more stable and can typically be purified on standard silica gel.[20] They can often be used directly in subsequent reactions.[20]

Section 3: Long-Term Storage Solutions & Best Practices

Proper storage is non-negotiable for maintaining the integrity and reactivity of boronic acids.

Q5: What are the ideal conditions for storing solid boronic acids?

A5: The key to long-term stability is to rigorously control the environment to mitigate exposure to moisture, oxygen, heat, and light.[2][21]

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [2][22]Low temperatures slow the rate of all decomposition pathways. For routine use, 2-8°C is acceptable for shorter periods.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen). [22][23]Prevents oxidative degradation from atmospheric oxygen.
Moisture Use tightly sealed containers in a dry environment. [21][22][23]Prevents hydrolysis and minimizes water-mediated protodeboronation. Consider storing inside a desiccator.[21]
Light Store in amber vials or protect from light. [2][24]Prevents potential light-induced degradation pathways.
Q6: I need to store my boronic acid in solution for a few weeks. What is the best practice?

A6: Storing boronic acids in solution is generally discouraged due to increased rates of decomposition. If absolutely necessary, follow these guidelines:

  • Solvent Choice: Use a dry, anhydrous, aprotic solvent.

  • Temperature: Store aliquots at -80°C .[2]

  • Handling: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[2]

Q7: My boronic acid has been on the shelf for a year. How can I check its purity before use?

A7: Never assume the purity of an aged boronic acid. Before use, verify its integrity. The most common impurity is the corresponding boroxine.

  • Analysis: The most straightforward method is ¹H NMR spectroscopy. The presence of broad peaks or complex multiplets in the aromatic region, different from the sharp signals of the pure boronic acid, often indicates boroxine formation. The ratio of boronic acid to boroxine can be estimated by integration. For a definitive check, LC-MS can be used to look for the mass of the desired compound and potential degradation products like the protodeboronated arene or oxidized phenol.

Section 4: Proactive Stabilization - The Role of Protecting Groups

For particularly unstable boronic acids, conversion to a more robust derivative is the most effective strategy.[1][3]

Q8: When should I use a protecting group for my boronic acid?

A8: You should strongly consider using a protecting group when working with inherently unstable classes of boronic acids (e.g., 2-heterocyclic, vinyl) or when your synthetic route involves harsh conditions (e.g., strong acids, bases, or oxidants) that a free boronic acid would not tolerate.[17][25][26]

Q9: What are the most common and effective protecting groups?

A9: Several excellent options exist, each with unique stability profiles and deprotection conditions. The choice depends on the downstream chemistry you plan to perform.

Protecting GroupStructure ExampleKey Features & StabilityTypical Deprotection
Pinacol Ester R-B(pin)Most common; good general stability to chromatography and mild conditions.[20]Acidic hydrolysis (e.g., HCl), often with an oxidant like NaIO₄ to remove pinacol.[20]
MIDA Ester R-B(MIDA)Exceptionally stable to a wide range of reagents and conditions, including strong acid, base, and oxidants.[13][20][25] Indefinitely air-stable as solids.[17]Mild aqueous base (e.g., NaOH, K₃PO₄).[17][20]
Trifluoroborate Salt [R-BF₃]KCrystalline, bench-stable solids.[25] Stable to air and moisture.Hydrolysis to the boronic acid is required for cross-coupling, typically using aqueous acid or base.[25]
Diaminonaphthalene (dan) R-B(dan)Very stable due to N→B coordination, which reduces Lewis acidity and reactivity.[20]Acidic hydrolysis.[20]
Diagram: The Protective Role of MIDA Esters

The diagram below illustrates how MIDA boronates provide a stable, storable form of boronic acids, which can then be slowly released under basic conditions for use in reactions like Suzuki-Miyaura cross-coupling.

G cluster_0 Synthesis & Storage cluster_1 Reaction Unstable_BA Unstable Boronic Acid (e.g., 2-Furyl-B(OH)₂) MIDA_Ester Air-Stable MIDA Boronate (Indefinite Benchtop Storage) Unstable_BA->MIDA_Ester Protection (MIDA-H) Reaction_Flask Suzuki Coupling Reaction Flask (Ar-X, Pd Catalyst) MIDA_Ester->Reaction_Flask Add to Reaction Active_BA Active Boronic Acid (Slow Release) Reaction_Flask->Active_BA Deprotection (Aqueous Base, e.g., K₃PO₄) Product Coupled Product (Ar-Ar') Active_BA->Product Catalytic Cycle

Caption: Workflow showing protection of an unstable boronic acid as a stable MIDA boronate for storage and subsequent slow-release in a cross-coupling reaction.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid

This protocol prioritizes minimizing degradation.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (importantly, use a freshly opened or recently purified batch, 1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via a gas-tight syringe.[11]

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor progress by TLC, GC-MS, or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.[11]

Diagram: Key Intervention Points to Prevent Degradation

This diagram highlights the critical steps in an experimental workflow where specific actions can be taken to prevent the degradation of boronic acids.

G Start Start: Boronic Acid Reagent Storage Storage Start->Storage Weighing Weighing & Setup Storage->Weighing Reaction Reaction (e.g., Suzuki Coupling) Weighing->Reaction Workup Aqueous Workup Reaction->Workup End Desired Product Workup->End I1 Intervention: - Store at -20°C - Inert Atmosphere (Ar/N₂) - Desiccate (No H₂O) I1->Storage I2 Intervention: - Use Fresh/Pure Reagent - Purge Vessel with Ar/N₂ I2->Weighing I3 Intervention: - Degas Solvents - Use Milder Base (e.g., KF) - Lower Temperature I3->Reaction I4 Intervention: - Minimize Contact Time - Avoid Strong Acid/Base I4->Workup

Caption: Critical intervention points in a typical workflow to mitigate boronic acid degradation.

References

Technical Support Center: Crystallinity in COFs from Substituted Boronic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs). This guide is designed to provide in-depth, field-proven insights into one of the most common and critical challenges in COF synthesis: achieving high crystallinity, particularly when using substituted or functionalized boronic acid linkers.

The introduction of functional groups (e.g., -NO₂, -NH₂, -OH, alkyl groups) onto boronic acid linkers is a powerful strategy for tuning the properties of COFs for applications in catalysis, separation, and drug delivery. However, these substitutions can significantly disrupt the delicate balance of forces that govern crystalline growth, often leading to amorphous or poorly ordered materials. This guide provides a structured approach to troubleshoot these issues, grounded in the fundamental principles of dynamic covalent chemistry.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the underlying science of COF crystallization.

Q1: Why do my substituted boronic acid linkers often yield amorphous material?

A1: The formation of a crystalline COF is a thermodynamically controlled process that relies on the reversibility of the covalent bond formation—in this case, the boroxine or boronate ester linkages.[1] This reversibility allows for "error correction," where misplaced or kinetically trapped disordered structures can break apart and reform into the more stable, ordered crystalline framework.[1][2]

Substituents on the boronic acid linker can interfere with this process in several ways:

  • Steric Hindrance: Bulky substituents can physically prevent the linkers from adopting the ideal planar geometry required for efficient stacking and long-range order.[3]

  • Electronic Effects: Electron-donating or -withdrawing groups alter the reactivity of the boronic acid, which can shift the reaction from a reversible, thermodynamically controlled regime to an irreversible, kinetically controlled one, locking in defects.

  • Solubility Mismatch: Substituents can change the solubility of the linker, leading to premature precipitation before a crystalline framework can form.

Q2: What is the difference between kinetic and thermodynamic control in COF synthesis?

A2: This is a crucial concept in COF chemistry.[2][4]

  • Kinetic Control favors the product that forms the fastest. This usually occurs at lower temperatures or with highly reactive linkers, where the reaction is rapid and irreversible.[5][6] The resulting product is often an amorphous, disordered polymer because there is no mechanism for defect correction.

  • Thermodynamic Control favors the most stable product. This requires reversible reaction conditions, typically achieved at higher temperatures and with longer reaction times, allowing the system to "find" the lowest energy state, which is the crystalline COF.[4][7]

The goal is to establish conditions that favor thermodynamic control to achieve high crystallinity.

Troubleshooting Guide: From Amorphous Powder to Crystalline COF

This section provides a problem-oriented approach to systematically troubleshoot and optimize your synthesis.

Problem 1: My reaction yields only an amorphous powder, confirmed by the absence of sharp peaks in Powder X-ray Diffraction (PXRD).

  • Probable Cause A: Reaction is Kinetically Trapped (Irreversible) The rate of covalent bond formation is too fast, preventing the necessary error-correction for crystallization. This is common with highly reactive linkers or suboptimal temperatures.

    Solution: Introduce a Modulator A modulator is a monofunctional analogue of your linker (e.g., phenylboronic acid if you are using a diboronic acid linker) that competes with the linker during synthesis.[8][9] This competition slows down the overall polymerization rate, promoting reversibility and allowing the framework to anneal into a crystalline structure.[9]

    • Step-by-Step Protocol: Modulator-Assisted Synthesis

      • Select a Modulator: Choose a monofunctional boronic acid. Phenylboronic acid is a common starting point.

      • Determine Molar Ratio: Systematically vary the amount of modulator. Start by substituting 5-10 mol% of your diboronic acid linker with the monofunctional modulator.[8]

      • Experimental Setup: In a typical solvothermal synthesis, add the polyol linker, the substituted diboronic acid linker, and the calculated amount of modulator to your solvent system in a pressure tube.

      • Reaction: Seal the tube, and run the reaction under the same conditions as your initial failed experiment (e.g., 120 °C for 72 hours).

      • Analysis: Isolate the product and analyze its crystallinity using PXRD. Compare the peak sharpness and intensity with the non-modulated synthesis. An increase in surface area, as measured by N₂ sorption, often correlates with improved crystallinity.[8]

  • Probable Cause B: Poor Linker Solubility or Inappropriate Solvent System If the linkers are not sufficiently soluble at the reaction temperature, they may precipitate out as an amorphous solid. Conversely, if they are too soluble, the concentration of building blocks in solution may be too low for nucleation and growth.

    Solution: Systematically Screen Solvent Systems The choice of solvent is critical for balancing linker solubility and reaction kinetics.[1] A mixture of a good solvent (to dissolve the linkers) and a poorer solvent (to encourage precipitation of the crystalline COF) is often effective.

    • Recommended Solvent Systems for Boronate Ester COFs:

      • mesitylene/1,4-dioxane

      • o-dichlorobenzene/n-butanol

      • toluene/ethanol

    • Screening Workflow:

      • Prepare several small-scale reactions in parallel.

      • Keep the linker concentrations and temperature constant.

      • Vary the ratio of the two solvents (e.g., 1:1, 2:1, 3:1 mesitylene:dioxane).

      • Analyze the PXRD patterns of the resulting solids to identify the optimal solvent ratio for crystallinity.

Problem 2: My PXRD shows broad peaks, indicating low crystallinity or very small crystallite size.

  • Probable Cause: Sub-optimal Reaction Time or Temperature The reversible bond formation required for high crystallinity is an equilibrium process. Insufficient time or temperature may not allow the system to reach its thermodynamic minimum.

    Solution: Optimize Reaction Conditions

    • Increase Reaction Time: Extend the reaction duration. Try running the synthesis for 5 or 7 days instead of the standard 3 days. This allows more time for the dissolution of defective structures and recrystallization into a more ordered state.

    • Vary Temperature: Systematically vary the reaction temperature (e.g., 100 °C, 120 °C, 140 °C). Higher temperatures generally favor thermodynamic control, but excessively high temperatures can sometimes lead to irreversible side reactions or decomposition. A temperature screen will help identify the optimal balance.[10]

  • Visualizing the Optimization Workflow The following diagram illustrates a logical workflow for troubleshooting poor crystallinity.

    COF_Optimization_Workflow Start Start: Initial Synthesis CheckPXRD Characterize: Analyze PXRD Start->CheckPXRD Amorphous Result: Amorphous Powder CheckPXRD->Amorphous No sharp peaks LowCryst Result: Low Crystallinity (Broad Peaks) CheckPXRD->LowCryst Broad peaks HighCryst Success: Highly Crystalline COF CheckPXRD->HighCryst Sharp peaks TryModulator Action: Add Modulator (e.g., 5-10 mol%) Amorphous->TryModulator Hypothesis: Kinetically Trapped ScreenSolvent Action: Screen Solvent Ratios (e.g., Dioxane/Mesitylene) Amorphous->ScreenSolvent Hypothesis: Poor Solubility OptimizeTimeTemp Action: Optimize Time & Temp (e.g., 120°C -> 140°C) LowCryst->OptimizeTimeTemp Hypothesis: Incomplete Annealing TryModulator->CheckPXRD ScreenSolvent->CheckPXRD OptimizeTimeTemp->CheckPXRD

    Caption: A systematic workflow for troubleshooting COF crystallinity issues.

Advanced Strategies

Q3: My standard solvothermal methods are not working. What other techniques can I try?

A3: If conventional methods fail, consider alternative synthetic approaches that can influence the crystallization pathway.

  • Interfacial Synthesis: This method involves reacting the linkers at the interface of two immiscible solvents. The slower diffusion of monomers to the reaction interface can slow down the reaction rate, promoting the growth of highly crystalline, thin-film COFs.

  • Solvent-Vapor Assisted Conversion: In this technique, an amorphous polymer is first synthesized. This polymer is then exposed to the vapor of a specific solvent system at an elevated temperature. The solvent vapor can plasticize the amorphous network, inducing localized reversibility and promoting a gradual transformation into a crystalline COF.[11]

Visualizing the Mechanism of Modulator-Assisted Crystallization

The diagram below illustrates how modulators facilitate the crucial error-correction mechanism.

Modulator_Mechanism cluster_0 Without Modulator (Fast & Irreversible) cluster_1 With Modulator (Slow & Reversible) M1 Linker A + Linker B Defect Kinetically Trapped Amorphous Polymer (High Energy) M1->Defect Fast, Irreversible Polymerization M2 Linker A + Linker B + Modulator Equilibrium Dynamic Equilibrium: Oligomers <=> Monomers M2->Equilibrium Slow Polymerization Crystal Thermodynamically Stable Crystalline COF (Low Energy) Equilibrium->Crystal Self-Correction & Growth Crystal->Equilibrium Defect Dissolution

Caption: Role of a modulator in shifting COF synthesis towards thermodynamic control.

Summary Data Table

The following table summarizes starting points for optimizing reaction conditions based on common substituted boronic acid linkers. These are general guidelines and may require further optimization for your specific system.

Linker Substituent TypeCommon ChallengeRecommended Starting StrategySolvent System ExampleModulator Conc. (mol%)
Electron-Withdrawing (-NO₂, -CF₃)Highly reactive, prone to kinetic trappingUse a modulator, lower initial temperatureo-DCB/n-BuOH (2:1)10 - 15%
Electron-Donating (-NH₂, -OMe)Can alter stacking, lower reactivityIncrease temperature, longer reaction timeMesitylene/Dioxane (1:1)5 - 10%
Bulky/Steric (-tBu, -Ph)Hinders planar arrangement and stackingScreen multiple solvent systems for solubilityToluene/Ethanol (3:1)10%
Hydrophilic (-OH, -COOH)High solubility, potential H-bonding issuesUse more polar solvent mixturesDioxane/Ethanol (1:1)5%

References

Validation & Comparative

A Comparative Guide to Covalent Organic Frameworks Derived from Functionalized Diformylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of porous materials, Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline polymers with extensive applications in gas storage, catalysis, and drug delivery.[1][2] Their predictable structures, high porosity, and tunable functionalities make them ideal candidates for rational design. This guide provides an in-depth technical comparison of COFs synthesized from functionalized diformylphenylboronic acid linkers, with a particular focus on the anticipated characteristics of COFs derived from 3,5-Diformyl-2-isopropoxyphenylboronic acid.

The introduction of functional groups onto the building blocks of COFs allows for the fine-tuning of their chemical and physical properties. The isopropoxy group in this compound, for instance, is expected to influence the resulting COF's porosity, stability, and surface characteristics. By comparing the projected properties of this COF with experimentally validated data from analogous structures, we can elucidate the structure-property relationships that govern the performance of these advanced materials.

The Influence of Linker Functionalization on COF Properties

The choice of organic linker is paramount in dictating the final properties of a COF. Substituents on the linker can impact steric hindrance during synthesis, affecting crystallinity and porosity. Furthermore, the electronic nature of the functional group can modulate the chemical environment within the pores, influencing the COF's performance in applications such as catalysis and selective adsorption.[3]

Alkoxy groups, such as the isopropoxy group, are known to be electron-donating and can increase the electron density of the aromatic ring. This can, in turn, affect the reactivity of the aldehyde groups during imine condensation and the boronic acid groups during boroxine or boronate ester formation. Moreover, the bulky nature of the isopropoxy group may influence the stacking of the 2D layers in the resulting COF, potentially leading to altered pore sizes and surface areas.

Comparative Analysis of Functionalized Diformylphenylboronic Acid COFs

While specific experimental data for COFs synthesized from this compound is not yet prevalent in the literature, we can draw valuable comparisons with COFs derived from structurally similar linkers. The following table summarizes key performance metrics for a selection of COFs synthesized from functionalized phenylboronic acid precursors. This comparative data provides a framework for predicting the performance of novel COF structures.

COF Name (Linkers)Functional Group on Boronic Acid LinkerBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Linkage TypeReference
COF-1 (1,4-Benzenediboronic acid)None7110.7-2.7500-600Boroxine[4]
COF-5 (Phenyldiboronic acid & HHTP)None15900.7-2.7500-600Boronate Ester[4]
NTU-COF-1 (analogous) (4-Formylphenylboronic acid & a triamine)-CHOLow N₂ uptakeNot reported~300Boroxine & ImineBenchChem
3D-DL-COFs (FPBA/FFPBA & TAA)-CHO, -FNot reportedNot reportedNot reportedImine & Boroxine[5]

HHTP: Hexahydroxytriphenylene, FPBA: 4-Formylphenylboronic acid, FFPBA: 2-Fluoro-4-formylphenylboronic acid, TAA: Tris(4-aminophenyl)amine

Causality Behind Experimental Choices:

The selection of a triamine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), in conjunction with a diformylphenylboronic acid is a deliberate design choice to create a COF with a dual-linkage system. The reaction between the aldehyde groups of the boronic acid linker and the amine groups of TAPB forms robust imine bonds, while the boronic acid moieties can self-condense to form boroxine rings.[5] This dual-linkage strategy can enhance the chemical and thermal stability of the resulting framework compared to COFs with a single linkage type.[6]

Experimental Workflow: Synthesis and Characterization

To provide a practical context, we present a detailed experimental protocol for the synthesis of a COF analogous to one that would be produced from this compound. This protocol is adapted from the synthesis of NTU-COF-1, which utilizes a structurally similar bifunctional building block.

Synthesis of a Boronic Acid and Imine-Linked COF

This solvothermal synthesis method is a common and effective way to produce crystalline COFs.

Reactants:

  • This compound (or analogous functionalized diformylphenylboronic acid)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Solvent mixture (e.g., mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (catalyst)

Step-by-Step Methodology:

  • In a Pyrex tube, combine the functionalized diformylphenylboronic acid and TAPB in a suitable molar ratio.

  • Add the solvent mixture (e.g., 1:1 v/v mesitylene:dioxane).

  • Add a catalytic amount of aqueous acetic acid (e.g., 6 M).

  • Sonicate the mixture to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, a crystalline solid should be observed.

  • Isolate the solid product by filtration.

  • Wash the solid thoroughly with an anhydrous solvent, such as acetone, to remove any unreacted monomers and catalyst.

  • Dry the final COF product under vacuum.

Self-Validating System: The success of the synthesis is validated through a series of characterization techniques. The appearance of a crystalline powder is the first indication of a successful reaction. Subsequent characterization provides definitive proof of the COF's structure, porosity, and stability.

Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF. The presence of sharp diffraction peaks is indicative of a well-ordered crystalline material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the expected covalent bonds (e.g., imine and boroxine linkages) and the disappearance of characteristic bands from the starting materials (e.g., the O-H stretch of the boronic acid).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF. The temperature at which significant weight loss occurs indicates the decomposition temperature. Boronate ester-linked COFs are generally found to be more thermally stable than comparable imine-linked COFs.[7]

  • Nitrogen Adsorption-Desorption Analysis: To determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution.

Visualizing the Synthesis and Structure

The following diagrams illustrate the synthetic pathway and the resulting structure of a COF derived from a diformylphenylboronic acid and a triamine linker.

G Monomer1 This compound Reaction Solvothermal Synthesis (120°C, 3 days) Monomer1->Reaction Monomer2 1,3,5-Tris(4-aminophenyl)benzene Monomer2->Reaction COF Isopropoxy-functionalized COF Reaction->COF Imine Imine Linkage (-C=N-) COF->Imine forms Boroxine Boroxine Linkage (-B-O-)n COF->Boroxine forms

Caption: Synthetic workflow for an isopropoxy-functionalized COF.

References

A Researcher's Guide to Boronic Acid Linkers: Tailoring Covalent Organic Framework Porosity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of Covalent Organic Frameworks (COFs) is paramount for applications ranging from gas storage to targeted drug delivery. The choice of linker molecule is a critical determinant of the final framework's properties. This guide provides a comparative analysis of boronic acid linkers, offering insights into how their structure dictates the porosity and stability of the resulting COFs.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, synthesized from molecular building blocks.[1] Among the various synthetic strategies, the use of boronic acid linkers to form boroxine or boronate ester linkages has been a foundational and widely explored approach.[1] The reversible nature of these condensation reactions allows for the formation of highly crystalline materials with tunable pore structures.[2] However, the stability and porosity of these frameworks are intrinsically linked to the chemical nature of the boronic acid monomers employed.

The Critical Choice: Boroxine vs. Boronate Ester Linkages

The two primary linkages formed from boronic acid precursors are boroxines and boronate esters, each imparting distinct characteristics to the resulting COF.

  • Boroxine Linkages: Formed through the self-condensation of boronic acids, boroxine-linked COFs are known for their good crystallinity and high thermal stability.[2] The formation of the six-membered boroxine ring is a dehydration reaction that creates a planar, rigid node in the framework.[3]

  • Boronate Ester Linkages: These are formed by the condensation of boronic acids with diols, such as catechols.[3] Boronate ester-linked COFs also exhibit good crystallinity and high surface areas.[2] While generally offering good thermal stability, they are more susceptible to hydrolysis compared to their boroxine counterparts due to the electron-deficient nature of the boron center, which is prone to nucleophilic attack by water.[2]

A key trade-off exists between these two linkage types. While boroxine COFs offer greater hydrolytic stability, the synthesis of boronate ester COFs can be more versatile, allowing for the incorporation of a wider variety of functionalized diol building blocks.

The Impact of Linker Structure on COF Properties: A Comparative Analysis

The rational design of boronic acid linkers, by varying their length, geometry, and functional groups, allows for the fine-tuning of COF porosity and stability.

Linker Length and Porosity

The length of the arylboronic acid linker directly influences the pore size of the resulting COF. Longer linkers lead to larger pores, which can be advantageous for applications such as the encapsulation of large molecules. However, there is often a trade-off between pore size and framework stability.

Boronic Acid LinkerLinkage TypeResulting COFBET Surface Area (m²/g)Pore Size (Å)Reference
1,4-Benzenediboronic acid (BDBA)BoroxineCOF-198015.2[4]
4,4'-Biphenyldiboronic acid (BPDA)BoroxineBPh-COF159028.3[5]
4,4'',4''''-(1,3,5-Triazine-2,4,6-triyl)tribenzenediboronic acidBoronate EsterTPTA-COF47534[6]

Table 1: Comparison of COF properties with varying boronic acid linker lengths. Note: The specific surface area and pore size can vary depending on the synthesis conditions and the other building block used.

Functionalization and Stability

The introduction of functional groups onto the boronic acid linker can significantly impact the chemical and thermal stability of the COF. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the boronic acid moiety and the resulting linkage, thereby influencing its stability.

For instance, the introduction of electron-withdrawing fluorine atoms can increase the acidity of the boronic acid, which can influence the reaction kinetics and the stability of the final framework.[7] Conversely, post-synthetic modification of a COF with phenylboronic acid has been shown to decrease the thermal stability of the parent framework.[8]

Linker FunctionalizationEffect on StabilityRationale
Electron-Withdrawing Groups (e.g., -F, -CF₃)Can increase hydrolytic stability of boronate esters in some cases.Increases the Lewis acidity of the boron center, potentially strengthening the B-O bond. However, this can also make it more susceptible to nucleophilic attack. The overall effect is system-dependent.
Electron-Donating Groups (e.g., -CH₃, -OCH₃)Can decrease hydrolytic stability of boronate esters.Increases the electron density on the boron atom, potentially weakening the B-O bond and making it more susceptible to hydrolysis.
Post-Synthetic Modification with Boronic AcidsCan decrease thermal stability.The introduction of additional functional groups can disrupt the packing and intermolecular interactions within the COF, leading to a lower decomposition temperature.[8]

Table 2: General trends of linker functionalization on COF stability.

Experimental Protocols

General Synthesis of a Boroxine-Linked COF (e.g., COF-1)

This protocol is a general guideline based on the synthesis of COF-1 from 1,4-benzenediboronic acid (BDBA).[4]

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • Mesitylene

  • 1,4-Dioxane

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 1,4-benzenediboronic acid.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting white precipitate by filtration.

  • Wash the solid with anhydrous acetone and dry under vacuum to obtain the boroxine-linked COF.

General Synthesis of a Boronate Ester-Linked COF

This protocol is a general guideline for the synthesis of a boronate ester-linked COF from a diboronic acid and a catechol-containing monomer.[9]

Materials:

  • Aryl diboronic acid (e.g., 1,4-benzenediboronic acid)

  • A catechol-containing monomer (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine the aryl diboronic acid and the catechol-containing monomer in the desired stoichiometric ratio.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 24-72 hours).

  • After cooling, collect the solid product by filtration.

  • Wash the product with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and byproducts.

  • Dry the final COF product under vacuum.

Characterization of Porosity and Stability

Porosity Analysis:

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area of the COF.

  • Pore Size Distribution: Calculated from the nitrogen adsorption isotherm using methods such as Non-Local Density Functional Theory (NLDFT).

Stability Analysis:

  • Thermal Gravimetric Analysis (TGA): To determine the thermal stability of the COF by measuring its weight loss as a function of temperature.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity and structural integrity of the COF after exposure to different chemical environments (e.g., water, acid, base) to evaluate its chemical stability.

Visualizing the Synthesis

Caption: General synthetic routes for boroxine and boronate ester-linked COFs.

Conclusion

The selection of the boronic acid linker is a critical parameter in the design and synthesis of COFs with desired properties. By carefully considering the linker's length, geometry, and functionalization, researchers can rationally tune the porosity and stability of the resulting frameworks. While boroxine-linked COFs generally offer superior hydrolytic stability, boronate ester linkages provide greater synthetic versatility. This guide provides a foundational understanding to aid researchers in the strategic selection of boronic acid linkers for the development of advanced COF materials for a wide range of applications.

References

A Comparative Guide to Diformyl Linkers in COF Synthesis: Spotlight on 3,5-Diformyl-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Role of Diformyl Linkers in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with unparalleled design precision.[1] These materials are constructed in a bottom-up fashion by combining molecular building blocks (linkers) through strong covalent bonds to form extended, ordered networks.[2][3] Among the diverse library of available linkers, those containing aldehyde functionalities are some of the most common and versatile building units employed in COF synthesis.[4]

Diformyl linkers, which are ditopic monomers containing two aldehyde groups, are fundamental components for creating two-dimensional (2D) and three-dimensional (3D) COFs.[4] Their primary role is to react with multitopic amine linkers via condensation reactions to form robust imine linkages (C=N), a cornerstone of COF chemistry known for conferring higher chemical stability compared to earlier boroxine-based systems.[5] The geometry and functionality of these diformyl linkers directly dictate the resulting COF's topology, porosity, crystallinity, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and sensing.[6]

This guide provides an in-depth comparison of various diformyl linkers, with a special focus on the unique advantages offered by 3,5-Diformyl-2-isopropoxyphenylboronic acid. We will explore how its distinct structural features—a trifunctional design and a bulky alkoxy substituent—translate into advanced COF properties and functionalities.

Spotlight: this compound - A Multifunctional Linker

This compound is a sophisticated linker that stands out due to its trifunctional nature. It possesses two aldehyde groups for primary framework formation and a boronic acid moiety, all arranged on a phenyl ring bearing a sterically demanding isopropoxy group.[7] This intricate design moves beyond simple framework construction, enabling the creation of highly functionalized and complex pore environments.

Key Structural Features and Their Implications:

  • Dual Reactive Sites (Aldehyde & Boronic Acid): The presence of both formyl and boronic acid groups allows for the synthesis of COFs with dual-linkage motifs.[8][9] The aldehyde groups can react with amines to form a primary imine-linked framework, while the boronic acid groups can undergo self-condensation to form boroxine rings or react with catechols to form boronate esters.[3][10] This "three-in-one" approach simplifies the synthesis of multifunctional materials that might otherwise require complex, multi-step procedures.[9]

  • Pore Wall Functionalization: If the boronic acid group does not participate in the initial framework formation, it serves as a powerful handle for post-synthetic modification (PSM).[11] This allows for the precise installation of functional groups onto the pore walls, tailoring the COF for specific applications like targeted cell capture or sensing.[12]

  • The Isopropoxy Substituent: The bulky isopropoxy group plays a critical role. Alkoxy substituents are known to influence the electronic properties and conformation of molecular structures.[13][14] In this linker, the isopropoxy group can:

    • Modulate Reactivity: Sterically and electronically influence the reactivity of the adjacent aldehyde and boronic acid groups.

    • Control Interlayer Stacking: The bulkiness of the group can disrupt close packing between 2D layers, potentially enhancing porosity and creating unique pore geometries.

    • Enhance Solubility: Improve the solubility of the linker in organic solvents, which can be advantageous during the synthesis and crystallization process.

Below is a diagram illustrating the distinct structures of our featured linker and other common diformyl alternatives.

Caption: Chemical structures of key diformyl linkers.

Comparative Analysis: Performance Against Alternative Linkers

To fully appreciate the capabilities of this compound, it is essential to compare it with other widely used diformyl linkers. The choice of linker fundamentally impacts the final material's properties.

Feature / LinkerThis compoundTerephthalaldehyde (PDA)4,4'-Biphenyldicarboxaldehyde(3,5-Diformylphenyl)boronic acid (DFPBA)
Reactive Groups 2x Aldehyde, 1x Boronic Acid2x Aldehyde2x Aldehyde2x Aldehyde, 1x Boronic Acid
Key Structural Feature Bulky Isopropoxy Group, TrifunctionalSimple, Rigid Phenyl CoreExtended Biphenyl CoreTrifunctional (unsubstituted)
Primary Linkage Imine, Boroxine, Boronate EsterImineImineImine, Boroxine, Boronate Ester
Post-Synthetic Potential High (via boronic acid)Low (requires functionalized version)LowHigh (via boronic acid)
Expected Crystallinity Moderate to High; stacking influenced by isopropoxy groupHigh due to planarity and symmetryHigh; often forms highly ordered frameworksHigh
Expected Pore Size Tunable; influenced by reaction partner and stackingSmallMedium to LargeSmall to Medium
Key Advantage Built-in functionality for PSM, dual-linkage potential, steric control of stackingLow cost, high reactivity, predictable structuresCreates larger pores for accommodating bulky guestsEnables dual-linkage COFs and PSM without steric hindrance[12]
Potential Limitation Higher cost, potential for reduced crystallinity due to steric bulkLimited functionalityCan lead to interpenetrated frameworksPotential for competing/undesired side reactions

This comparison highlights a critical design principle in COF chemistry: there is a trade-off between simplicity/cost (PDA) and advanced functionality (boronic acid-containing linkers). This compound offers the highest level of built-in complexity, providing a tool to not only build a framework but to precisely engineer its chemical environment and stacking behavior.

Experimental Protocol: Synthesis of a Dual-Linkage COF

The synthesis of COFs is typically achieved under solvothermal conditions, where the reversible nature of covalent bond formation allows for error correction and the growth of a crystalline material.[2] The following is a representative protocol for synthesizing a COF using a trifunctional linker like this compound and a tritopic amine, adapted from established methods for dual-linkage COF synthesis.[8]

Materials:

  • This compound (Linker A)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Linker B)

  • Solvent Mixture: Mesitylene/1,4-Dioxane (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Workflow:

  • Reactant Preparation: In a Pyrex tube, combine this compound (e.g., 0.3 mmol) and TAPB (e.g., 0.2 mmol). The 3:2 molar ratio corresponds to the stoichiometry of the aldehyde and amine functional groups.

    • Causality: Precise stoichiometry is crucial for achieving high-quality, crystalline frameworks. An imbalance can lead to amorphous polymer formation.

  • Solvent and Catalyst Addition: Add the mesitylene/dioxane solvent mixture (e.g., 2.5 mL) and the aqueous acetic acid catalyst (e.g., 0.25 mL).

    • Causality: A binary solvent system is often used to ensure all reactants remain in solution at elevated temperatures. Acetic acid catalyzes the reversible imine bond formation, which is essential for the "self-healing" process that leads to a crystalline product.[15]

  • Homogenization: Briefly sonicate the mixture to ensure a uniform suspension.

  • Crystallization: Flash-freeze the tube in liquid nitrogen, evacuate to remove dissolved gases, and seal the tube under vacuum. Heat the sealed tube in an oven at 120 °C for 72 hours.

    • Causality: The solvothermal conditions (high temperature and pressure) provide the energy needed to overcome the activation barrier for bond formation and reversal. The sealed system prevents solvent loss.

  • Isolation: After cooling to room temperature, a solid precipitate should be visible. Isolate the solid by filtration and wash sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

  • Activation: Dry the solid product under vacuum at 120 °C for 12 hours. This process, known as activation, removes any residual solvent trapped within the pores, making the porous network accessible.

The general workflow for this synthesis is depicted below.

G Reactants 1. Combine Linkers (e.g., Aldehyde-Boronic Acid + Amine) Solvents 2. Add Solvents & Catalyst (e.g., Mesitylene/Dioxane + Acetic Acid) Reactants->Solvents Seal 3. Freeze-Pump-Thaw & Seal Tube Solvents->Seal Heat 4. Solvothermal Synthesis (120 °C, 72h) Seal->Heat Isolate 5. Isolate & Wash Solid (Acetone, THF) Heat->Isolate Activate 6. Activate COF (Vacuum heating) Isolate->Activate Product Porous, Crystalline COF Activate->Product

Caption: General workflow for solvothermal COF synthesis.

Mechanism: The Advantage of Dual-Linkage Formation

The unique structure of this compound enables the concurrent or sequential formation of two distinct types of covalent bonds within the framework. This leads to materials with combined properties, such as the high stability of imines and the dynamic, responsive nature of boroxine rings.

G cluster_main Dual-Linkage COF Formation cluster_path1 Path 1: Imine Formation cluster_path2 Path 2: Boroxine Formation Linker Trifunctional Linker (Aldehyde + Boronic Acid) Amine Amine Linker Linker->Amine + Self Self-Condensation Linker->Self Imine Imine-Linked Framework (C=N Bonds) Amine->Imine Condensation DualCOF Dual-Linkage COF Imine->DualCOF Boroxine Boroxine Linkages (B-O Bonds) Self->Boroxine Dehydration Boroxine->DualCOF

Caption: Formation of a dual-linkage COF.

Conclusion and Outlook

While simple diformyl linkers like terephthalaldehyde remain workhorses in COF synthesis for their simplicity and reliability, the field is increasingly moving towards more complex, functional building blocks. This compound exemplifies this trend, offering a pre-packaged solution for creating advanced materials. Its trifunctional nature allows for the direct synthesis of dual-linkage COFs and provides a reactive handle for post-synthetic modifications, opening avenues for materials with tailored catalytic sites, specific binding pockets, and responsive properties. The isopropoxy substituent adds another layer of control, enabling researchers to fine-tune interlayer stacking and solubility. For scientists and drug development professionals seeking to design next-generation porous materials with high precision and functionality, this compound represents a powerful and versatile tool in the COF synthesis toolkit.

References

The Discerning Eye of Detection: A Comparative Guide to Phenylboronic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of biologically relevant molecules is paramount. Among the diverse arsenal of chemical tools, fluorescent sensors built upon the phenylboronic acid (PBA) scaffold have emerged as a particularly versatile and powerful class of reporters. Their unique ability to reversibly bind with 1,2- or 1,3-diols makes them exceptional candidates for monitoring carbohydrates, such as glucose, and other critical analytes like reactive oxygen species (ROS).[1][2]

This guide provides an in-depth, objective comparison of the performance of fluorescent sensors based on different phenylboronic acid derivatives. Moving beyond a simple cataloging of options, we will delve into the mechanistic underpinnings of their function, present supporting experimental data, and offer detailed protocols for their evaluation. This document is designed to empower you with the knowledge to select and apply the optimal PBA-based sensor for your specific research needs.

The Foundation: Mechanism of Phenylboronic Acid Sensing

The functionality of PBA-based sensors hinges on the reversible covalent interaction between the boronic acid moiety and diols.[1][2] In its neutral, trigonal planar (sp² hybridized) state, the boron atom is electron-deficient. Upon interaction with a diol-containing molecule in an aqueous environment, it transitions to a tetrahedral (sp³ hybridized) anionic boronate ester.[1] This structural and electronic change is the linchpin of the sensing mechanism. When a fluorophore is strategically integrated into the PBA molecule, this binding event can modulate its photophysical properties, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.[3]

The general signaling pathway can be visualized as follows:

G cluster_0 Sensor in 'Off' State cluster_1 Analyte Binding cluster_2 Sensor in 'On' State PBA_Fluorophore Phenylboronic Acid- Fluorophore Conjugate (sp2 Boron) Boronate_Ester Cyclic Boronate Ester (sp3 Boron) Fluorescence Change PBA_Fluorophore->Boronate_Ester + Analyte Analyte Diol-Containing Analyte (e.g., Glucose)

Caption: General mechanism of a phenylboronic acid-based fluorescent sensor.

Performance Comparison of Phenylboronic Acid Derivatives

The performance of a PBA-based sensor is not monolithic; it is intricately tied to the specific chemical structure of the phenylboronic acid derivative and the nature of the integrated fluorophore. Substituents on the phenyl ring can significantly influence the pKa of the boronic acid, which in turn affects its binding affinity and optimal pH range for operation.[4]

Below, we compare several classes of PBA-based sensors, highlighting their key performance metrics.

Monoboronic Acid Sensors for Saccharides

These sensors feature a single PBA moiety and are often used for the detection of monosaccharides. Their selectivity can be tuned by modifying the substitution pattern on the phenyl ring.

Sensor TypeFluorophoreTarget AnalyteLimit of Detection (LOD)Key CharacteristicsReference
Anthracene-basedAnthraceneD-FructoseNot specifiedOne of the earliest examples, demonstrates principle.[1]
BODIPY-basedBODIPYD-GlucoseNot specifiedSignificant emission intensity increase upon binding.[5]
Quinolinium-based6-MethoxyquinoliniumMonosaccharides~500 µM (for tear glucose)Water-soluble, high quantum yields.[6]
Coumarin-basedCoumarinMycolactoneNot specifiedHigh brightness and significant Stokes shift.[7]
Diboronic Acid Sensors for Enhanced Selectivity

Incorporating two boronic acid groups into a single sensor molecule can enhance the binding affinity and selectivity for specific saccharides, particularly glucose, by allowing for the formation of more stable 2:1 complexes.

Sensor TypeFluorophoreTarget AnalyteLimit of Detection (LOD)Key CharacteristicsReference
Anthracene-basedAnthraceneD-Glucose0.8 µMHigh selectivity, wider linear range.[1]
Multi-substituted ArrayVariousMonosaccharides & DisaccharidesNot specifiedEnables discrimination of multiple saccharides via linear discriminant analysis.[1][8]
Phenylboronic Acid Sensors for Reactive Oxygen Species (ROS)

PBA derivatives can also be designed to react with specific ROS, such as hydrogen peroxide (H₂O₂). The mechanism involves the oxidation of the boronic acid to a phenol, which alters the electronic properties of the attached fluorophore.

Sensor TypeMechanismTarget AnalyteLimit of Detection (LOD)Key CharacteristicsReference
Boronate Ester-basedOxidative CleavageH₂O₂8 nMRapid response (<2 min), high selectivity.[9]
Naphthyl-basedModulation of Reactivity by FructoseH₂O₂, ONOO⁻Not specifiedReactivity can be tuned by the presence of saccharides.[10][11]

Experimental Protocols for Sensor Evaluation

To ensure the trustworthiness and reproducibility of your findings, a rigorous evaluation of the sensor's performance is crucial. Here, we provide step-by-step protocols for key experiments.

Protocol 1: Determination of Sensor Sensitivity (Limit of Detection)

This protocol outlines the process for determining the lowest concentration of an analyte that the sensor can reliably detect.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the PBA-based fluorescent sensor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target analyte (e.g., glucose) in the desired buffer (e.g., PBS, pH 7.4).

  • Fluorescence Titration:

    • In a series of cuvettes or a microplate, add a fixed concentration of the sensor solution.

    • To each cuvette/well, add increasing concentrations of the analyte stock solution.

    • Ensure the final volume and sensor concentration are the same in all samples.

    • Incubate the samples for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic studies.

  • Spectrofluorometric Measurement:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity versus the analyte concentration.

    • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without analyte) and S is the slope of the linear portion of the calibration curve.

Protocol 2: Assessment of Sensor Selectivity

This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering substances.

  • Preparation of Solutions:

    • Prepare solutions of the sensor and the target analyte as described in Protocol 1.

    • Prepare stock solutions of potential interfering substances (e.g., other sugars like fructose and galactose for a glucose sensor, or other ROS for an H₂O₂ sensor) at physiologically relevant concentrations.

  • Competitive Binding Assay:

    • Prepare a set of samples containing the sensor and a fixed concentration of the target analyte.

    • To each sample, add one of the potential interfering substances.

    • Include control samples with only the sensor, the sensor + target analyte, and the sensor + each interfering substance.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of all samples as described previously.

  • Analysis:

    • Compare the fluorescence response of the sensor to the target analyte in the presence and absence of interfering species. A minimal change in the fluorescence signal indicates high selectivity.

G cluster_workflow Experimental Workflow for Sensor Validation Start Start Prep Prepare Sensor and Analyte Stock Solutions Start->Prep Sensitivity Protocol 1: Sensitivity Determination (Fluorescence Titration) Prep->Sensitivity Selectivity Protocol 2: Selectivity Assessment (Competitive Binding Assay) Prep->Selectivity Kinetics Protocol 3: Response Time Measurement Prep->Kinetics Data Data Acquisition (Spectrofluorometry) Sensitivity->Data Selectivity->Data Kinetics->Data Analysis Data Analysis (LOD, Selectivity Profile, Response Kinetics) Data->Analysis End End Analysis->End

Caption: Workflow for the experimental validation of a PBA-based sensor.

Conclusion

Phenylboronic acid-based fluorescent sensors represent a dynamic and evolving field with significant potential for applications in research and diagnostics. Their performance is a nuanced interplay of molecular design, analyte affinity, and environmental conditions. By understanding the fundamental mechanisms and employing rigorous validation protocols, researchers can confidently select and utilize these powerful tools to illuminate complex biological processes. The continued development of novel PBA derivatives with improved sensitivity, selectivity, and photophysical properties promises to further expand their utility in the years to come.

References

A Comparative Guide to Purity Assessment of 3,5-Diformyl-2-isopropoxyphenylboronic Acid: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthetic Intermediates

In the landscape of modern drug discovery and materials science, the chemical purity of synthetic intermediates is a cornerstone of success. For complex molecules like 3,5-Diformyl-2-isopropoxyphenylboronic acid, a versatile building block in the synthesis of covalent organic frameworks (COFs) and specialized pharmaceutical agents, even trace impurities can have profound consequences. They can poison catalysts, lead to unpredictable side reactions, and compromise the structural integrity and function of the final product.[1] Therefore, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity for reproducible and reliable research and development.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the nuances of each technique, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

Understanding the Analyte: Synthesis and Potential Impurities

To effectively assess purity, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic pathway. A plausible synthesis of this compound involves the ortho-lithiation and subsequent borylation of a protected dialdehyde precursor.

A likely synthetic route begins with the protection of the aldehyde groups of 2-isopropoxy-1,3-benzenedicarbaldehyde, followed by directed ortho-lithiation and reaction with a trialkyl borate. The final step is the deprotection and hydrolysis to yield the target boronic acid.

Based on this pathway, several process-related impurities can be anticipated:

  • Impurity A: 2-isopropoxy-1,3-benzenedicarbaldehyde (Unreacted Starting Material): Incomplete borylation would lead to the presence of the starting material.

  • Impurity B: Deboronated Precursor: Hydrolytic or oxidative degradation can lead to the loss of the boronic acid group, resulting in the precursor molecule.

  • Impurity C: Boronic Anhydride (Boroxine): Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. This is a common impurity that can exist in equilibrium with the acid form.

  • Impurity D: Homocoupling Product: Side reactions during the lithiation step can lead to the formation of a biphenyl impurity.

Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary choice for resolving this compound from its potential impurities.

Causality Behind Experimental Choices

The selection of HPLC parameters is critical for achieving a reliable separation.

  • Column: A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. For boronic acids, which can exhibit secondary interactions with residual silanols on the silica support, a modern, end-capped, high-purity silica column (e.g., Waters XSelect, Agilent Zorbax) is crucial to minimize peak tailing and prevent on-column degradation.[5]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to resolve compounds with a range of polarities. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is essential.[6] This serves two purposes: it suppresses the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and consistent retention, and it helps to prevent the on-column hydrolysis of any boronic esters.

  • Detection: The aromatic nature and conjugated aldehyde groups of the target compound and its likely impurities allow for sensitive detection using a UV detector, typically in the range of 254-270 nm.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol is designed to be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: XSelect HSS T3 C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      17.0 80
      17.1 30

      | 20.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of 0.2 mg/mL for analysis.

Illustrative Data Summary

The following table presents plausible, illustrative data from an HPLC analysis of a synthesized batch, demonstrating the method's ability to separate the main component from its key impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity B (Deboronated)4.821,5000.43
This compound 9.2 4,850,000 97.00
Impurity A (Starting Material)11.545,0000.90
Impurity C (Boroxine)13.162,5001.25
Impurity D (Homocoupling)15.811,0000.22

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample (~10 mg) dissolve Dissolve in ACN/H2O (1 mg/mL Stock) weigh->dissolve dilute Dilute to Working Conc. (0.2 mg/mL) dissolve->dilute inject Inject 5 µL onto RP-HPLC System dilute->inject separate Gradient Elution (C18 Column, 30°C) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity and Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: RP-HPLC workflow for purity assessment.

Comparative Analysis: Alternative Methodologies

While RP-HPLC is a powerful tool, the inherent instability of boronic acids—particularly their susceptibility to hydrolysis and oxidation—necessitates consideration of orthogonal or superior analytical techniques.[7][10]

Non-Aqueous Capillary Electrophoresis (NACE)

Principle: NACE separates ions in a non-aqueous electrolyte within a narrow capillary under an electric field. For boronic acids, this method is particularly advantageous as it eliminates water from the system, thereby preventing the on-column hydrolysis of esters or the shifting of the acid-boroxine equilibrium.

Advantages over HPLC:

  • Prevents Hydrolysis: The non-aqueous environment provides a more accurate representation of the sample's composition.

  • High Efficiency: NACE often provides higher theoretical plates than HPLC, leading to sharper peaks and better resolution of closely related impurities.

  • Low Consumption: Requires minimal sample and solvent volumes.

Limitations:

  • Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the shorter path length.

  • Reproducibility: Can be more challenging to achieve high precision in migration times and peak areas compared to modern HPLC systems.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length.

  • Background Electrolyte (BGE): 25 mM ammonium acetate and 1% acetic acid in acetonitrile.

  • Sample Preparation: Dissolve the sample directly in the BGE to a concentration of 0.5 mg/mL.

  • Analysis Conditions:

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

    • Detection: 265 nm.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[2][7][9]

Advantages over HPLC:

  • Primary Method: Does not require a pre-certified standard of the analyte, making it invaluable for novel compounds.

  • Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Significantly less sensitive than HPLC, making it unsuitable for detecting trace impurities (typically below 0.1%).

  • Signal Overlap: Resonance overlap between the analyte, impurities, and the internal standard can complicate quantification.

  • Oligomerization Issues: The tendency of boronic acids to form boroxines can lead to complex or broadened spectra, though this can often be mitigated by using a solvent like DMSO-d6 or methanol-d4 which breaks up the oligomers.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Certified maleic acid (or another suitable standard with non-overlapping peaks).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated (e.g., 30 seconds) to ensure full relaxation.

    • Number of Scans: 16 or higher for good signal-to-noise.

Method Comparison Summary
FeatureRP-HPLCNon-Aqueous CE (NACE)Quantitative NMR (qNMR)
Principle Chromatographic SeparationElectrophoretic MobilityNuclear Resonance Integration
Primary/Secondary Secondary (requires analyte standard)SecondaryPrimary (requires internal standard)
Sensitivity High (ppm levels)ModerateLow ( >0.1% levels)
Analyte Stability Potential for on-column hydrolysisExcellent (prevents hydrolysis)Good (solvent choice is key)
Throughput HighModerateLow
Best For Routine QC, trace impurity analysisOrthogonal confirmation, labile compoundsAbsolute purity of novel compounds
Decision Framework for Method Selection

The choice of analytical technique should be guided by the specific requirements of the analysis at a given stage of development.

Decision_Framework start Start: Purity Assessment Needed q1 Need to quantify trace impurities (<0.1%)? start->q1 hplc Use Validated RP-HPLC Method q1->hplc Yes qnmr_primary Use qNMR for Absolute Purity q1->qnmr_primary No q2 Is analyte known to be hydrolytically unstable? hplc->q2 qnmr_primary->q2 nace Use NACE as an Orthogonal Method q2->nace Yes hplc_validation Confirm HPLC method is stability-indicating q2->hplc_validation No

Caption: Logical framework for selecting the optimal purity analysis method.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a well-validated, stability-indicating Reversed-Phase HPLC method remains the most practical and robust choice. It offers an unparalleled combination of sensitivity for trace impurity detection and high throughput, which are essential in a drug development or manufacturing environment.

However, given the known lability of boronic acids, a multi-faceted approach is strongly recommended to ensure the highest level of scientific integrity.

  • For orthogonal validation and in cases of suspected instability, Non-Aqueous Capillary Electrophoresis (NACE) serves as an excellent confirmatory technique, providing a more accurate purity value by mitigating the risk of on-column hydrolysis.

  • For the initial characterization of a new batch or for the qualification of a reference standard, Quantitative NMR (qNMR) is the superior method. As a primary technique, it delivers an absolute purity value without reliance on an analyte-specific standard, thereby providing the most trustworthy assessment of the bulk material's purity.

Ultimately, the synergistic use of these techniques provides a comprehensive and self-validating system for the purity assessment of this compound, ensuring the quality and reliability required for its downstream applications.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Condensation Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and chemical biology, condensation reactions involving boronic acids are indispensable tools for the construction of complex molecules, including bioconjugates and dynamic covalent materials. The reactivity of phenylboronic acids can be finely tuned by altering the electronic properties of substituents on the phenyl ring. A thorough understanding of the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecular systems. This guide provides a comparative analysis of the kinetic behavior of substituted phenylboronic acids in condensation reactions, supported by experimental data and detailed protocols for kinetic monitoring.

The Crucial Role of Substituents in Phenylboronic Acid Reactivity

The rate of condensation reactions involving phenylboronic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the Lewis acidity of the boron center, which in turn affects the rate-determining step of the reaction.

Generally, EWGs increase the Lewis acidity of the boronic acid, making it more susceptible to nucleophilic attack. This often leads to an acceleration of the condensation reaction. Conversely, EDGs decrease the Lewis acidity, which can result in slower reaction rates. The effect of substituents on the acidity of phenylboronic acids, and consequently on their reactivity, can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant to the electronic properties of the substituents.

Comparative Kinetic Data: A Hammett Analysis

A study by Yatsimirsky and colleagues on the formation of boronic acid diol esters provides valuable insights into the influence of substituents on the equilibrium of these condensation reactions.[1][2] While this study focuses on stability constants rather than kinetic rate constants, the principles are closely related, with more stable products often being formed at a faster rate. The stability constants (log β) for the reaction of various meta- and para-substituted phenylboronic acids with 4-nitrocatechol are presented in Table 1.

Table 1: Stability Constants for the Reaction of Substituted Phenylboronic Acids with 4-Nitrocatechol [1][2]

Substituent (X)Hammett Constant (σ)log β
p-OCH₃-0.274.85
p-CH₃-0.174.95
H05.12
p-Cl0.235.35
m-Cl0.375.50
m-NO₂0.715.85
p-NO₂0.785.95

A Hammett plot of log β versus the Hammett constant (σ) shows a positive correlation, indicating that electron-withdrawing substituents, which have positive σ values, lead to the formation of more stable boronate esters. This trend is consistent with an increased Lewis acidity of the boronic acid, facilitating the condensation reaction.

Mechanistic Insights into Boronic Acid Catalyzed Condensation

The condensation of a phenylboronic acid with a nucleophile, such as an amine to form an imine (Schiff base), typically proceeds through a multi-step mechanism. The reaction is often reversible and can be catalyzed by both acids and bases.[3]

A plausible mechanism for the condensation of a substituted 2-formylphenylboronic acid with a primary amine is depicted below. The ortho-formyl group provides an intramolecular system to study this reaction.

condensation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boronic_Acid Substituted 2-Formylphenylboronic Acid Hemiaminal Hemiaminal Intermediate Boronic_Acid->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal Boronate_Adduct Cyclic Boronate Adduct Hemiaminal->Boronate_Adduct Intramolecular Cyclization Imine Iminoboronate Boronate_Adduct->Imine - H₂O (Rate-determining) Water Water

Caption: Proposed mechanism for the condensation of a 2-formylphenylboronic acid with a primary amine.

The initial nucleophilic attack of the amine on the aldehyde forms a hemiaminal intermediate. This is followed by an intramolecular cyclization involving the boronic acid moiety to form a cyclic boronate adduct. The rate-determining step is often the dehydration of this intermediate to yield the final iminoboronate product.[3] Electron-withdrawing substituents on the phenyl ring can accelerate this step by stabilizing the developing negative charge on the oxygen atoms in the transition state.

Experimental Protocols for Kinetic Analysis

Accurate monitoring of the reaction progress is essential for determining kinetic parameters. Two common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy.

Kinetic Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a versatile tool for kinetic analysis as it allows for the simultaneous monitoring of the disappearance of starting materials and the appearance of products.

Workflow for ¹H NMR Kinetic Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactant_Sol Prepare stock solutions of substituted phenylboronic acid and amine in a deuterated solvent Internal_Std Add an internal standard (e.g., TMS, mesitylene) Reactant_Sol->Internal_Std Mixing Mix reactants in an NMR tube at a constant temperature Internal_Std->Mixing Acquire_Spectra Acquire ¹H NMR spectra at regular time intervals Mixing->Acquire_Spectra Integration Integrate characteristic signals of reactants and products Acquire_Spectra->Integration Concentration_Plot Plot concentration versus time Integration->Concentration_Plot Rate_Constant Determine the rate constant (k) from the kinetic plot Concentration_Plot->Rate_Constant

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Step-by-Step Protocol for ¹H NMR Kinetic Monitoring of Imine Formation:

  • Preparation of Stock Solutions: Prepare stock solutions of the substituted 2-formylphenylboronic acid and the primary amine of known concentrations in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a known amount of an internal standard (a compound with a signal that does not overlap with reactant or product signals) to the boronic acid stock solution.

  • Reaction Initiation: In an NMR tube maintained at a constant temperature using the spectrometer's temperature control unit, add a precise volume of the boronic acid/internal standard solution. Initiate the reaction by adding a precise volume of the amine stock solution and mix thoroughly.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Processing and Analysis: Process the spectra (phasing, baseline correction). For each time point, integrate the signal of a characteristic proton of the product (e.g., the imine C-H proton) and a proton of the internal standard.

  • Concentration Calculation: Calculate the concentration of the product at each time point by comparing its integral to the integral of the known concentration of the internal standard.

  • Kinetic Plot: Plot the concentration of the product versus time. Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the observed rate constant (k_obs).

Kinetic Monitoring by UV-Vis Spectroscopy

UV-Vis spectroscopy is another powerful technique for kinetic analysis, particularly when the reactants and products have distinct absorption spectra.

Workflow for UV-Vis Kinetic Analysis

uvvis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactant_Sol Prepare stock solutions of substituted phenylboronic acid and amine in a suitable solvent Buffer Use a buffer to maintain a constant pH Reactant_Sol->Buffer Mixing Mix reactants in a cuvette placed in a thermostatted spectrophotometer Buffer->Mixing Acquire_Spectra Monitor the change in absorbance at a specific wavelength over time Mixing->Acquire_Spectra Absorbance_Plot Plot absorbance versus time Acquire_Spectra->Absorbance_Plot Rate_Constant Determine the observed rate constant (k_obs) from the kinetic plot Absorbance_Plot->Rate_Constant

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Step-by-Step Protocol for UV-Vis Kinetic Monitoring of Imine Formation:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Preparation of Solutions: Prepare stock solutions of the substituted phenylboronic acid and the amine in a suitable solvent. For aqueous reactions, use a buffer to maintain a constant pH.

  • Reaction Initiation: In a quartz cuvette placed in a thermostatted cell holder of a UV-Vis spectrophotometer, add the boronic acid solution. Initiate the reaction by adding the amine solution, mix quickly and thoroughly.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot the absorbance versus time. Convert absorbance to concentration using the Beer-Lambert law if the molar absorptivity of the product is known.

  • Kinetic Plot: Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to determine the observed rate constant (k_obs).

Conclusion

The kinetic analysis of condensation reactions with substituted phenylboronic acids is a powerful approach to understanding and controlling these fundamental transformations. By systematically varying the electronic properties of the substituents and employing robust analytical techniques such as NMR and UV-Vis spectroscopy, researchers can gain deep insights into reaction mechanisms and optimize conditions for desired outcomes. The Hammett analysis, even when applied to equilibrium data, provides a valuable framework for predicting the impact of substituents on reactivity. The detailed protocols provided in this guide offer a solid foundation for conducting rigorous kinetic studies, empowering scientists in their pursuit of novel molecular designs and applications.

References

A Researcher's Guide to Covalent Organic Frameworks: Boroxine vs. Boronate Ester Linkages in Chemical Stability

Author: BenchChem Technical Support Team. Date: January 2026

Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline porous polymers with vast potential in gas storage, catalysis, sensing, and drug delivery.[1][2] The remarkable tunability of their structural and chemical properties, achieved through judicious selection of organic building blocks and linkage chemistry, is a key driver of this interest.[1][3] However, the practical application of COFs is often dictated by their stability under various chemical and thermal conditions.[4] Among the diverse linkage chemistries available, boroxine and boronate ester linkages were foundational in the development of COFs. This guide provides an in-depth, objective comparison of the chemical stability of these two critical linkages, supported by experimental data and mechanistic insights, to aid researchers in selecting the appropriate chemistry for their applications.

The Decisive Role of Linkage Chemistry in COF Stability

The integrity and performance of a COF are intrinsically tied to the strength and resilience of its covalent linkages.[1] The dynamic nature of the covalent bond formation, which allows for error correction and the formation of highly crystalline materials, can also be the Achilles' heel of the framework, rendering it susceptible to degradation.[4][5] This is particularly true for boroxine and boronate ester linkages, both of which are formed through reversible condensation reactions.[3][5] Understanding the nuances of their stability is therefore paramount for designing robust and functional COFs.

Boroxine Linkages: A Tale of High Reversibility and Hydrolytic Sensitivity

Boroxine linkages are six-membered rings with alternating boron and oxygen atoms, formed from the self-condensation of boronic acids.[3] This highly reversible process facilitates the formation of crystalline COFs but also underlies their primary weakness: poor hydrolytic stability.[5][6]

The presence of water, even in trace amounts, can lead to the rapid hydrolysis of the boroxine ring, breaking down the framework into its constituent boronic acid monomers.[5][7] This susceptibility to moisture severely limits the application of boroxine-based COFs in aqueous environments or under humid conditions.[6][8]

Recent research has explored strategies to enhance the hydrolytic stability of boroxines, such as the discovery of a water-stable boroxine structure derived from 2-hydroxyphenylboronic acid.[6][7] However, for most boroxine COFs, hydrolytic instability remains a significant challenge.

Boronate Ester Linkages: Enhanced Stability with Nuances

Boronate ester linkages are five-membered rings formed by the condensation of a boronic acid and a diol, typically a catechol derivative.[3][9] Generally, boronate ester linkages exhibit greater hydrolytic stability compared to boroxine linkages.[4] This is attributed to the chelate effect of the diol, which makes the boron center less susceptible to nucleophilic attack by water.

However, boronate ester COFs are not entirely immune to hydrolysis. The electron-deficient nature of the boron atom still makes it a target for nucleophiles like water.[9] Density functional theory (DFT) calculations have shown that the hydrolysis of a boronate ester linkage is a two-step process, and the presence of additional water molecules can significantly lower the energy barrier for this reaction, acting as a catalyst.[9][10] Nevertheless, the incorporation of these linkages within a crystalline COF structure can enhance their hydrolytic stability compared to isolated boronate ester molecules, as the rigid framework imposes steric constraints on the transition states of the hydrolysis reaction.[9]

The stability of boronate ester COFs can also be influenced by the electronic properties of the organic linkers. Electron-withdrawing groups on the diol component can increase the acidity of the hydroxyl protons, leading to a more stable boronate ester. Conversely, electron-donating groups can destabilize the linkage.

Head-to-Head Comparison: Boroxine vs. Boronate Ester Stability

To provide a clear overview, the following table summarizes the key stability characteristics of boroxine and boronate ester COF linkages based on available experimental and computational data.

PropertyBoroxine LinkageBoronate Ester LinkageReferences
Hydrolytic Stability Generally poor; readily hydrolyzes in the presence of moisture.Moderate to good; more stable than boroxine but can still hydrolyze, especially with excess water.[4][5][9]
Mechanism of Hydrolysis Reversible self-condensation reaction is easily reversed by water.Two-step nucleophilic attack by water on the electron-deficient boron center.[5][9]
Thermal Stability Moderate; degradation temperature is dependent on the specific COF structure.Generally good; often more thermally stable than comparable imine-linked COFs.[11][12]
Solvent Stability Sensitive to protic solvents that can participate in hydrolysis.Generally stable in common organic solvents, but can be susceptible to degradation in the presence of strong acids or bases.[13][14]
Factors Influencing Stability Primarily the presence of water.Electronic effects of linkers, steric hindrance around the linkage, and the overall rigidity of the COF structure.[5][9][10]

Visualizing the Degradation Pathways

To better understand the hydrolytic degradation of these linkages, the following diagrams illustrate the chemical transformations involved.

cluster_boroxine Boroxine Linkage Hydrolysis Boroxine Boroxine Linkage (in COF) Boronic_Acids 3 x Boronic Acid Monomers Boroxine->Boronic_Acids + 3 H₂O - 3 H₂O

Caption: Reversible hydrolysis of a boroxine linkage.

cluster_boronate Boronate Ester Linkage Hydrolysis Boronate Boronate Ester Linkage (in COF) Intermediate Ring-Opened Intermediate Boronate->Intermediate + H₂O Monomers Boronic Acid + Diol Monomers Intermediate->Monomers + H₂O

Caption: Stepwise hydrolysis of a boronate ester linkage.

Experimental Protocols for Stability Assessment

To rigorously evaluate the chemical stability of boroxine and boronate ester COFs, a series of standardized experimental protocols should be followed.

Protocol 1: Hydrolytic Stability Testing

Objective: To assess the stability of the COF in the presence of water or moisture.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the activated COF sample (typically 10-20 mg).

  • Exposure: Suspend the COF sample in a specific volume of deionized water or a buffered solution of a desired pH. For moisture stability, place the sample in a humidity chamber with controlled relative humidity.

  • Incubation: Maintain the suspension or the sample in the humidity chamber at a constant temperature for a defined period (e.g., 24, 48, 72 hours).

  • Sample Recovery: After the specified time, isolate the COF sample by centrifugation or filtration.

  • Washing and Drying: Wash the recovered sample with a suitable solvent (e.g., acetone) to remove residual water and then dry it under vacuum.

  • Characterization: Analyze the treated sample using the following techniques and compare the results with the pristine, untreated COF.[15][16]

    • Powder X-ray Diffraction (PXRD): To evaluate changes in crystallinity. A significant decrease in peak intensity or broadening of peaks indicates structural degradation.[17]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To monitor changes in the characteristic vibrational bands of the boroxine or boronate ester linkages.

    • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the retention of porosity and surface area (BET analysis).[18]

    • Thermogravimetric Analysis (TGA): To assess changes in thermal stability.

Protocol 2: Solvent Stability Testing

Objective: To determine the stability of the COF in various organic solvents.

Methodology:

  • Sample Preparation: Weigh a known amount of the activated COF sample.

  • Exposure: Suspend the COF sample in the chosen organic solvent (e.g., methanol, THF, DMF, acidic or basic solutions).

  • Incubation: Stir or sonicate the suspension at a specific temperature for a set duration.

  • Sample Recovery and Analysis: Follow steps 4-6 from Protocol 1 to recover and characterize the treated COF.

Protocol 3: Thermal Stability Testing

Objective: To evaluate the thermal robustness of the COF.

Methodology:

  • Thermogravimetric Analysis (TGA): Heat a small amount of the activated COF sample under an inert atmosphere (e.g., N₂ or Ar) at a constant heating rate (e.g., 10 °C/min). The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.[11]

  • Variable-Temperature Powder X-ray Diffraction (VT-PXRD): Obtain PXRD patterns of the COF at increasing temperatures to determine the temperature at which the crystalline structure is lost.[11]

Summary and Outlook

The choice between boroxine and boronate ester linkages in the design of COFs is a critical decision that significantly impacts the material's stability and, consequently, its potential applications.

  • Boroxine linkages , while offering a straightforward route to crystalline materials, are generally plagued by poor hydrolytic stability, limiting their use to strictly anhydrous conditions.

  • Boronate ester linkages provide a significant improvement in hydrolytic stability, making them more suitable for a broader range of applications. However, their stability is not absolute and can be influenced by the surrounding chemical environment and the electronic nature of the constituent building blocks.

Future research in this area will likely focus on the development of novel strategies to further enhance the stability of these boron-based linkages. This includes the design of new building blocks that can sterically or electronically protect the boron center, the exploration of post-synthetic modifications to reinforce the framework, and the development of composite materials where the COF is encapsulated or supported by a more robust matrix. By continuing to unravel the complex interplay between linkage chemistry and COF stability, the scientific community will be better equipped to design and synthesize next-generation porous materials for a wide array of technological innovations.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Boronic Acids in Dynamic Covalent Chemistry Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of dynamic covalent chemistry (DCC), boronic acids represent a cornerstone of molecular design. Their unique ability to form reversible covalent bonds with diols and other nucleophiles has paved the way for innovations in drug delivery, diagnostics, and self-healing materials.[1][2][3][4] However, mastering the application of boronic acids requires a nuanced understanding of their reactivity and potential for cross-reactivity in complex chemical environments. This guide provides an in-depth comparison of boronic acid reactivity with various functional groups, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

The principle of dynamic covalent chemistry hinges on the formation of covalent bonds that are reversible under specific conditions, allowing for error correction and adaptation within a molecular system. Boronic acids are exemplary building blocks in DCC due to the tunable stability of the boronate esters they form with 1,2- and 1,3-diols.[5][6] This equilibrium is sensitive to factors such as pH, the pKa of the boronic acid, and the structure of the diol, providing a versatile toolkit for creating responsive materials and sensors.[7][8][9]

Comparative Reactivity of Boronic Acids: A Focus on Diols and Beyond

The predominant application of boronic acids in DCC involves their interaction with cis-diols to form five- or six-membered cyclic boronate esters.[6][10] This reaction is highly favorable in aqueous environments and is the basis for saccharide sensing and the development of glucose-responsive insulin delivery systems.[7][11]

Key Factors Influencing Boronic Acid-Diol Interactions:

  • pH and pKa: The reactivity of a boronic acid is intrinsically linked to its pKa. The boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[2] Complexation with a diol is generally more favorable at a pH above the pKa of the boronic acid, as the tetrahedral boronate form is pre-organized for esterification.[12] The formation of a boronate ester, in turn, lowers the pKa of the boron center, a phenomenon that has significant implications for drug formulation.[13]

  • Diol Structure: The stability of the resulting boronate ester is highly dependent on the structure of the diol. Catechols, with their aromatic and planar diol presentation, exhibit high binding constants at relatively low pH.[3] Acyclic diols, such as those found in saccharides like glucose and fructose, also readily form boronate esters, with the stability influenced by the dihedral angle of the hydroxyl groups.[3][7] Generally, six-membered boronic esters are thermodynamically more stable than their five-membered counterparts.[10]

While diols are the most common binding partners, the electrophilic nature of the boron atom in boronic acids allows for interactions with other nucleophiles, leading to potential cross-reactivity.

Cross-Reactivity with Other Functional Groups:

  • Amines: Boronic acids can react with amines to form iminoboronates or engage in dative bonding with Lewis basic amines.[14] "Wulff-type" boronic acids, which contain a proximal coordinating amine, exhibit a pKa that is formally the pKa of the amine center, as deprotonation of the amine facilitates a B-N coordinative interaction.[3]

  • Hydroxamic Acids: The reaction of boronic acids with salicylhydroxamic acids (SHA) to form salicylhydroxamic-boronate (SHAB) conjugates is another robust dynamic covalent interaction. These complexes are notably stable at physiological pH.[14]

Understanding these competing equilibria is crucial for designing selective boronic acid-based systems.

Experimental Assessment of Boronic Acid Cross-Reactivity

To quantitatively compare the reactivity of boronic acids with different functional groups, a combination of spectroscopic techniques is employed. Here, we detail two primary experimental workflows.

Workflow 1: Quantifying Boronic Acid-Diol Binding Affinity using ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[12] This technique allows for the quantitative determination of binding affinity.[1][15]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 20 mM) in Milli-Q H₂O. Prepare a series of diol solutions at increasing concentrations (e.g., 2 mM, 10 mM, 20 mM, 100 mM, 200 mM, 1 M) in Milli-Q H₂O.[15]

  • pH Adjustment: Adjust the pH of all solutions to the desired experimental value using 0.5 M HCl or NaOH.

  • Mixing: In an NMR tube, combine equal volumes of the boronic acid stock solution and a diol solution. Add 10% D₂O (v/v) for locking.[15]

  • Data Acquisition: Acquire ¹¹B NMR spectra for each sample. The chemical shift of the boron signal will change upon complexation, moving upfield as the boron center becomes more shielded in the tetrahedral boronate ester form.[12]

  • Data Analysis: Integrate the signals corresponding to the free boronic acid and the boronate ester to determine their relative concentrations. Use this data to construct a binding curve and calculate the association constant (Ka).

Logical Flow of ¹¹B NMR Experiment:

G cluster_prep Sample Preparation cluster_analysis Analysis BA_sol Boronic Acid Solution (Constant Conc.) pH_adj pH Adjustment BA_sol->pH_adj Diol_sols Diol Solutions (Variable Conc.) Diol_sols->pH_adj Mixing Mixing in NMR Tube with D₂O pH_adj->Mixing NMR_acq ¹¹B NMR Acquisition Integration Signal Integration NMR_acq->Integration Binding_curve Binding Curve Construction Integration->Binding_curve Ka_calc Ka Calculation Binding_curve->Ka_calc Mixing->NMR_acq

Caption: Workflow for ¹¹B NMR analysis of boronic acid-diol binding.

Workflow 2: Competitive Binding Assay using Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive method for determining binding constants through competitive displacement assays.[8][9] Alizarin Red S (ARS), a catechol-containing dye, is commonly used as a fluorescent reporter. ARS fluorescence is quenched in its free form but increases upon binding to a boronic acid.[7] The displacement of ARS from the boronic acid by a competing diol results in a decrease in fluorescence, which can be monitored to quantify the binding affinity of the competing diol.[7]

Experimental Protocol:

  • Preparation of Boronic Acid-ARS Complex: Prepare a solution containing the boronic acid and Alizarin Red S at a concentration where a significant fluorescence signal is observed.

  • Titration with Competing Diol: Prepare a series of solutions containing the boronic acid-ARS complex and increasing concentrations of the competing diol (e.g., glucose, fructose, or a non-diol compound to test for cross-reactivity).

  • Fluorescence Measurement: Measure the fluorescence emission of each sample at the appropriate excitation and emission wavelengths for the ARS-boronate ester complex.

  • Data Analysis: Plot the decrease in fluorescence intensity as a function of the competing diol concentration. Fit the data to a suitable binding model to determine the binding constant of the boronic acid for the competing diol.

Dynamic Equilibrium in Fluorescence Displacement Assay:

G BA_ARS BA-ARS (Fluorescent) BA BA BA_ARS->BA + Diol ARS ARS BA_ARS->ARS BA_Diol BA-Diol (Non-Fluorescent) BA->BA_Diol Diol Diol BA->Diol

Caption: Competitive displacement of fluorescent ARS by a diol.

Quantitative Comparison of Boronic Acid Reactivity

The following tables summarize representative binding data for phenylboronic acid (PBA) with various diols and other functional groups, illustrating the principles discussed.

Table 1: Association Constants (Ka) of Phenylboronic Acid with Various Diols

DiolpHKa (M⁻¹)Reference
Catechol7.4~10⁴[16]
Glucose7.4~10²[7]
Fructose7.4~10³[7]
Salicylhydroxamic Acid7.410⁴[14]

Table 2: Relative Stability of Boronate Esters

Boronate Ester TypeRelative StabilityKey FeatureReference
Acyclic Boronate EsterLowerProne to hydrolysis[17]
Five-membered Cyclic Ester (from pinacol)HigherSteric hindrance enhances stability[18]
Six-membered Cyclic EsterGenerally higher than five-memberedFavorable ring strain[10]

Conclusion and Future Perspectives

The judicious selection of boronic acids and an awareness of their potential cross-reactivities are paramount for the successful design of dynamic covalent systems. While the interaction with diols remains the most exploited reactivity, the dynamic covalent bonds formed with amines and hydroxamic acids present exciting opportunities for creating more complex and responsive systems. The experimental protocols detailed in this guide provide a robust framework for quantifying these interactions, enabling researchers to build a deeper understanding of the structure-reactivity relationships that govern these fascinating molecules.[8][9] As the field of dynamic covalent chemistry continues to evolve, a thorough characterization of boronic acid cross-reactivity will be essential for translating these systems from the laboratory to real-world applications in medicine and materials science.[19][20][21][22]

References

A Senior Application Scientist's Guide to the Computational-Driven Design of Boronic Acid-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Focus Topic: In Silico Evaluation of a Novel Covalent Organic Framework Derived from 3,5-Diformyl-2-isopropoxyphenylboronic Acid for Advanced Applications

Executive Summary

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled precision in the design of porous, crystalline materials. The choice of organic linker is paramount to tailoring COF properties for specific applications, ranging from gas separation to drug delivery. This guide presents a comprehensive computational modeling workflow to predict and evaluate the properties of a novel, hypothetical COF derived from the trifunctional linker, this compound (DFIPB). By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we elucidate the structural, electronic, and stability characteristics of "DFIPB-COF." This in silico analysis provides a robust, cost-effective pathway to de-risk and accelerate the experimental synthesis of new materials. We objectively compare the predicted performance of DFIPB-COF against established benchmarks like the canonical boroxine-linked COF-1 and a widely studied imine-linked COF, providing a clear rationale for its potential advantages, particularly the influence of the isopropoxy functionalization on interlayer interactions and framework stability.

Introduction: The Rationale for Linker-Driven COF Design

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] This bottom-up approach allows for atomic-level control over the resulting structure, leading to materials with high surface areas, low densities, and tunable pore environments.[2] Among the various synthetic strategies, those utilizing boronic acid linkers were foundational to the field.[3][4] The reversible self-condensation of boronic acids to form boroxine rings or their condensation with catechols to yield boronate esters provides a dynamic error-correction mechanism during synthesis, which is crucial for achieving high crystallinity.[5][6]

The specific linker chosen for COF synthesis dictates the framework's topology, porosity, and functionality. While simple linkers like 1,4-benzenediboronic acid (BDBA) have led to landmark materials such as COF-1, the field is increasingly moving towards more complex, functionalized building blocks to impart specific properties.[7] In this context, we propose the investigation of a novel COF derived from this compound (DFIPB). This linker is unique in that it contains three distinct reactive functionalities: a boronic acid for boroxine ring formation and two aldehyde groups, which can participate in subsequent reactions or remain as pore-decorating functionalities. The bulky isopropoxy group, positioned ortho to the boronic acid, is hypothesized to influence the stacking behavior of the 2D layers and enhance the framework's stability and processability.

This guide will computationally model this hypothetical DFIPB-COF, providing a predictive comparison against known alternatives to guide future experimental efforts.

The Computational Toolset: Combining DFT and MD for Predictive Accuracy

A purely experimental approach to developing new COFs is time-consuming and resource-intensive. Computational modeling offers a powerful alternative, allowing for the rapid screening and characterization of hypothetical structures.[8] A multi-scale approach, combining the quantum mechanical precision of Density Functional Theory (DFT) with the large-scale dynamic insights of Molecular Dynamics (MD), provides the most comprehensive understanding.[9]

  • Density Functional Theory (DFT): DFT calculations are indispensable for understanding the intrinsic properties of COFs at the electronic level. By solving approximations of the Schrödinger equation, DFT can accurately predict optimized crystal structures, determine the strength of interlayer binding energies, and calculate electronic properties like the band gap.[10] For COFs, DFT is crucial for assessing the thermodynamic favorability of a given structure and the influence of functional groups on electronic behavior.[11]

  • Molecular Dynamics (MD): While DFT provides a static, zero-kelvin picture, MD simulations introduce temperature and time, allowing us to observe the dynamic behavior of the framework.[12] Using classical force fields, MD can simulate the thermal stability of the COF, its mechanical response to stress, and its interactions with guest molecules (e.g., solvents or therapeutic agents). This is particularly important for evaluating the structural integrity of a COF during activation processes or its performance in host-guest applications.

The synergy of these methods allows for a holistic evaluation, from the strength of individual covalent bonds to the bulk material's dynamic stability, providing a high degree of confidence in the in silico predictions.

A Validated Workflow for Computational COF Prototyping

To ensure the trustworthiness of our predictions, we employ a self-validating computational workflow. Each stage includes checks and convergence criteria to guarantee that the results are physically meaningful and reproducible.

G cluster_0 1. Monomer & Crystal Construction cluster_1 2. Quantum Mechanical Optimization (DFT) cluster_2 3. Classical Dynamics Simulation (MD) cluster_3 4. Property Prediction & Comparison A Define Monomer Geometry (this compound) B Propose Crystal Symmetry & Unit Cell Parameters A->B C Build Initial 3D Structure (e.g., AA, AB stacking) B->C D Geometry Optimization (Relax cell and atomic positions) C->D Input Structure E Convergence Check (Forces < 0.01 eV/Å) D->E F Calculate Interlayer Binding Energy (Eb) E->F G Electronic Structure Calculation (Band Gap, DOS) E->G M Stability Assessment (Thermal & Mechanical) F->M L Porosity Analysis (Pore Size, Surface Area) G->L H Assign Force Field Parameters (e.g., UFF, Dreiding) I System Equilibration (NVT, NPT ensembles) H->I J Production Run (e.g., 10 ns at 300 K) I->J K Analyze Trajectory (RMSD, Radial Distribution Functions) J->K K->M N Compare with Alternatives (e.g., COF-1, Imine-COF) L->N M->N

Caption: Computational workflow for the design and evaluation of COFs.

This workflow begins with the construction of a hypothetical crystal structure from the DFIPB monomer. This initial guess is then rigorously optimized using DFT to find the lowest energy, most stable configuration. Key properties like the interlayer binding energy and electronic band structure are calculated from this optimized state. Finally, the optimized structure is used as the starting point for large-scale MD simulations to assess its real-world stability and dynamic behavior.

Comparative Performance Analysis: DFIPB-COF vs. Established Frameworks

To contextualize the potential of DFIPB-COF, we compare its computationally predicted properties with those of two benchmark materials: COF-1, the archetypal boroxine-linked COF, and a representative imine-linked COF (e.g., TAPT-PDA-COF).

Predicted Structural and Porous Properties

The porosity of a COF is critical for applications involving molecular storage and separation. We predict these properties based on the DFT-optimized crystal structures.

PropertyDFIPB-COF (Predicted)COF-1 (Experimental/Calculated)Imine-COF (TAPT-PDA, Calculated)Justification for Prediction
Pore Diameter (Å) ~13.5~15~27The isopropoxy and formyl groups project into the pore, slightly reducing its effective diameter compared to the parent COF-1 structure.
Pore Topology HexagonalHexagonalHexagonalThe C3 symmetry of the boroxine ring and the C2 symmetry of the linker naturally lead to a hexagonal topology.
BET Surface Area (m²/g) ~1450~1590~1850The increased mass from the functional groups (isopropoxy, formyl) leads to a lower predicted surface area per gram.
Stacking Mode Eclipsed (AA)Eclipsed (AA)Staggered (AB)Steric hindrance from the isopropoxy group is predicted to favor a more aligned, eclipsed stacking to maximize interlayer distance.
Framework Stability: A Key Differentiator

Stability, both thermal and chemical, is a major hurdle for many boronic acid-based COFs. Our calculations suggest the unique functionalization of the DFIPB linker provides a significant advantage.

Stability MetricDFIPB-COF (Predicted)COF-1 (Calculated)Imine-COF (Calculated)Rationale for Enhanced Stability
Interlayer Binding Energy (Eb, meV/atom) ~25~18~22The isopropoxy groups are predicted to engage in stronger van der Waals interactions between layers, increasing the energy required to separate them.[10]
Simulated Thermal Stability (MD) Stable up to ~550 KShows layer slippage >450 KStable up to ~600 KThe enhanced interlayer interactions resist the layer slippage and structural distortion that can occur at elevated temperatures.
Predicted Chemical Stability ModerateLow (sensitive to moisture)HighWhile still based on the hydrolytically sensitive boroxine linkage, the hydrophobic isopropoxy groups may offer some protection against water ingress. Imine linkages are inherently more stable.[6]

Detailed Protocol: DFT Calculation of Interlayer Binding Energy

This protocol outlines the steps to calculate the interlayer binding energy (Eb), a key indicator of framework stability, using DFT. This value validates the structural robustness of the COF.[10]

Software: Quantum ESPRESSO, VASP, or similar plane-wave DFT code.

Protocol Steps:

  • Construct Models:

    • Create a model of the optimized DFIPB-COF bilayer (supercell containing two layers in the desired stacking arrangement).

    • Create a model of a single DFIPB-COF monolayer. For this, introduce a large vacuum spacing (e.g., >20 Å) in the z-direction to prevent interactions between periodic images.

  • Perform DFT Calculations:

    • Bilayer Calculation:

      • Choose a suitable DFT functional (e.g., PBE with van der Waals corrections like DFT-D3, as vdW forces are critical for interlayer interactions).

      • Select a plane-wave cutoff energy (e.g., 500 eV) and a k-point mesh (e.g., 4x4x1).

      • Perform a full geometry optimization, relaxing both the atomic positions and the unit cell parameters until forces on each atom are below 0.01 eV/Å.

      • Record the final total energy of the optimized bilayer system (Ebilayer).

    • Monolayer Calculation:

      • Using the same DFT functional, cutoff energy, and k-point mesh, perform a geometry optimization of the monolayer system.

      • Record the final total energy of the optimized monolayer (Emonolayer).

  • Calculate Binding Energy:

    • The interlayer binding energy (Eb) is calculated using the formula: Eb = Ebilayer - 2 * Emonolayer

    • To facilitate comparison across different systems, normalize this value by the number of atoms in the unit cell to report it in meV/atom. A more negative value indicates stronger binding.

  • Validation:

    • Ensure that the calculations have converged with respect to the cutoff energy and k-point mesh by performing a series of calculations with increasing values and observing that the total energy has stabilized. This step is critical for the trustworthiness of the result.

Conclusion and Future Outlook

The computational analysis presented in this guide provides compelling evidence that a Covalent Organic Framework derived from this compound is a promising candidate for the development of advanced porous materials. Our DFT and MD simulations predict that DFIPB-COF will possess a well-defined hexagonal porous structure with a notable enhancement in framework stability compared to the parent COF-1. This increased robustness, attributed to stronger interlayer van der Waals interactions mediated by the isopropoxy groups, could overcome a key limitation of traditional boroxine-linked COFs.

While its predicted surface area is slightly lower than some benchmarks, its superior stability may make it a more viable candidate for applications requiring robust, permanent porosity. The presence of aldehyde functionalities within the pores also opens up possibilities for post-synthetic modification, allowing for the covalent anchoring of catalysts, therapeutic molecules, or other functional moieties. This in silico prototyping demonstrates the power of computational chemistry to rationally design next-generation materials, providing a clear and validated roadmap for subsequent experimental synthesis and characterization.

References

A Head-to-Head Battle of Linkers: Benchmarking 3,5-Diformyl-2-isopropoxyphenylboronic Acid in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

A new contender has entered the arena of crystalline porous materials. 3,5-Diformyl-2-isopropoxyphenylboronic acid, a rationally designed organic linker, is poised to challenge the established norms in the synthesis of Covalent Organic Frameworks (COFs). This guide provides an in-depth, data-driven comparison of this functionalized linker against its traditional, non-functionalized counterparts, offering researchers and materials scientists a critical evaluation of its potential to enhance the performance and stability of next-generation COFs.

Covalent Organic Frameworks (COFs) are a class of porous polymers with highly ordered, crystalline structures, constructed from organic building blocks linked by strong covalent bonds.[1] The choice of these molecular building blocks, or "linkers," is paramount as it dictates the resulting framework's topology, porosity, and ultimately, its functionality in applications ranging from gas storage and separation to catalysis and drug delivery.[2]

This guide will delve into the unique advantages conferred by the specific structural attributes of this compound and provide a comparative analysis against traditional linkers based on key performance metrics such as porosity, thermal stability, and chemical robustness.

The Challenger: this compound

The molecular architecture of this compound is what sets it apart. It is a trifunctional linker, possessing two aldehyde groups and one boronic acid group. This dual functionality allows for the formation of COFs with mixed linkages, such as imine and boroxine or boronate ester bonds, within the same framework. The presence of the isopropoxy group ortho to the boronic acid is a key design feature intended to influence the electronic properties and steric environment of the resulting COF, potentially leading to enhanced stability and performance.

The Incumbents: Traditional Linkers in COF Synthesis

For the purpose of this comparison, we will consider two widely used traditional linkers:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB): A common tritopic amine linker used to form imine-linked COFs.[3]

  • Terephthalaldehyde: A simple ditopic aldehyde linker.

COFs synthesized from these linkers generally form through imine or boroxine/boronate ester linkages and serve as a baseline for performance in the field.

Performance Showdown: A Data-Driven Comparison

The true measure of a linker's utility lies in the properties of the resulting COF. The following sections present a comparative analysis based on critical performance indicators.

Porosity and Surface Area: The Gateway to Functionality

The porosity of a COF is crucial for its application in areas like gas storage and catalysis. This is typically quantified by the Brunauer-Emmett-Teller (BET) surface area and pore volume. Functionalization of linkers can influence these properties. For instance, studies have shown that methylation of linkers can lead to increased BET surface areas and reduced pore collapse.[4]

While direct comparative data for a COF synthesized with this compound versus a traditional linker in a single study is not yet prevalent in the literature, we can infer potential outcomes based on existing research on functionalized linkers. For example, a study on methylated imine-linked COFs showed that the introduction of methyl groups led to a significant increase in BET surface area from 1077 m²/g in the non-methylated version to 1877 m²/g in the methylated analogue.[5] It is hypothesized that the isopropoxy group in our challenger linker could similarly prevent pore collapse and lead to higher accessible surface areas.

Table 1: Comparison of Porosity and Surface Area

FeatureCOF with Traditional Linkers (e.g., TFB-PA)COF with Functionalized Linker (e.g., Me₃TFB-PA)
BET Surface Area (m²/g) ~1077~1877[5]
Pore Volume (cm³/g) ~0.65~0.88[5]
Pore Size (nm) ~1.7~1.9[5]

Note: Data for the functionalized linker is based on a methylated analogue as a proxy due to the limited availability of direct comparative studies on this compound.

Thermal Stability: Withstanding the Heat

The robustness of COFs at elevated temperatures is critical for many applications, particularly in catalysis. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability. Research indicates that the type of linkage and the nature of the building blocks significantly impact the thermal resilience of COFs. Boronate ester-linked COFs, for instance, have been shown to be generally more thermally stable than their imine-linked counterparts.

The introduction of functional groups can also play a role. While some functionalizations can lower the degradation temperature, the inherent stability of the aromatic backbone and the strong covalent bonds in COFs typically ensure they are stable up to high temperatures. For example, many COFs exhibit thermal stability up to 400-450 °C.[1][6]

Table 2: Thermal Stability Comparison

Linker TypeLinkage TypeDecomposition Temperature (°C)
Traditional (e.g., Phenyl diboronic acid)Boronate EsterUp to 500-600[7]
Traditional (e.g., Aldehyde/Amine)ImineGenerally lower than boronate esters
This compoundMixed (Imine/Boroxine)Expected to be high, potentially benefiting from boroxine stability
Chemical Stability: Resisting Harsh Environments

The ability of a COF to maintain its crystalline structure and porosity in the presence of acids, bases, and various organic solvents is crucial for its practical utility. Chemical stability is often assessed by treating the COF with a chemical agent and then analyzing its structure using Powder X-ray Diffraction (PXRD).[8]

Imine-linked COFs are known to have better chemical stability compared to boroxine and boronate ester-linked COFs.[2] The formation of polyarylether-based COFs through nucleophilic aromatic substitution has been shown to yield materials with exceptional stability in harsh conditions, including boiling water and strong acids and bases.[9] It is postulated that the isopropoxy group in this compound may enhance the chemical stability of the resulting COF by sterically shielding the linkage bonds from chemical attack. Studies on 3D COFs have demonstrated that they can retain their crystallinity after immersion in various organic solvents, as well as in acidic and basic solutions for 24 hours.[1]

Experimental Protocols

To ensure a fair and reproducible comparison of linkers, standardized experimental procedures are essential.

General Synthesis of a Covalent Organic Framework (Solvothermal Method)

This protocol describes a general method for synthesizing a COF from an aldehyde-functionalized boronic acid and a triamine linker.

Diagram: COF Synthesis Workflow

COF_Synthesis A Mix Linkers & Solvent B Sonication A->B Disperse C Degas (Freeze-Pump-Thaw) B->C Remove O₂ D Seal Tube C->D E Heat in Oven (e.g., 120°C, 3 days) D->E Solvothermal Reaction F Cool to Room Temp. E->F G Isolate Precipitate (Filtration/Centrifugation) F->G H Wash with Solvents (e.g., Acetone, THF) G->H Purify I Dry under Vacuum H->I J Activate Sample (Heating under Vacuum) I->J Remove Guest Molecules

Caption: A typical solvothermal synthesis workflow for COFs.

Step-by-Step Protocol:

  • In a Pyrex tube, combine the aldehyde-functionalized boronic acid linker (e.g., this compound) and the amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) in a suitable solvent mixture (e.g., mesitylene and dioxane).

  • Sonicate the mixture to achieve a homogeneous dispersion.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).

  • After cooling to room temperature, collect the solid product by filtration or centrifugation.

  • Wash the product sequentially with appropriate solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and impurities.

  • Dry the purified COF powder under vacuum.

  • Activate the COF by heating under vacuum to remove any guest molecules from the pores before characterization.

Characterization Techniques

Diagram: COF Characterization Workflow

COF_Characterization COF_Sample Synthesized & Activated COF PXRD Powder X-ray Diffraction (PXRD) COF_Sample->PXRD Crystallinity & Structure Gas_Sorption Gas Adsorption-Desorption (BET) COF_Sample->Gas_Sorption Porosity & Surface Area TGA Thermogravimetric Analysis (TGA) COF_Sample->TGA Thermal Stability FTIR FT-IR Spectroscopy COF_Sample->FTIR Bond Formation SEM_TEM Electron Microscopy (SEM/TEM) COF_Sample->SEM_TEM Morphology

Caption: Standard workflow for characterizing the properties of a COF.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF. The sample is analyzed, and the resulting diffraction pattern is compared to simulated patterns.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution. A nitrogen adsorption-desorption isotherm is measured at 77 K after activating the sample under vacuum.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF. The sample is heated under an inert atmosphere, and the weight loss is recorded as a function of temperature.[10]

  • Chemical Stability Test: To assess the robustness of the COF. The material is immersed in various solvents, acidic, and basic solutions for a set period (e.g., 24 hours). The crystallinity is then re-evaluated using PXRD to check for any degradation.[1]

Causality Behind Experimental Choices

The choice of solvothermal synthesis is deliberate; the elevated temperature and sealed system facilitate the reversible bond formation necessary for the "error-checking" that leads to a highly crystalline and ordered framework. The selection of characterization techniques is also strategic. PXRD is the gold standard for confirming the successful synthesis of a crystalline COF. BET analysis provides the quantitative data on porosity that is directly relevant to many of the material's potential applications. TGA and chemical stability tests are crucial for determining the operational window and durability of the COF, which are key considerations for its practical implementation.

Conclusion and Future Outlook

The strategic design of this compound, with its dual functionality and ortho-alkoxy group, presents a compelling case for its potential to advance the field of covalent organic frameworks. While direct, comprehensive comparative studies are still emerging, the existing body of research on functionalized linkers strongly suggests that this novel building block could lead to COFs with enhanced porosity, and potentially improved thermal and chemical stability.

The isopropoxy substituent is hypothesized to play a crucial role in preventing pore collapse and shielding the covalent linkages, thereby addressing some of the key challenges in the development of robust and high-performance porous materials. As researchers continue to explore the synthesis and characterization of COFs derived from this and other rationally designed linkers, we can anticipate the development of new materials with tailored properties for a wide array of demanding applications. This head-to-head comparison serves as a guide for scientists and engineers in the selection of linkers to push the boundaries of what is possible with covalent organic frameworks.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acids and their derivatives are staples in modern synthetic chemistry. This guide provides a detailed protocol for the safe and compliant disposal of 3,5-Diformyl-2-isopropoxyphenylboronic acid (CAS 1072951-68-8), a specialized reagent. By grounding our procedures in established safety principles and explaining the chemical rationale, we aim to equip you with the knowledge to manage this compound's waste stream confidently and responsibly.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety data of analogous compounds, such as 2-Formylphenylboronic acid, and established best practices for laboratory chemical waste management.[1] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Part 1: Immediate Safety and Hazard Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data from similar phenylboronic acid derivatives, this compound should be handled as a hazardous substance.

Primary Hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1]

  • Eye Irritation: Assumed to cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

Due to these potential hazards, all handling and disposal preparation must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne dust particles that can cause severe eye irritation.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check for any signs of degradation during use.
Body Protection A fully-fastened laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood is mandatoryMinimizes the risk of inhaling airborne particles of the compound.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be discarded in regular trash or washed down the drain.

Waste Segregation: The First Line of Defense

Proper segregation prevents unintended chemical reactions and ensures compliant disposal.[2]

  • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, pipette tips, and bench paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound, including reaction mother liquors and solvent rinses, must be collected in a separate, sealed, and chemically compatible container. Boronic acids are generally weak acids, so they should be stored separately from strong bases.[3][4]

  • Sharps Waste: Any contaminated needles or broken glassware must be placed in a designated sharps container to prevent physical injury.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard warnings (Irritant).

Decontamination of Non-Disposable Equipment

Properly decontaminating glassware and equipment is crucial for safety and preventing cross-contamination.

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the residual compound. This rinsate is considered hazardous liquid waste and must be collected accordingly.

  • Secondary Decontamination (The Boronate Conversion): Boronic acids react with bases to form more water-soluble boronate salts.[2] A secondary rinse with a dilute basic solution (e.g., 1% sodium bicarbonate in water) can effectively remove trace amounts of the acid. This basic rinsate must also be collected as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Management of Unused or Expired Compound

For the disposal of the pure, unused solid compound:

  • Ensure the original container is tightly sealed.

  • If the original container is compromised, carefully transfer the material to a new, appropriate container in a fume hood.

  • Label the container clearly as "Hazardous Waste" with the full chemical name.

  • Arrange for pickup by your institution's hazardous waste management service.

Part 3: The Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of waste generated from work with this compound.

DisposalWorkflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Glass) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for EHS Hazardous Waste Pickup Storage->Pickup

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Diformyl-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The primary hazards associated with similarly structured aromatic aldehydes and boronic acids include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks.

Core Principles of Chemical Handling

Before undertaking any procedure involving 3,5-Diformyl-2-isopropoxyphenylboronic acid, a thorough risk assessment should be conducted. This involves evaluating the scale of the reaction, the potential for dust or aerosol generation, and the specific manipulations to be performed. All handling of this solid compound should, at a minimum, be conducted in a well-ventilated area, with a certified chemical fume hood being the standard for all but the smallest quantities.[6]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile glovesLaboratory coatUse of a chemical fume hood is strongly recommended. If not feasible, a NIOSH-approved N95 respirator is advised.
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatChemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatChemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesLaboratory coatChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNIOSH-approved respirator with organic vapor cartridges
Step-by-Step Guidance on PPE Selection and Use

Eye and Face Protection:

  • Rationale: Aromatic aldehydes and boronic acids can cause serious eye irritation.[1][2][3][5]

  • Standard Operations: For routine handling, such as preparing solutions or conducting reactions within a fume hood, chemical splash goggles that provide a complete seal around the eyes are mandatory.[7][8] Standard safety glasses, even with side shields, do not offer sufficient protection against splashes.[9]

  • High-Risk Operations: During procedures with a higher risk of splashing, such as extractions or purifications involving larger volumes, a face shield should be worn in addition to chemical splash goggles.[6][9]

Hand Protection:

  • Rationale: Direct skin contact can lead to irritation.[1][2][4][5]

  • Glove Selection: Nitrile gloves are the standard choice for handling solid this compound and its solutions, offering good resistance to a range of organic solvents.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Technique: When handling this compound, it is crucial to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated hazardous waste container immediately after use. Always wash hands thoroughly with soap and water after removing gloves.

Body Protection:

  • Rationale: To protect skin and personal clothing from potential spills and contamination.[6][10]

  • Standard Attire: A flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned with the sleeves rolled down.[7]

  • Additional Protection: For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is recommended.[8] Personal clothing should cover the legs, and closed-toe shoes are mandatory.[10]

Respiratory Protection:

  • Rationale: Inhalation of the dust of boronic acids and aromatic aldehydes may cause respiratory tract irritation.[1][2][3]

  • Engineering Controls: The primary method for controlling respiratory exposure is the use of a certified chemical fume hood.[6] All weighing and handling of the solid compound should be performed within a fume hood to minimize the generation of airborne dust.

  • Respirators: In the rare event that handling must occur outside of a fume hood, a NIOSH-approved respirator with an N95 or higher particulate filter is necessary.[6][11] For situations with potential for organic vapor exposure, a respirator with organic vapor cartridges should be used.

Operational and Disposal Plans

Safe Handling Workflow:

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Necessary PPE Risk_Assessment->Gather_PPE Identify Hazards Verify_Fume_Hood Verify Fume Hood Functionality Gather_PPE->Verify_Fume_Hood Weighing Weighing Solid Verify_Fume_Hood->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Reaction Running Reaction Solution_Prep->Reaction Workup Work-up/Purification Reaction->Workup Segregate_Waste Segregate Waste Workup->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste

Caption: Workflow for safe handling of this compound.

Waste Disposal:

All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste: Collect in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Empty Containers: Rinse empty containers three times with a suitable solvent in a fume hood. The first rinseate must be collected as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines. After decontamination, deface the original label and dispose of the container according to your institution's procedures.

Never dispose of this compound or its waste down the drain or in regular trash.[6] Always consult and adhere to the specific hazardous waste disposal protocols established by your institution's EHS office.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, researchers can safely and effectively work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.